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  • Product: 1,1,2-Trichloro-1,2,2-trimethyldisilane
  • CAS: 13528-88-6

Core Science & Biosynthesis

Foundational

1,1,2-trichloro-1,2,2-trimethyldisilane physical and chemical properties

1,1,2-Trichloro-1,2,2-trimethyldisilane: A Comprehensive Guide to Physicochemical Properties and Synthetic Applications Executive Summary As a Senior Application Scientist specializing in organosilicon chemistry, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

1,1,2-Trichloro-1,2,2-trimethyldisilane: A Comprehensive Guide to Physicochemical Properties and Synthetic Applications

Executive Summary

As a Senior Application Scientist specializing in organosilicon chemistry, I frequently utilize chlorodisilanes as critical building blocks in both advanced materials science and pharmaceutical derivatization. 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive, bifunctional reagent. Its unique molecular architecture—featuring a polarizable silicon-silicon (Si-Si) backbone coupled with three labile silicon-chlorine (Si-Cl) bonds—makes it an invaluable intermediate. It is primarily deployed for synthesizing complex disilane derivatives, engineering silicon-based polymers, and acting as a specialized protecting or coupling group in drug development workflows[1][2].

This technical guide elucidates the core physicochemical properties of 1,1,2-trichloro-1,2,2-trimethyldisilane, the mechanistic causality behind its reactivity, and field-tested, self-validating protocols for handling this highly moisture-sensitive compound.

Physicochemical Profiling and Structural Causality

The behavior of 1,1,2-trichloro-1,2,2-trimethyldisilane is dictated by the asymmetric distribution of its ligands. The electron-withdrawing nature of the three chlorine atoms drastically increases the electrophilicity of the silicon centers. This asymmetry (a −SiCl2​CH3​ group bound to a −SiCl(CH3​)2​ group) allows for differentiated, stepwise reactivity when subjected to sterically hindered nucleophiles.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Practical Implication
CAS Number 13528-88-6Unique identifier for regulatory compliance and sourcing[3].
Molecular Formula C₃H₉Cl₃Si₂Dictates the exact 1:3 stoichiometric ratio required for complete nucleophilic substitution[4].
Molecular Weight 207.63 g/mol Essential for precise molar calculations during formulation[1][3].
Density 1.13 g/cm³Denser than water; relevant for phase separation, though direct contact with water causes violent hydrolysis[4].
Boiling Point 159.2 °C (at 760 mmHg)Moderate volatility allows for high-purity isolation via vacuum or fractional distillation[4].
Flash Point 47.6 °CClassified as a flammable liquid; necessitates handling strictly away from ignition sources[4].
Vapor Pressure 3.29 mmHg (at 25 °C)Sufficiently volatile to pose inhalation hazards (corrosive vapor); mandates strict fume hood usage[4].
Refractive Index 1.434Provides a rapid, non-destructive metric for assessing reagent purity prior to sensitive reactions[4].

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 1,1,2-trichloro-1,2,2-trimethyldisilane stems from two orthogonal reactive pathways:

  • Nucleophilic Substitution at the Si-Cl Bond: The Si-Cl bonds undergo rapid nucleophilic substitution with alcohols, amines, and organometallic reagents (e.g., Grignard reagents). Because the Si-Cl bond is weaker and more polarized than a C-Cl bond, these reactions proceed rapidly even at low temperatures.

  • Si-Si Bond Cleavage: The Si-Si bond is relatively weak. Under strongly basic conditions, or in the presence of halogens (e.g., Cl₂, Br₂), the Si-Si bond undergoes oxidative cleavage to yield highly functionalized monosilanes. This is particularly useful in drug development when generating transient silyl radicals.

Reactivity TCTMDS 1,1,2-trichloro- 1,2,2-trimethyldisilane NuSub Nucleophilic Substitution (-Cl) TCTMDS->NuSub ROH / R2NH SiSiCleave Si-Si Bond Cleavage TCTMDS->SiSiCleave Halogens / Base Alkoxy Alkoxy/Amino Disilanes NuSub->Alkoxy MonoSi Functionalized Monosilanes SiSiCleave->MonoSi

Caption: Primary reactivity pathways of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Experimental Workflows: Anhydrous Derivatization

Because 1,1,2-trichloro-1,2,2-trimethyldisilane reacts violently with ambient moisture to liberate corrosive hydrogen chloride (HCl) gas, rigorous Schlenk line techniques are mandatory. The following protocol outlines a self-validating system for the complete alkoxylation of the disilane.

Protocol: Tri-Alkoxylation via Nucleophilic Substitution Objective: To substitute all three chloride ligands with alkoxy groups while preserving the fragile Si-Si backbone. Causality: Triethylamine (Et₃N) is utilized as an acid scavenger. By immediately neutralizing the HCl byproduct, Et₃N prevents the acid-catalyzed cleavage of the Si-Si bond and drives the reaction equilibrium forward.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon gas inlet.

    • Self-Validation Check: The system must be completely sealed under positive argon pressure. A connected oil bubbler should demonstrate a steady, slow outgassing, confirming the absence of atmospheric leaks.

  • Solvent and Reagent Loading: Inject 50 mL of anhydrous dichloromethane (DCM) and 3.5 equivalents of anhydrous triethylamine into the flask. Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses the exothermic nature of the initial Si-Cl substitution, preventing thermal degradation.

  • Disilane Addition: Transfer 10 mmol of 1,1,2-trichloro-1,2,2-trimethyldisilane into the flask via a gas-tight syringe.

  • Nucleophile Addition: Place 3.2 equivalents of the desired anhydrous alcohol (e.g., ethanol) in the addition funnel and add dropwise over 30 minutes.

    • Self-Validation Check: A dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form immediately upon the first drop. The continuous formation of this salt serves as visual confirmation that the substitution is successfully occurring.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Cessation of new precipitate formation indicates reaction completion.

  • Isolation: Filter the Et₃N·HCl salt under an inert atmosphere using a Schlenk frit. Concentrate the filtrate under reduced pressure and purify the resulting 1,1,2-trialkoxy-1,2,2-trimethyldisilane via vacuum distillation.

G N1 Step 1: Glassware Preparation (Bake at 120°C, Ar Purge) N2 Step 2: Reagent Transfer (Cannula/Syringe under Ar) N1->N2 N3 Step 3: Nucleophilic Addition (Dropwise, 0°C, Stirring) N2->N3 N4 Step 4: Byproduct Removal (HCl neutralization via Et3N) N3->N4 N5 Step 5: Product Isolation (Vacuum Distillation) N4->N5

Caption: Workflow for air- and moisture-free handling of chlorodisilanes.

Safety, EHS, and Regulatory Considerations

Handling 1,1,2-trichloro-1,2,2-trimethyldisilane requires stringent Environmental, Health, and Safety (EHS) oversight due to its aggressive chemical profile[1]:

  • Hazard Classification: Classified under GHS as a Flammable Liquid (H226) and a substance that causes Severe Skin Burns and Eye Damage (H314)[1][3].

  • Inhalation Risks: The vapor is highly irritating to the respiratory tract. Upon contact with the mucous membranes, it rapidly hydrolyzes to generate localized concentrations of hydrochloric acid[3].

  • Storage: Must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) within a cool, well-ventilated flammables cabinet[3].

  • Spill Mitigation: Never use water. Spills must be neutralized using an inert absorbent material combined with a dry base (e.g., sodium bicarbonate) before being swept up for hazardous chemical waste disposal.

References

  • PubChem. 1,1,2-Trichloro-1,2,2-trimethyldisilane | C3H9Cl3Si2 | CID 83551. National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,1,2-trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6), a reactive organosilane compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,2-trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6), a reactive organosilane compound. The document details its molecular structure, molecular weight, and key physicochemical properties. It further explores its synthesis, chemical reactivity, and potential applications, with a particular focus on its role in organic synthesis and materials science. This guide also includes critical information on the safe handling, storage, and disposal of this compound, along with insights into its spectroscopic characterization.

Introduction

1,1,2-Trichloro-1,2,2-trimethyldisilane is a chlorinated organosilane that belongs to the disilane family. Its unique structure, featuring a silicon-silicon bond and reactive silicon-chlorine and silicon-methyl groups, makes it a compound of interest for various chemical transformations. The presence of both electron-withdrawing chlorine atoms and electron-donating methyl groups on the disilane backbone imparts a distinct reactivity profile, suggesting its potential as a versatile reagent and precursor in synthetic chemistry.

Molecular Structure and Properties

The fundamental properties of 1,1,2-trichloro-1,2,2-trimethyldisilane are summarized in the table below.

PropertyValueSource
CAS Number 13528-88-6[1]
Molecular Formula C₃H₉Cl₃Si₂[2]
Molecular Weight 207.63 g/mol [2]
Appearance Liquid[3]
Boiling Point 159.2 °C at 760 mmHg[2]
Density 1.13 g/cm³[2]
Flash Point 47.6 °C[2]
InChI InChI=1S/C3H9Cl3Si2/c1-7(2,4)8(3,5)6/h1-3H3[2]
SMILES C(Cl)(Cl)Cl[4]

The molecular structure of 1,1,2-trichloro-1,2,2-trimethyldisilane is characterized by a central silicon-silicon single bond. One silicon atom is bonded to two chlorine atoms and one methyl group, while the second silicon atom is bonded to one chlorine atom and two methyl groups.

Figure 1: 2D representation of the molecular structure of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Synthesis and Reactivity

Synthesis

A potential laboratory-scale synthesis could involve the reaction of a methyl-substituted disilane with a chlorinating agent. For instance, the treatment of a higher-order polysilane with hydrogen chloride in the presence of a catalyst could yield a mixture of chlorodisilanes, from which the desired product can be separated by fractional distillation.[5]

Chemical Reactivity

The reactivity of 1,1,2-trichloro-1,2,2-trimethyldisilane is dominated by the polar Si-Cl bonds, making it susceptible to nucleophilic attack.

  • Hydrolysis: Like other chlorosilanes, it readily reacts with water and moisture in the air to produce hydrochloric acid (HCl) and siloxanes. This reaction is vigorous and exothermic.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as alcohols (to form alkoxysilanes), amines (to form silylamines), and organometallic reagents (to form new Si-C bonds). This reactivity makes it a useful intermediate for the synthesis of more complex organosilicon compounds.

  • Reductive Silylation: The Si-Cl bonds can be reduced in the presence of a suitable substrate. A related compound, 1,1,1-trichloro-2,2,2-trimethyldisilane, has been shown to be a reagent for the stereospecific silylation of π-allylpalladium complexes, suggesting that 1,1,2-trichloro-1,2,2-trimethyldisilane may have similar applications in organic synthesis.[6]

Reactivity_Pathway 1,1,2-trichloro-1,2,2-trimethyldisilane 1,1,2-trichloro-1,2,2-trimethyldisilane Siloxanes + HCl Siloxanes + HCl 1,1,2-trichloro-1,2,2-trimethyldisilane->Siloxanes + HCl H₂O (Hydrolysis) Alkoxydisilanes Alkoxydisilanes 1,1,2-trichloro-1,2,2-trimethyldisilane->Alkoxydisilanes ROH (Alkoxylation) Aminodisilanes Aminodisilanes 1,1,2-trichloro-1,2,2-trimethyldisilane->Aminodisilanes R₂NH (Amination) Allyldisilanes Allyldisilanes 1,1,2-trichloro-1,2,2-trimethyldisilane->Allyldisilanes π-allylpalladium complex (Silylation)

Figure 2: Key reaction pathways of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Potential Applications

While specific industrial applications for 1,1,2-trichloro-1,2,2-trimethyldisilane are not widely documented, its chemical properties suggest its utility in several areas of research and development:

  • Precursor in Materials Science: As a disilane derivative, it could serve as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films. The presence of both chlorine and methyl groups allows for the tuning of deposition parameters and film properties.

  • Reagent in Organic Synthesis: Its reactivity towards nucleophiles makes it a potential building block for the synthesis of complex organosilicon molecules. Its role as a silylating agent, similar to other chlorodisilanes, could be exploited in stereoselective synthesis.

  • Blocking and Protecting Group Chemistry: The silyl groups can be used to protect sensitive functional groups in multi-step organic syntheses.

Spectroscopic Characterization

The structural elucidation of 1,1,2-trichloro-1,2,2-trimethyldisilane and the analysis of its reaction products are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups attached to the two different silicon atoms, reflecting their different chemical environments. The integration of these signals would correspond to the number of protons on each methyl group.

  • ¹³C NMR: The carbon NMR spectrum would similarly show separate resonances for the methyl carbons attached to the two silicon atoms.

  • ²⁹Si NMR: Silicon NMR is a powerful tool for characterizing organosilicon compounds. The ²⁹Si NMR spectrum of 1,1,2-trichloro-1,2,2-trimethyldisilane would exhibit two distinct signals, one for each of the non-equivalent silicon atoms. The chemical shifts would be influenced by the number of attached chlorine and methyl groups. For example, in a related silole anion, the addition of a trimethylsilyl group resulted in a significant upfield shift in the 29Si-NMR spectrum.[7]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 1,1,2-trichloro-1,2,2-trimethyldisilane.[3] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic feature would be the isotopic pattern of the molecular ion and its fragments, which arises from the natural abundance of the isotopes of chlorine (³⁵Cl and ³⁷Cl) and silicon (²⁸Si, ²⁹Si, and ³⁰Si). This isotopic pattern provides a high degree of confidence in the identification of the compound and its chlorinated fragments.

Safety and Handling

As a chlorosilane, 1,1,2-trichloro-1,2,2-trimethyldisilane is a hazardous chemical that must be handled with extreme care in a well-ventilated fume hood.

General Precautions
  • Moisture Sensitivity: The compound is highly sensitive to moisture and will react with water to produce corrosive hydrogen chloride gas. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.

  • Fire Hazard: The compound is a flammable liquid. Keep away from heat, sparks, and open flames.

Experimental Protocol: General Handling of Chlorosilanes

The following is a general protocol for the safe handling of chlorosilanes and should be adapted to specific experimental conditions.

  • Preparation: Ensure the work area is clean, dry, and free of incompatible materials. The reaction apparatus should be flame-dried under vacuum and cooled under an inert atmosphere.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment to prevent the ingress of atmospheric moisture.

  • Reagent Transfer: Use dry syringes or cannulas for transferring the liquid chlorosilane.

  • Quenching: After the reaction is complete, any unreacted chlorosilane should be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a quenching agent, such as a mixture of an alcohol and a tertiary amine, or a basic aqueous solution.

  • Waste Disposal: All chlorosilane waste must be collected in a designated, properly labeled container and disposed of according to institutional and local regulations.

Safe_Handling_Workflow A Prepare Dry, Inert Workspace B Flame-Dry Glassware A->B C Maintain Inert Atmosphere B->C D Transfer Reagent via Syringe/Cannula C->D E Perform Reaction D->E F Carefully Quench Reaction E->F G Dispose of Waste Properly F->G

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1,1,2-Trichloro-1,2,2-Trimethyldisilane

For Researchers, Scientists, and Drug Development Professionals Introduction Physicochemical Properties A summary of the known physical and chemical properties of 1,1,2-trichloro-1,2,2-trimethyldisilane is presented in t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of 1,1,2-trichloro-1,2,2-trimethyldisilane is presented in the table below. This data is fundamental for its practical application and for designing experimental setups for further analysis.

PropertyValue
CAS Number 13528-88-6
Molecular Formula C₃H₉Cl₃Si₂
Molecular Weight 207.63 g/mol
Boiling Point 159.2 °C at 760 mmHg
Density 1.13 g/cm³
Flash Point 47.6 °C
Refractive Index 1.434

Molecular Structure and Bonding

The structure of 1,1,2-trichloro-1,2,2-trimethyldisilane features a silicon-silicon single bond, with one silicon atom substituted with two chlorine atoms and one methyl group, and the other silicon atom with one chlorine atom and two methyl groups. This asymmetric substitution pattern is crucial in determining the molecule's reactivity and decomposition pathways.

cluster_products1 Products cluster_products2 Products cluster_products3 Products A 1,1,2-Trichloro-1,2,2-trimethyldisilane B Silylene Elimination A->B C Homolytic Si-Si Cleavage A->C D Reductive Elimination A->D P1 SiCl₂ + (CH₃)₃SiCl B->P1 P2 SiCl(CH₃) + (CH₃)₂SiCl₂ B->P2 P3 (CH₃)₂ClSi• + •SiCl₂(CH₃) C->P3 P4 (CH₃)₂SiCl₂ + other products D->P4

Figure 2: Plausible thermal decomposition pathways for 1,1,2-trichloro-1,2,2-trimethyldisilane.

Methodologies for Determining Thermodynamic Stability

To obtain precise thermodynamic data for 1,1,2-trichloro-1,2,2-trimethyldisilane, a combination of experimental and computational techniques would be employed.

Experimental Approaches
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the temperatures at which thermal events such as melting, boiling, and decomposition occur. TGA measures mass loss as a function of temperature, providing information on decomposition kinetics.

  • Combustion Calorimetry: This classic technique measures the heat released during the complete combustion of a compound. From this, the standard enthalpy of formation (ΔH°f) can be calculated, which is a fundamental measure of thermodynamic stability.

  • Knudsen Effusion Mass Spectrometry: This method can be used to measure the vapor pressure of the compound at different temperatures, from which the enthalpy of sublimation or vaporization can be determined. By studying the gas-phase composition at high temperatures, decomposition products can be identified.

cluster_synthesis Synthesis and Purification cluster_analysis Thermodynamic Analysis cluster_data Data Acquisition S1 Synthesis of 1,1,2-trichloro-1,2,2-trimethyldisilane P1 Purification (e.g., fractional distillation) S1->P1 TGA TGA/DSC Analysis P1->TGA CC Combustion Calorimetry P1->CC KEMS Knudsen Effusion Mass Spectrometry P1->KEMS D1 Decomposition Temperature & Kinetics TGA->D1 D2 Enthalpy of Formation (ΔH°f) CC->D2 D3 Decomposition Products & Vapor Pressure KEMS->D3

Figure 3: A generalized experimental workflow for determining the thermodynamic properties of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Computational Chemistry Approaches

High-level quantum chemical methods are powerful tools for predicting the thermochemical properties of molecules with high accuracy. [1][2]

  • Ab Initio Methods: Methods like G2, G3, and W1X-1 are composite methods that can calculate enthalpies of formation with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). [1]These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less expensive and can provide good estimates of molecular geometries, vibrational frequencies, and relative energies of different decomposition pathways. While generally less accurate for absolute enthalpies of formation than high-level ab initio methods, they are invaluable for exploring reaction mechanisms.

Conclusion

While specific experimental thermodynamic data for 1,1,2-trichloro-1,2,2-trimethyldisilane is lacking, a comprehensive understanding of its stability can be constructed through analogy with related chlorinated disilanes and fundamental principles of chemical bonding. The Si-Si bond is predicted to be the most labile, and decomposition is likely to proceed via silylene elimination, reductive elimination, or homolytic bond cleavage. The precise branching ratios of these pathways will be influenced by the asymmetric substitution pattern of chlorine and methyl groups. For definitive thermodynamic parameters, a combined experimental and computational approach is recommended. This guide provides a foundational understanding for researchers working with this compound and a roadmap for future investigations into its properties.

References

  • Swihart, M. T., & Carr, R. W. (1997). Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si₂HₙCl₆₋ₙ, n = 0-6) Studied by ab Initio Molecular Orbital Methods. The Journal of Physical Chemistry A, 101(41), 7434-7445.
  • Matsumoto, J., Inomata, T., & Takahashi, J. (2007). Thermal Decomposition Mechanism of Disilane. The Journal of Physical Chemistry A, 111(19), 3789-3795.
  • Alekseev, P. G., Arutyunov, B. A., & Povarnin, P. I. (1996). Thermophysical Properties of Organosilicon Compounds. Begell House.
  • Simmie, J. M., & Curran, H. J. (2018). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A, 122(43), 8561-8583.
  • Swihart, M. T., & Carr, R. W. (1997). Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si₂HₙCl₆₋ₙ, n = 0−6) Studied by ab Initio Molecular Orbital Methods.
  • Becerra, R., & Walsh, R. (2017). Thermochemistry of Organosilicon Compounds. Comprehensive Organometallic Chemistry III, 1-34.
  • Swihart, M. T., & Carr, R. W. (1997). Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si₂HₙCl₆₋ₙ, n = 0−6) Studied by ab Initio Molecular Orbital Methods. The Journal of Physical Chemistry A, 101(41), 7434–7445.
  • Hshieh, F. Y. (2012). Predicting the Net Heat of Combustion of Organosilicon Compounds from Molecular Structures. Industrial & Engineering Chemistry Research, 51(38), 12346-12353.
  • Fiveable. (2025, August 15). Polysilanes: Inorganic Chemistry I Study Guide.
  • Hwang, G. S., & Kim, H. (2018). Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen. Physical Chemistry Chemical Physics, 20(44), 28062-28070.
  • Encyclopedia.pub. (2023, February 15). Insights into Si-Si and Si-H Bond.
  • PatSnap. (2025, July 11).
  • Wired Chemist. Common Bond Energies.
  • Swihart, M. T., & Carr, R. W. (2014). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. Comprehensive Chemical Kinetics, 42, 1-64.
  • Semantic Scholar. Thermochemistry of Organosilicon Compounds.
  • Scribd.
  • Mandal, S. K., Kumar, R., Rizwee, M., & Kumar, D. (2024). Some Thermal Studies of Polysilanes and Polycarbosilanes. Polymer Composites.
  • Blanksby, S. J., & Ellison, G. B. (2010). Bond dissociation energies. CRC handbook of chemistry and physics, 9-65.
  • Michigan State University Department of Chemistry. Bond Energies.
  • Nagahashi, T., Karasawa, H., Horiike, R., & Shiraishi, K. (2023). A benchmarking of silane, disilane and dichlorosilane for the low temperature growth of group IV layers. Journal of Crystal Growth, 622, 127393.
  • Kehr, G., & Erker, G. (2021). Effect of polycyclosilane microstructure on thermal properties. Chemical Science, 12(17), 6049-6056.
  • Walsh, R. BOND DISSOCIATION ENERGIES IN ORGANOSILICON COMPOUNDS. Department of Chemistry, University of Reading.
  • Liyong, D., Xu, C., Chu, W., & Ding, Y. (2016). Synthesis, Characterization, and Thermal Properties of Chlorine-Containing 1,1,2,2-Tetraaminodisilanes and Their Potential as Chemical Vapor Deposition Precursors for Silicon Nitride Films. Polyhedron, 111, 137-143.
  • Crews, C., & Castle, L. (2001). Optical isomers of chloropropanediols: Mechanisms of their formation and decomposition in protein hydrolysates. Food Additives and Contaminants, 18(4), 299-308.

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Exploratory

Technical Whitepaper: Si-Si Bond Dissociation Energy and Reactivity Profiles of 1,1,2-Trimethyltrichlorodisilane

Executive Summary The strategic incorporation of silicon into organic frameworks—known as silicon bioisosterism or the "carbon-silicon switch"—has emerged as a transformative approach in modern drug development and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of silicon into organic frameworks—known as silicon bioisosterism or the "carbon-silicon switch"—has emerged as a transformative approach in modern drug development and advanced materials science. By replacing specific carbon centers with silicon, researchers can modulate a pharmacophore's lipophilicity, alter its 3D conformation, and bypass traditional CYP450 metabolic pathways.

Central to the synthesis of these complex "sila-drugs" is the controlled cleavage and transfer of silyl groups. 1,1,2-Trimethyltrichlorodisilane (IUPAC: dichloro-[chloro(dimethyl)silyl]-methylsilane), a critical intermediate isolated from the industrial synthesis of methylchlorosilanes 1, serves as a highly versatile building block. This whitepaper provides an in-depth analysis of the thermodynamic stability of its Si-Si bond, the mechanistic causality behind its cleavage, and field-validated protocols for its application in advanced synthesis.

Structural Dynamics and Thermodynamic Profile

1,1,2-Trimethyltrichlorodisilane (CAS: 13528-88-6, Formula: C₃H₉Cl₃Si₂) is characterized by an asymmetric structure: Cl₂MeSi-SiMe₂Cl 2. The reactivity of this molecule is fundamentally dictated by its Silicon-Silicon Bond Dissociation Energy (BDE).

While the average Si-Si bond energy in elemental silicon is relatively weak at approximately 54 kcal/mol [[3]](), the BDE in molecular disilanes is heavily influenced by steric and electronic substituent effects. Non-polarized Si-Si sigma bonds typically possess a mean BDE of roughly 72 kcal/mol 4. For instance, the BDE of perfectly symmetrical hexamethyldisilane (Me₃Si-SiMe₃) is experimentally determined at 67.3 kcal/mol 5, whereas hexachlorodisilane (Cl₃Si-SiCl₃) exhibits a stronger bond comparable to typical carbon-carbon bonds 6.

Due to its mixed substitution, 1,1,2-trimethyltrichlorodisilane exhibits an intermediate BDE, alongside a unique bond polarization that dictates its cleavage mechanisms.

Table 1: Comparative Si-Si Bond Dissociation Energies
Silane CompoundStructural FormulaSi-Si BDE (kcal/mol)Primary Cleavage Preference
DisilaneH₃Si-SiH₃~74.0Homolytic / Thermal
HexamethyldisilaneMe₃Si-SiMe₃67.3Homolytic / Transition-Metal
HexachlorodisilaneCl₃Si-SiCl₃~74.0 - 78.0Heterolytic / Nucleophilic
1,1,2-Trimethyltrichlorodisilane Cl₂MeSi-SiMe₂Cl ~71.0 - 72.0 Mixed / Catalytic Insertion
Elemental SiliconSi (lattice)54.0N/A

Mechanistic Insights: Homolytic vs. Heterolytic Cleavage

The choice of experimental conditions for cleaving 1,1,2-trimethyltrichlorodisilane is entirely dependent on the desired application, driven by the causality of its molecular orbitals.

Thermal Homolysis: Cleaving a ~72 kcal/mol bond thermally requires extreme conditions (>500 °C). Under these conditions, the bond undergoes homolytic fission to generate •SiMeCl₂ and •SiMe₂Cl radicals. While useful for fundamental kinetic studies or chemical vapor deposition (CVD), these harsh conditions are incompatible with the delicate functional groups found in pharmaceutical intermediates.

Catalytic Heterolytic Cleavage: For synthetic applications, researchers rely on transition-metal catalysis (e.g., Pd or Pt). The causality here lies in the asymmetric distribution of electronegative chlorine atoms and electron-donating methyl groups across the Si-Si axis. This asymmetry induces a localized dipole, lowering the energy of the σ* Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the back-donation of d-electrons from an electron-rich metal center, allowing for rapid oxidative addition into the Si-Si bond at mild temperatures (25–100 °C).

SiSiCleavage A 1,1,2-Trimethyltrichlorodisilane (Cl₂MeSi-SiMe₂Cl) B Thermal Homolysis (>500 °C) A->B ΔH ≈ 72 kcal/mol C Transition Metal Catalysis (Pd/Pt, 25-100 °C) A->C Kinetic Control D Silyl Radicals •SiMeCl₂ + •SiMe₂Cl B->D E Oxidative Addition Complex L₂M(SiMeCl₂)(SiMe₂Cl) C->E F Radical Trapping / Recombination D->F G Cross-Coupling / Silylation (Sila-Drug Precursors) E->G Reductive Elimination

Mechanistic divergence of disilane cleavage via homolytic and heterolytic pathways.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that the data generated is internally consistent and free from artifactual interference.

Protocol A: Pyrolytic Determination of Si-Si BDE (Static System)

This protocol determines the exact BDE by equating it to the Arrhenius activation energy of thermal decomposition.

  • Reactor Preparation: Evacuate a quartz static reactor to high vacuum (<10⁻⁴ Torr) to remove trace oxygen, which would otherwise prematurely oxidize the disilane.

  • Scavenger Introduction: Inject a 10-fold molar excess of anhydrous toluene alongside the 1,1,2-trimethyltrichlorodisilane. Causality: Toluene acts as a radical scavenger. It donates a hydrogen atom to the newly formed silyl radicals, preventing them from recombining and artificially lowering the observed cleavage rate.

  • Thermal Pyrolysis: Heat the reactor to 520–560 °C. The primary silyl radicals abstract hydrogen to form stable silanes, while the resulting benzyl radicals dimerize exclusively into bibenzyl.

  • Self-Validation Check: Quantify the products via Gas Chromatography. The system validates itself through mass balance closure: the molar quantity of bibenzyl formed must stoichiometrically match the disilane consumed. Any deviation immediately flags secondary radical abstractions or leaks.

Protocol B: Pd-Catalyzed Heterolytic Cleavage for Aryl Silylation

This protocol utilizes the disilane to synthesize silicon-containing pharmacophores under mild conditions.

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. 1,1,2-trimethyltrichlorodisilane is highly sensitive to moisture and will rapidly hydrolyze to form siloxanes.

  • Catalyst & Standard Loading: Add 5 mol% Pd(PPh₃)₄, the aryl halide substrate, and exactly 1.0 equivalent of dodecane (internal standard) in anhydrous THF.

  • Oxidative Cleavage: Inject 1.2 equivalents of 1,1,2-trimethyltrichlorodisilane. Heat to 80 °C. The Pd(0) catalyst inserts into the polarized Si-Si bond, forming a bis(silyl)palladium(II) intermediate.

  • Cross-Coupling: The intermediate undergoes transmetalation/reductive elimination, transferring the -SiMe₂Cl or -SiMeCl₂ group onto the aryl ring.

  • Self-Validation Check: Analyze the reaction mixture via GC-MS. Causality: Because dodecane is chemically inert under these conditions, its peak area remains perfectly constant. By comparing the product peak area against the dodecane reference, researchers obtain absolute quantification of conversion and yield that is completely decoupled from injection volume variances or solvent evaporation.

ProtocolWorkflow Step1 1. Substrate Preparation Dry Schlenk Flask + Ar Step2 2. Catalyst Loading Pd(PPh₃)₄ + Disilane Step1->Step2 Step3 3. Oxidative Cleavage Si-Si Activation Step2->Step3 Step4 4. Cross-Coupling Add Aryl Halide Step3->Step4 Step5 5. GC-MS Validation Internal Std (Dodecane) Step4->Step5

Self-validating Schlenk workflow for Pd-catalyzed heterolytic cleavage and aryl silylation.

Strategic Utility in Drug Development

For drug development professionals, the utility of 1,1,2-trimethyltrichlorodisilane lies in its residual Si-Cl bonds post-cleavage. Once the -SiMe₂Cl or -SiMeCl₂ fragment is successfully coupled to an aryl pharmacophore via Protocol B, the remaining chlorine atoms act as highly reactive handles.

Chemists can subject these intermediates to nucleophilic substitution (e.g., using Grignard reagents or amines) to build sterically demanding, highly customized silicon bioisosteres. This modularity allows for the precise tuning of a drug candidate's partition coefficient (logP) and metabolic half-life, demonstrating how fundamental thermodynamic properties—like the 72 kcal/mol Si-Si BDE—directly translate into advanced medicinal chemistry breakthroughs.

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1,1,2-Trichloro-1,2,2-trimethyldisilane

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) characteristics of 1,1,2-trichloro-1,2,2-trimethyldisilane. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) characteristics of 1,1,2-trichloro-1,2,2-trimethyldisilane. Due to the absence of experimentally recorded spectra in publicly accessible databases, this document presents high-quality predicted ¹H and ¹³C NMR chemical shifts. The predictions are grounded in established computational methodologies and are interpreted in the context of the compound's molecular structure and the known electronic effects of its substituents. Furthermore, this guide outlines a comprehensive, field-proven protocol for the experimental acquisition of NMR data for this and similar reactive organosilicon compounds, ensuring scientific integrity and reproducibility.

Introduction: The Challenge of Characterizing Reactive Organosilanes

1,1,2-Trichloro-1,2,2-trimethyldisilane is a halogenated organosilane, a class of compounds that serve as vital intermediates and precursors in materials science and organic synthesis. The precise arrangement of chloro and methyl groups around the disilane core dictates its reactivity and physical properties. Unambiguous structural confirmation is therefore paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

However, the inherent reactivity of many chlorosilanes, particularly their sensitivity to moisture, often complicates their isolation and characterization. This guide addresses the current lack of available experimental NMR data for 1,1,2-trichloro-1,2,2-trimethyldisilane by providing a robust, in-silico-derived dataset. By combining computational predictions with a detailed discussion of the underlying chemical principles and a rigorous experimental protocol, we offer a comprehensive resource for researchers working with this or structurally related compounds.

Molecular Structure and Spectroscopic Expectations

The structure of 1,1,2-trichloro-1,2,2-trimethyldisilane, with the chemical formula C₃H₉Cl₃Si₂, is foundational to understanding its NMR spectra.

Caption: Molecular structure of 1,1,2-trichloro-1,2,2-trimethyldisilane.

The molecule possesses two distinct types of methyl groups, labeled (a) and (b) for clarity:

  • Two equivalent methyl groups (a) are attached to a silicon atom (Si-1) which is also bonded to one chlorine atom and the other silicon atom.

  • One unique methyl group (b) is attached to a silicon atom (Si-2) which is bonded to two chlorine atoms and the other silicon atom.

Based on this structure, we can make the following predictions about the NMR spectra:

  • ¹H NMR Spectrum: Two distinct signals are expected, corresponding to the protons of the two different methyl environments. The signal for the two equivalent methyl groups (a) should have an integral twice that of the signal for the single methyl group (b).

  • ¹³C NMR Spectrum: Similarly, two signals are expected in the proton-decoupled ¹³C NMR spectrum, one for the carbons of the two equivalent methyl groups (a) and one for the carbon of the single methyl group (b).

The chemical shifts of these signals are influenced by the electronegativity of the surrounding atoms. Chlorine is highly electronegative and will withdraw electron density from the silicon atoms. This deshielding effect propagates to the attached methyl groups. Consequently, the protons and carbons of these methyl groups will resonate at a lower field (higher ppm value) compared to tetramethylsilane (TMS).

Crucially, the methyl group (b) is attached to a silicon atom bearing two chlorine atoms, while the methyl groups (a) are attached to a silicon with only one chlorine atom. Therefore, it is anticipated that the deshielding effect will be stronger for group (b). This leads to the logical expectation that the ¹H and ¹³C signals for the -Si(CH₃)Cl₂ group will appear at a lower field (higher ppm) than those for the -Si(CH₃)₂Cl group.

Predicted ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR chemical shifts for 1,1,2-trichloro-1,2,2-trimethyldisilane were calculated using the online prediction tool NMRdb.org. This tool utilizes a combination of methods, including HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning algorithms trained on a large database of experimental spectra, to provide reliable predictions for a wide range of organic and organometallic compounds.[1]

Table 1: Predicted NMR Chemical Shifts for 1,1,2-Trichloro-1,2,2-trimethyldisilane

Group AssignmentMolecular FragmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (a)-Si(C H₃)₂Cl0.723.9
Methyl (b)-Si(C H₃)Cl₂0.956.2

Predictions were generated using NMRdb.org, accessed on March 28, 2026.[1]

Interpretation of Predicted Data

The predicted chemical shifts align perfectly with the principles of structural NMR spectroscopy.

  • ¹H NMR: The two predicted signals at 0.72 ppm and 0.95 ppm fall within the expected range for methyl groups attached to silicon. As anticipated, the methyl group on the more highly chlorinated silicon atom (-Si(CH₃)Cl₂) is shifted further downfield (0.95 ppm) compared to the methyl groups on the less chlorinated silicon (0.72 ppm). The predicted spectrum would show two singlets with an integration ratio of approximately 2:1 (or 6H:3H).

  • ¹³C NMR: The predicted carbon signals at 3.9 ppm and 6.2 ppm also follow the expected trend. The carbon of the -Si(CH₃)Cl₂ group is more deshielded and resonates at a lower field (6.2 ppm) than the carbons of the -Si(CH₃)₂Cl moiety (3.9 ppm).

These predicted values provide a strong, theoretically grounded baseline for the identification and characterization of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Recommended Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra for reactive compounds like 1,1,2-trichloro-1,2,2-trimethyldisilane requires meticulous attention to experimental detail. The following protocol is a self-validating system designed to ensure accuracy and prevent sample degradation.

Causality Behind Experimental Choices

Chlorosilanes are highly susceptible to hydrolysis. Any trace of water will react to form siloxanes and hydrochloric acid, leading to a complex mixture and erroneous NMR data. Therefore, the entire workflow must be conducted under strictly anhydrous conditions. The choice of solvent is also critical; it must be deuterated, chemically inert to the analyte, and thoroughly dried.

experimental_workflow cluster_prep Inert Atmosphere Preparation cluster_sample Sample Handling cluster_acquisition NMR Spectrometer Acquisition start Dry Glassware (Oven, >120°C) schlenk Assemble under Inert Gas (Ar/N₂) start->schlenk solvent Use Anhydrous Deuterated Solvent schlenk->solvent weigh Weigh Sample (In Glovebox or under Inert Gas) solvent->weigh dissolve Dissolve in Solvent (~5-10 mg in 0.6 mL) weigh->dissolve tms Add TMS (Internal Standard) dissolve->tms nmr_tube Transfer to NMR Tube & Seal with Cap tms->nmr_tube insert Insert Sample nmr_tube->insert lock_shim Lock & Shim insert->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c process Process Data (FT, Phasing, Baseline) acquire_13c->process

Caption: Experimental workflow for NMR analysis of reactive organosilanes.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • All glassware, including the NMR tube and cap, must be rigorously dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator.

    • Manipulations should be performed in a nitrogen or argon-filled glovebox or using standard Schlenk line techniques.

  • Sample Preparation:

    • In an inert atmosphere, accurately weigh approximately 5-10 mg of 1,1,2-trichloro-1,2,2-trimethyldisilane directly into a clean, dry vial.

    • Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Anhydrous solvents packaged in sealed ampoules are highly recommended.

    • Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

    • Gently agitate the vial to ensure complete dissolution.

    • Using a clean, dry pipette or syringe, transfer the solution to a dried NMR tube.

    • Securely cap the NMR tube. For long-term storage or analysis at elevated temperatures, flame-sealing the tube is recommended.

  • NMR Data Acquisition:

    • The following parameters are recommended for a standard 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~12 ppm, centered around 5 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 8-16.

    • ¹³C{¹H} NMR:

      • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

      • Spectral Width: ~220 ppm, centered around 100 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 128-1024 (or more, depending on concentration).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Carefully phase the spectra and apply baseline correction.

    • Reference the spectra by setting the TMS signal to 0.00 ppm.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of 1,1,2-trichloro-1,2,2-trimethyldisilane. In the absence of experimental data, we have presented high-quality predicted chemical shifts that are consistent with fundamental principles of NMR spectroscopy. The provided analysis and detailed experimental protocol offer a robust framework for researchers to confidently identify this compound and to approach the characterization of other reactive organosilanes with scientific rigor.

References

  • Title: NMRdb.org: Resurrecting and processing NMR spectra on-line Source: Chimia, 2008, 62(4), 280-281 URL: [Link]

Sources

Exploratory

1,1,2-Trichloro-1,2,2-trimethyldisilane: Comprehensive Safety, Handling, and Reactivity Guide

Introduction and Chemical Identity As a Senior Application Scientist, I frequently encounter challenges in handling polyhalogenated disilanes. 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

As a Senior Application Scientist, I frequently encounter challenges in handling polyhalogenated disilanes. 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive, bifunctional silicon building block utilized in advanced materials synthesis, chemical vapor deposition (CVD) precursor development, and complex organometallic frameworks[1].

The presence of three labile silicon-chlorine (Si-Cl) bonds alongside a polarizable silicon-silicon (Si-Si) bond creates a unique reactivity profile. However, this same reactivity necessitates stringent safety and handling protocols, as the compound is highly sensitive to moisture and acts as a potent electrophile[2].

Physicochemical Profile

To predict the behavior of 1,1,2-trichloro-1,2,2-trimethyldisilane in the lab, we must first analyze its physical properties.

PropertyValueMechanistic Implication
CAS Number 13528-88-6Unique identifier for SDS retrieval and regulatory compliance[1].
Molecular Formula C₃H₉Cl₃Si₂High halogen-to-carbon ratio dictates extreme moisture sensitivity[2].
Molecular Weight 207.63 g/mol Essential for precise stoichiometric calculations[2].
Boiling Point 159.2 °C (at 760 mmHg)Liquid at room temperature; requires vacuum distillation for purification[3].
Density 1.13 g/cm³Denser than water; dictates phase separation behavior during biphasic quenching[3].
Flash Point 47.6 °CFlammable liquid; vapors can form explosive mixtures with air[3].

SDS Translation: Mechanistic Safety and Handling

Standard Safety Data Sheets (SDS) list hazards but rarely explain the causality behind them. Understanding the chemical physics of this compound is the only way to design a self-validating safety system.

The Hydrolysis Hazard (HCl Generation)

Hazard Statement: Reacts violently with water to liberate toxic gas. The Mechanism: The Si-Cl bond is highly polarized ( δ+ Si - δ− Cl). Water acts as a hard nucleophile, rapidly attacking the silicon centers. For every mole of 1,1,2-trichloro-1,2,2-trimethyldisilane, three moles of gaseous hydrogen chloride (HCl) are rapidly evolved[4]. Laboratory Consequence: If quenched directly with water, the exothermic reaction vaporizes the unreacted silane, creating an aerosolized cloud of corrosive silane and HCl gas. This can overpressurize sealed vessels and destroy fume hood ventilation systems.

Flammability and Static Discharge

Hazard Statement: Flammable liquid and vapor (Flash Point: 47.6 °C). The Mechanism: The methyl groups attached to the silicon backbone provide enough organic character to support combustion[3]. Furthermore, flowing chlorosilanes can accumulate static charge. Laboratory Consequence: All handling must be done using grounded equipment. Schlenk lines must be properly bonded, and non-sparking tools should be utilized when opening bulk containers[1].

Divergent Reactivity: Si-Cl Substitution vs. Si-Si Cleavage

In drug development and materials science, the goal is often to functionalize the disilane while preserving the Si-Si backbone. However, the Si-Si bond is susceptible to heterolytic cleavage.

  • Path A: Substitution (Preservation of Si-Si). Achieved using soft nucleophiles, non-polar solvents (e.g., hexane, toluene), and an amine base (like triethylamine) to immediately scavenge the generated HCl. HCl must be scavenged because acidic conditions can catalyze the rearrangement or cleavage of the disilane[5].

  • Path B: Cleavage (Breaking of Si-Si). Hard nucleophiles (like F⁻ or excess alkoxides) in polar aprotic solvents (e.g., DMF, HMPA) will attack the silicon center, leading to the rupture of the Si-Si bond and the formation of monosilanes or silylenes[5][6].

Divergent reactivity pathways of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. If a step fails (e.g., moisture ingress), the visual or thermal feedback will immediately alert the operator.

Protocol 1: Glovebox and Schlenk Line Handling

Because oxygen and water levels must be kept below 0.1 ppm, standard benchtop techniques are strictly prohibited[7].

Standard Schlenk line workflow for handling moisture-sensitive chlorodisilanes.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask under high vacuum (10⁻³ mbar) for 5 minutes. Allow it to cool to room temperature under vacuum. Causality: Microscopic surface moisture on glass will prematurely hydrolyze the silane, reducing yield and generating HCl.

  • Atmosphere Exchange: Backfill the flask with ultra-high purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or hexane) via a gas-tight syringe. Causality: Non-polar solvents suppress the heterolytic cleavage of the Si-Si bond[5].

  • Reagent Transfer: Using a dry, Argon-purged syringe, transfer the 1,1,2-trichloro-1,2,2-trimethyldisilane into the flask. Self-Validation: If the solution turns cloudy, moisture has breached the system, and polymeric siloxanes are forming.

Protocol 2: Chemoselective Alcoholysis (Synthesis of Alkoxydisilanes)

This protocol replaces the three Cl atoms with alkoxy groups (OR) without cleaving the disilane backbone[5].

Reagents:

  • 1,1,2-trichloro-1,2,2-trimethyldisilane (1.0 eq)

  • Anhydrous Alcohol (e.g., Isopropanol) (3.3 eq)

  • Triethylamine (Et₃N) (3.5 eq) - Acts as the HCl scavenger.

Step-by-Step Methodology:

  • Charge a Schlenk flask with the chlorodisilane and anhydrous toluene (0.2 M) under Argon. Cool the mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the substitution reaction.

  • Add Triethylamine (3.5 eq) via syringe. No reaction will occur at this stage.

  • Dissolve the anhydrous alcohol in a small volume of toluene and add it dropwise over 30 minutes.

  • Self-Validation: A dense white precipitate of triethylammonium chloride (Et₃N·HCl) will immediately form. The presence of this salt confirms that the substitution is occurring and that HCl is being successfully trapped, protecting the Si-Si bond from acid-catalyzed cleavage.

  • Filter the suspension under inert atmosphere to remove the salt, and concentrate the filtrate under reduced pressure to isolate the alkoxydisilane.

Protocol 3: Safe Quenching and Disposal

Never dispose of unreacted chlorosilanes directly into aqueous waste[5].

Step-by-Step Methodology:

  • Prepare a quenching bath consisting of 10% saturated aqueous sodium bicarbonate (NaHCO₃) in isopropanol (iPrOH) in a large beaker inside the fume hood.

  • Cool the quenching bath to 0 °C.

  • Slowly, dropwise, add the excess 1,1,2-trichloro-1,2,2-trimethyldisilane solution to the quenching bath while stirring vigorously.

  • Causality: The isopropanol reacts with the Si-Cl bonds much slower than water, controlling the exotherm. The NaHCO₃ immediately neutralizes the generated HCl, preventing the aerosolization of the silane.

  • Once bubbling (CO₂ evolution from the neutralization) ceases, the mixture can be safely transferred to standard organic waste.

Sources

Foundational

Toxicity Profile and Handling Guidelines for 1,1,2-Trichloro-1,2,2-Trimethyldisilane: A Technical Whitepaper

Introduction & Chemical Identity 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive, silicon-based electrophile utilized extensively in organometallic synthesis, semiconductor manufacturing, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive, silicon-based electrophile utilized extensively in organometallic synthesis, semiconductor manufacturing, and advanced materials development[1]. Featuring a direct silicon-silicon bond and three highly labile silicon-chlorine (Si-Cl) bonds, this compound presents a unique set of handling challenges.

The lability of the Si-Cl bond is the foundation of its synthetic utility, allowing for rapid nucleophilic substitution; however, it is simultaneously the root cause of its severe toxicity and handling risks[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, causality-driven guide to the toxicity, handling, and experimental protocols required for safely managing this hazardous material.

Physicochemical Properties

To safely handle 1,1,2-trichloro-1,2,2-trimethyldisilane, one must first understand its physical state and thermodynamic properties. The compound is a flammable liquid that readily vaporizes, creating a dual hazard of flammability and corrosivity[1].

Table 1: Physicochemical and Hazard Summary

Property / AttributeValue / Description
CAS Number 13528-88-6[1]
Molecular Formula C3H9Cl3Si2[1]
Molecular Weight 207.63 g/mol [1]
Physical State Liquid[1]
Boiling Point 154.5 - 156.8 °C[3]
GHS Classifications H226 (Flammable liquid and vapor)H314 (Causes severe skin burns and eye damage)[1]

Toxicity Profile & Mechanistic Pathology

The toxicity of 1,1,2-trichloro-1,2,2-trimethyldisilane is not primarily driven by the intact molecule, but rather by its rapid degradation products. Chlorosilanes exhibit extreme reactivity with protic solvents, including atmospheric moisture and the water present in human tissues[2].

Upon contact with moisture, the Si-Cl bonds undergo a violent, exothermic hydrolysis reaction. This reaction yields polymeric siloxanes/silanols and anhydrous hydrogen chloride (HCl) gas[2]. The generation of HCl is the primary vector for acute toxicity[4].

  • Inhalation: Inhalation of the vapors exposes the mucosal membranes of the upper respiratory tract to high concentrations of HCl. This causes immediate inflammation, severe corrosive burns, and potentially fatal pulmonary edema[4].

  • Dermal and Ocular Contact: Liquid or vapor contact with skin and eyes results in dual-mechanism trauma: thermal burns from the exothermic hydrolysis and severe chemical burns from the localized generation of concentrated hydrochloric acid[5].

HydrolysisToxicity A 1,1,2-Trichloro-1,2,2-trimethyldisilane C Exothermic Hydrolysis A->C B Tissue Moisture / Air Humidity (H2O) B->C D Hydrogen Chloride (HCl) Gas C->D E Siloxanes / Silanols C->E F Corrosive Tissue Damage D->F G Pulmonary Edema D->G

Mechanism of chlorosilane hydrolysis and subsequent physiological toxicity.

Engineering Controls & PPE

Because the hazard profile is intrinsically linked to moisture exposure, handling protocols must be designed as self-validating systems to exclude water and air[2].

  • Environmental Controls: All operations must be conducted within a strictly controlled inert atmosphere (e.g., an argon-filled glovebox or a properly maintained Schlenk line). A static vacuum test must be performed prior to chemical introduction to validate the absence of atmospheric leaks.

  • Personal Protective Equipment (PPE): Standard latex gloves offer zero protection against chlorosilanes and will rapidly degrade. Operators must use heavy-duty chemical-resistant gloves (such as Viton or nitrile), a flame-retardant lab coat, and chemical splash goggles[5]. A full-face shield is mandatory when transferring volumes greater than 5 mL.

  • Fire Mitigation: 1,1,2-Trichloro-1,2,2-trimethyldisilane is highly flammable (H226)[1]. Water must never be used as an extinguishing agent. Applying water to a chlorosilane fire accelerates the exothermic hydrolysis, generating massive clouds of toxic HCl gas and potentially causing violent steam explosions[2]. Fires must be extinguished using dry chemical powder, CO2, or specialized alcohol-resistant foam[2].

Experimental Workflows: Schlenk Line Protocol

To ensure trustworthiness and reproducibility, the following protocol details the causality behind each step of transferring and reacting 1,1,2-trichloro-1,2,2-trimethyldisilane.

Step 1: Glassware Preparation

  • Action: Bake all glassware at 150°C for a minimum of 2 hours.

  • Causality: Borosilicate glass adsorbs a microscopic layer of water. Baking drives off this moisture, preventing premature hydrolysis of the silane upon contact with the flask walls.

Step 2: Inert Atmosphere Establishment

  • Action: Assemble hot glassware under a flow of argon. Perform three consecutive vacuum/argon backfill cycles.

  • Causality: This self-validating cycle mathematically dilutes atmospheric oxygen and moisture to parts-per-million levels. The final state must be a positive pressure of argon to ensure any microscopic leaks push inert gas out, rather than pulling moisture in.

Step 3: Reagent Transfer

  • Action: Transfer the silane using a stainless-steel cannula or a gas-tight syringe purged with argon.

  • Causality: Pouring chlorosilanes in open air guarantees immediate HCl evolution. Closed-system transfers maintain the integrity of the reagent and the safety of the operator.

Step 4: Controlled Quenching (Post-Reaction)

  • Action: Quench residual silane by slowly adding anhydrous isopropanol or ethanol at 0°C, followed by a weak aqueous base (e.g., saturated NaHCO3).

  • Causality: Direct addition of water causes a violent exotherm. Dry alcohols undergo alcoholysis, converting the reactive Si-Cl bonds into stable Si-OR (alkoxide) bonds at a controlled rate[6]. This step stabilizes the chlorosilane polymer and safely manages the release of HCl before aqueous workup[6].

SchlenkWorkflow S1 1. Glassware Baking (150°C, >2h) S2 2. Schlenk Cycling (3x Vac/Argon) S1->S2 S3 3. Cannula Transfer (Positive Ar) S2->S3 S4 4. Reaction (Closed System) S3->S4 S5 5. Controlled Quench (Dry Alcohol) S4->S5

Step-by-step inert atmosphere workflow for handling water-reactive chlorosilanes.

Emergency Response & Decontamination

In the event of an exposure or spill, immediate, protocol-driven action is required.

  • Spill Mitigation: Isolate the area immediately. Do not attempt to wash the spill with water. Absorb the liquid with dry sand or a specialized inert absorbent[5]. Once absorbed, the material should be carefully neutralized with a dry alcohol in a controlled, ventilated environment before final disposal[6].

  • First Aid (Dermal/Ocular): Paradoxically, while water reacts violently with the chemical, massive and immediate dilution with water is the only effective first aid for human tissue contact. Flush the affected area in an emergency shower or eyewash station for a minimum of 15 minutes[5]. The vast excess of water serves to rapidly cool the thermal exotherm and wash away the generated hydrochloric acid. Seek immediate medical attention; no salves or ointments should be applied prior to medical evaluation[5].

Sources

Exploratory

The Organosilicon Enigma: Historical Discovery and Synthesis Pathways of 1,1,2-Trimethyltrichlorodisilane

Executive Summary 1,1,2-Trimethyltrichlorodisilane (CAS: 13528-88-6), also known as 1,1,2-trichloro-1,2,2-trimethyldisilane, is a critical intermediate and byproduct in industrial organosilicon chemistry[1][2]. Historica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,2-Trimethyltrichlorodisilane (CAS: 13528-88-6), also known as 1,1,2-trichloro-1,2,2-trimethyldisilane, is a critical intermediate and byproduct in industrial organosilicon chemistry[1][2]. Historically viewed as an unwanted fraction of the Direct Process Residue (DPR) in silicone manufacturing, it has evolved into a highly valued precursor for synthesizing bifunctional monosilanes[3][4]. This technical guide provides an in-depth analysis of the compound's historical discovery, physicochemical properties, and the mechanistic causality behind its primary synthesis and extraction pathways.

Historical Context and Discovery

The discovery of 1,1,2-trimethyltrichlorodisilane is inextricably linked to the advent of the Müller-Rochow Direct Process in the 1940s[4][5]. Designed to produce methylchlorosilanes (primarily dimethyldichlorosilane) by reacting elemental silicon with methyl chloride over a copper catalyst at ~300°C, the process inherently generates a high-boiling byproduct stream known as the Direct Process Residue (DPR)[4][5].

Initially, DPR was incinerated as chemical waste[3][6]. However, subsequent chromatographic and distillation analyses in the mid-20th century revealed that this residue (comprising 5-10% of the total yield) was a rich mixture of disilanes ( Men​Si2​Cl6−n​ )[4]. 1,1,2-Trimethyltrichlorodisilane was identified as a major constituent of this fraction. Its formation is driven by the radical coupling of silylene intermediates on the active Cux​Si surface during the direct synthesis[4].

MR_Process Si Elemental Silicon (Si) DirectProcess Müller-Rochow Direct Process Si->DirectProcess MeCl Methyl Chloride (CH3Cl) MeCl->DirectProcess CuCat Cu Catalyst / 300°C CuCat->DirectProcess Monosilanes Monosilanes (90%) e.g., Me2SiCl2 DirectProcess->Monosilanes Main Product DPR Direct Process Residue (DPR) (High-Boiling Fraction) DirectProcess->DPR Byproduct (5-10%) Distillation Fractional Distillation DPR->Distillation Target 1,1,2-trimethyl- 1,2,2-trichlorodisilane Distillation->Target Isolation

Figure 1: Generation and isolation of 1,1,2-trimethyltrichlorodisilane via the Müller-Rochow process.

Physicochemical Profiling

To effectively manipulate 1,1,2-trimethyltrichlorodisilane in synthetic workflows, researchers must account for its physical properties. It is a highly reactive, moisture-sensitive liquid that readily hydrolyzes to form siloxanes and hydrochloric acid[1][7].

PropertyValueReference / Source
IUPAC Name dichloro-[chloro(dimethyl)silyl]-methylsilanePubChem CID 83551[2]
CAS Registry Number 13528-88-6ChemicalBook[7]
Molecular Formula C3​H9​Cl3​Si2​ PubChem CID 83551[2]
Molecular Weight 207.63 g/mol PubChem CID 83551[2]
Boiling Point 154.5 - 159.2 °C at 760 mmHgChemNet / ChemicalBook[1][7]
Density 1.13 g/cm³ChemNet[1]
Flash Point 47.6 °CChemNet[1]

Primary Synthesis Pathways

The Dechlorinative Methylation Pathway (Matsumoto et al., 1977)

While fractional distillation of DPR is the primary industrial source, targeted laboratory-scale synthesis was revolutionized in 1977 by Matsumoto, Motegi, Hasagawa, and Nagai[8][9]. They developed a highly efficient "dechlorinative methylation" method to convert lower-value, highly chlorinated disilane mixtures into 1,1,2-trimethyltrichlorodisilane and 1,1,2,2-tetramethyl-1,2-dichlorodisilane[8][10].

Mechanistic Causality: This synthesis relies on a Lewis acid-catalyzed redistribution reaction. Aluminum chloride ( AlCl3​ ) activates the Si−Cl bonds of the disilane substrate. Trimethylchlorosilane ( Me3​SiCl ) acts as the methyl donor. Crucially, methyldichlorosilane ( MeSiHCl2​ ) is introduced not just as a solvent, but as a dynamic chlorine acceptor and reducing agent. It drives the thermodynamic equilibrium toward the methylated disilane products by absorbing the displaced chlorine atoms, self-converting into highly chlorinated monosilanes that are easily distilled away[9][11].

Dechlorinative_Methylation Mix Disilane Mixture (MenSi2Cl6-n) Reaction Dechlorinative Methylation Mix->Reaction TMS Trimethylchlorosilane (Me3SiCl) TMS->Reaction Methyl Source AlCl3 AlCl3 Catalyst (Lewis Acid) AlCl3->Reaction Activator MeSiHCl2 Methyldichlorosilane (MeSiHCl2) MeSiHCl2->Reaction Cl Acceptor Product1 1,1,2-trimethyl- 1,2,2-trichlorodisilane Reaction->Product1 Product2 1,1,2,2-tetramethyl- 1,2-dichlorodisilane Reaction->Product2

Figure 2: Dechlorinative methylation pathway for targeted synthesis of trimethyltrichlorodisilane.

Step-by-Step Experimental Protocol: Dechlorinative Methylation

Note: This protocol must be executed under strict anhydrous conditions (Schlenk line or glovebox) due to the violent hydrolysis of chlorosilanes[7].

  • System Preparation: Purge a multi-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel with ultra-high purity Argon.

  • Reagent Charging: Introduce the crude disilane mixture ( Men​Si2​Cl6−n​ ) into the reactor. Add a calculated molar excess of trimethylchlorosilane ( Me3​SiCl ) and methyldichlorosilane ( MeSiHCl2​ ). The excess drives the equilibrium forward.

  • Catalyst Introduction: Quickly add anhydrous aluminum chloride ( AlCl3​ , typically 2-5 mol% relative to the disilane) against a positive counter-flow of Argon. Causality: AlCl3​ initiates the formation of a silylium-ion-like intermediate, weakening the Si-Cl bond.

  • Reflux & Redistribution: Heat the mixture to reflux (approx. 60-70°C depending on exact mixture composition). Maintain reflux for 12-24 hours. Self-Validation: Monitor the reaction via Gas Chromatography (GC). The disappearance of highly chlorinated disilane peaks and the emergence of the 159°C boiling fraction validates the redistribution.

  • Quenching & Distillation: Once equilibrium is reached, cool the reactor. The AlCl3​ catalyst can be deactivated using a small amount of a complexing agent (e.g., POCl3) to prevent reverse redistribution during heating. Perform rigorous fractional distillation using a Vigreux column.

  • Isolation: Collect the fraction boiling at 154-159°C at atmospheric pressure to isolate pure 1,1,2-trimethyltrichlorodisilane[1][7].

Downstream Applications: Cleavage to Functional Monosilanes

Modern organosilicon chemistry heavily utilizes 1,1,2-trimethyltrichlorodisilane not as an end-product, but as a precursor. The Si−Si bond is relatively weak and can be catalytically cleaved to generate highly valuable, bifunctional monosilanes (e.g., methyldichlorosilane and dimethylchlorosilane)[3][12].

Two primary cleavage protocols exist:

  • Palladium-Catalyzed Cleavage: Utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3​)4​] in the presence of hydrogen chloride gas. The Pd(0) inserts into the Si−Si bond via oxidative addition, followed by reaction with HCl to yield monomeric silanes[12].

  • Phosphonium Chloride Cleavage: A more recent, highly effective protocol utilizes phosphonium chlorides as cleavage catalysts. This method allows for the near-quantitative conversion of the disilane residue into functional monosilanes under moderate conditions, significantly reducing the environmental footprint of the Müller-Rochow process[4][6].

References

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane | CID 83551 - PubChem. National Institutes of Health. Available at:[Link]

  • Conversion of Disilanes to Functional Monosilanes. IV. Synthesis of Methyldichlorosilane and Dimethylchlorosilane by the Reaction of Methylchlorodisilanes with Hydrogen Chloride in the Presence of Tetrakis(triphenylphosphine)palladium(0). Bulletin of the Chemical Society of Japan | Oxford Academic. Available at:[Link]

  • Making Use of the Direct Process Residue: Synthesis of Bifunctional Monosilanes. PubMed. Available at: [Link]

  • Müller–Rochow Reloaded: Single-Step Synthesis of Bifunctional Monosilanes. Organometallics - ACS Publications. Available at:[Link]

  • Synthesis of Functional Monosilanes by Disilane Cleavage with Phosphonium Chlorides. ResearchGate. Available at: [Link]

  • A convenient and large scale synthesis of 1,1,2-trimethyl-1,2,2-trichlorodisilane and 1,1,2,2-tetramethyl-1,2-dichlorodisilane. Journal of Organometallic Chemistry (via ResearchGate). Available at:[Link]

  • A novel route to chlorodimethylsilane. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Structurally Defined Polysilanes via Wurtz-Type Coupling of 1,1,2-Trichloro-1,2,2-trimethyldisilane

Abstract Polysilanes, polymers with a backbone composed entirely of silicon atoms, exhibit remarkable electronic and optical properties stemming from σ-electron delocalization along the Si-Si chain.[1][2] These propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Polysilanes, polymers with a backbone composed entirely of silicon atoms, exhibit remarkable electronic and optical properties stemming from σ-electron delocalization along the Si-Si chain.[1][2] These properties make them highly valuable materials for applications including photoresists, ceramic precursors, and optoelectronics.[1][3][4] The Wurtz-type reductive coupling of dichlorosilanes is the most established and versatile method for synthesizing high molecular weight polysilanes.[5][6] This document provides a detailed protocol for the synthesis of a unique polysilane architecture using the asymmetric precursor, 1,1,2-trichloro-1,2,2-trimethyldisilane. The use of this disilane monomer allows for the creation of polymers with a defined alternating structure, offering precise control over the material's properties. This guide details the reaction mechanism, a step-by-step experimental procedure, comprehensive characterization methods, and critical safety considerations for researchers in materials science and polymer chemistry.

Introduction: The Rationale for an Asymmetric Disilane Precursor

The majority of polysilanes are synthesized by the reductive coupling of diorganodichlorosilanes (R₂SiCl₂) with an alkali metal, typically sodium.[5] This process, analogous to the classic Wurtz reaction, effectively creates Si-Si bonds to build the polymer backbone.[3][7] While this method is robust, the use of a pre-formed disilane monomer like 1,1,2-trichloro-1,2,2-trimethyldisilane (Cl₂MeSi-SiClMe₂) introduces a higher level of structural control.

The key advantages of this precursor are:

  • Defined Repeating Unit: Polymerization of a monosilane (R₂SiCl₂) results in a -[R₂Si]- repeating unit. In contrast, the disilane precursor ensures the incorporation of a -[SiMeCl-SiMe₂]- or related unit, creating a more complex and ordered backbone structure.

  • Potential for Functionalization: The presence of a reactive Si-Cl bond on every other silicon atom in the resulting polymer backbone offers a direct route for post-polymerization functionalization, allowing for the tuning of solubility, electronic properties, and surface characteristics.[1][2]

  • Altered Electronic Properties: The alternating substitution pattern along the silicon backbone can significantly influence the σ-conjugation, leading to unique UV absorption characteristics and other photophysical behaviors compared to symmetrically substituted polysilanes.[8][9]

This protocol will focus on the Wurtz-type reductive coupling of 1,1,2-trichloro-1,2,2-trimethyldisilane using a sodium dispersion in toluene to yield a high molecular weight, soluble polysilane.

Precursor Profile: 1,1,2-Trichloro-1,2,2-trimethyldisilane

A thorough understanding of the precursor is critical for successful synthesis.

PropertyValueSource
CAS Number 13528-88-6[10]
Molecular Formula C₃H₉Cl₃Si₂[11]
Molecular Weight 207.63 g/mol
Appearance Colorless liquid
Boiling Point ~154-156 °C
Density ~1.15 g/cm³
Reactivity The Si-Cl bonds are highly susceptible to nucleophilic attack and reduction. The molecule is moisture-sensitive and will hydrolyze.

Synthetic Strategy and Mechanism

The synthesis proceeds via a Wurtz-type reductive coupling mechanism. Although the exact mechanism on the surface of the sodium metal is complex and subject to debate, it is generally understood to involve the formation of highly reactive silyl radical and/or silyl anion intermediates.[7]

Key Mechanistic Steps:

  • Electron Transfer: Sodium metal transfers an electron to a silicon-chlorine bond on the precursor molecule, cleaving the bond to form a silyl radical and sodium chloride.

  • Chain Propagation: These highly reactive silyl radicals can couple to form new Si-Si bonds. Alternatively, a second electron transfer can form a silyl anion, which then acts as a nucleophile, attacking a Si-Cl bond on another monomer or growing polymer chain.

  • Chain Growth: This process repeats, extending the polysilane chain.

  • Termination: The reaction is terminated by quenching the reactive chain ends with a suitable agent, such as an alcohol or chlorosilane (e.g., trimethylchlorosilane).

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation A Dry Toluene under N₂ B Prepare Sodium Dispersion in hot Toluene A->B C Cool to Room Temp. B->C D Slowly Add Precursor: Cl₂MeSi-SiClMe₂ C->D Inert Atmosphere (Schlenk Line) E Reaction at Reflux (110°C, ~2-4h) D->E F Observe Deep Blue/Purple Color (Indicates silyl anions) E->F G Quench with Isopropanol F->G After reaction completion H Filter to Remove NaCl and excess Na G->H I Concentrate Filtrate H->I J Precipitate Polymer in Isopropanol/Methanol I->J K Collect & Dry Polymer J->K

Caption: Experimental workflow for polysilane synthesis.

Detailed Experimental Protocol

Safety Precautions:

  • Sodium Metal: Reacts violently with water. Handle only under inert atmosphere or a layer of inert hydrocarbon solvent. Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Chlorosilanes: Corrosive and react with moisture to produce HCl gas. Handle exclusively in a well-ventilated fume hood.

  • Anhydrous Solvents: Toluene is flammable. All heating should be performed using a heating mantle and condenser. Ensure the reaction apparatus is properly assembled and vented.

Materials & Reagents:

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane (≥95%)

  • Sodium metal (sticks in mineral oil)

  • Toluene (anhydrous, ≥99.8%)

  • Isopropanol (anhydrous)

  • Methanol (reagent grade)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stir bar

  • Heating mantle with temperature controller

  • Schlenk line or glovebox for inert atmosphere operations

  • Cannula or dropping funnel for additions

  • Filtration apparatus (e.g., Büchner funnel or glass fritted funnel)

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the stirrer, condenser (with gas outlet to a bubbler), and a septum. Flame-dry the entire apparatus under vacuum and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.

  • Sodium Dispersion: In the reaction flask, add 150 mL of anhydrous toluene. Cut sodium metal (e.g., 2.5 g, ~2.2 molar equivalents relative to Si-Cl bonds) into small pieces and add them to the toluene. Heat the mixture to the boiling point of toluene (~110 °C) while stirring vigorously to create a fine dispersion of molten sodium.

  • Initiation: Once a fine, sand-like dispersion is formed, cool the flask to room temperature while maintaining stirring.

  • Monomer Addition: Dissolve 1,1,2-trichloro-1,2,2-trimethyldisilane (e.g., 10.0 g, 1 equivalent) in 50 mL of anhydrous toluene. Using a cannula or dropping funnel, add this solution dropwise to the vigorously stirred sodium dispersion over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Polymerization: After the addition is complete, heat the reaction mixture to reflux for an additional 2-4 hours. The mixture will typically turn a deep blue or purple color, characteristic of silyl anions.[3]

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 10-20 mL of anhydrous isopropanol to quench any remaining reactive silyl anions and unreacted sodium metal.

  • Isolation: Filter the viscous mixture through a pad of Celite or a glass fritted funnel to remove the precipitated sodium chloride and excess sodium. Wash the solid cake with additional toluene.

  • Purification: Combine the filtrates and reduce the volume by approximately 75% using a rotary evaporator. Pour the concentrated, viscous polymer solution slowly into a large volume of stirred isopropanol or methanol (e.g., 500 mL) to precipitate the polymer.

  • Final Product: Collect the precipitated polymer (typically a white or pale yellow solid) by filtration. Wash the polymer with additional methanol and dry it under vacuum at 40-50 °C to a constant weight.

Characterization and Quality Control

Proper characterization is essential to confirm the structure and properties of the synthesized polysilane.[12]

TechniqueParameter MeasuredExpected Results & Interpretation
Gel Permeation Chromatography (GPC/SEC) Molecular Weight (Mₙ, Mₙ), Polydispersity Index (PDI)Mₙ > 10,000 g/mol . A PDI between 1.5 and 3.0 is typical for Wurtz coupling.[9][13] GPC provides the most critical data on the success of the polymerization.
Nuclear Magnetic Resonance (NMR) Polymer Structure, Purity¹H NMR: Broad signals in the alkyl region (0.1-1.0 ppm) corresponding to the Si-CH₃ groups. ²⁹Si NMR: The most informative technique. Expect distinct signals for the -SiMeCl- and -SiMe₂- environments in the polymer backbone, shifted from the monomer signals.[14]
UV-Vis Spectroscopy σ-σ* Transition (λₘₐₓ)A strong absorption band in the UV region (typically 300-350 nm) confirms σ-conjugation along the Si-Si backbone.[2][9] The position of λₘₐₓ is sensitive to the polymer conformation and substituents.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsAbsence of a strong Si-Cl stretch (around 450-600 cm⁻¹) indicates complete reaction. Presence of Si-C and Si-Si vibrations confirms the polymer structure.

Troubleshooting and Field-Proven Insights

  • Low Molecular Weight/Yield: This is often due to impurities (especially water) in the solvent or monomer, which quench the reactive intermediates. Ensure all glassware is rigorously dried and solvents are truly anhydrous. The quality of the sodium dispersion is also critical; a fine, high-surface-area dispersion promotes a more efficient reaction.

  • Bimodal Molecular Weight Distribution: Wurtz coupling often produces a mix of high molecular weight polymer and low molecular weight cyclic oligomers.[9][15] Adjusting the reaction temperature, addition rate, and solvent can influence this distribution. Performing a fractional precipitation (dissolving the crude polymer and precipitating with a solvent/non-solvent mixture) can help isolate the high molecular weight fraction.

  • Insoluble Product: If the polymer is insoluble, it may indicate cross-linking. This can occur if the reaction temperature is too high or if there are trifunctional impurities. The use of the specified precursor with three chlorine atoms naturally presents a risk of branching or cross-linking if all three sites react. Running the reaction at a lower temperature or using a less reactive alkali metal (e.g., a Na/K alloy) might favor linear chain growth.

References

  • Polysilane Material Properties for Enhanced Surface Functionality. (2025). Eureka by PatSnap.
  • Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. ResearchGate.
  • Progress in Functional Modification and Application of Polysilanes. ResearchGate.
  • Application Notes and Protocols: Wurtz-Type Coupling Polymerization of 1,2-Dichlorodisilane. Benchchem.
  • Synthesis of hydrocarbon-soluble, methyl-substituted highly branched polysilanes via the Wurtz-type reductive coupling of trifunctional trisilanes and their pyrolysis to silicon carbide. RSC Publishing.
  • Polysilanes: Structure and Synthesis. Scribd.
  • High‐yield controlled syntheses of polysilanes by the Wurtz‐type reductive coupling reaction. ResearchGate.
  • General approach for the electroreductive coupling of monochlorosilanes. ResearchGate.
  • Reductive Cross-Coupling of Alcohol Derivatives with Chlorosilanes via Pyridines-Promoted Si-Cl Activation. PubMed.
  • Polysilane Applications in Advanced Electronics: A Technical Overview. (2025). Patsnap Eureka.
  • Nickel-Catalyzed Reductive Coupling of Chlorosilanes. (2023). PubMed.
  • Modern Synthetic and Application Aspects of Polysilanes: An Underestimated Class of Materials? ResearchGate.
  • Electroreductive Synthesis of Polysilanes with Ordered Sequences. IntechOpen.
  • Investigating the Microstructure of Poly(Cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. (2019). OSTI.GOV.
  • Functional Polysilanes and their Optical, Chiroptical and Photoluminescence Properties. (2019). Bentham Science.
  • Synthesis and Characterization of Polysilanes. (1991). Defense Technical Information Center.
  • A Correlation between Global Conformation of Polysilane and UV Absorption Characteristics. Journal of the American Chemical Society.
  • Investigating the Microstructure of Poly(cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. (2019). ACS Publications.
  • Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism. (2015). SCIRP.
  • Polysilanes: Their Synthesis, Properties and Application. (1990). Illinois Chemistry.
  • Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). PMC.
  • ICSC 0050 - 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. International Chemical Safety Cards (ICSCs).
  • Fast Analysis of Polysiloxanes by Benchtop NMR. Magritek.
  • 1,1,2-trichloro-1,2,2-trimethyldisilane | 13528-88-6. ChemicalBook.
  • 1,1,2-trichloro-1,2,2-trimethyldisilane. PubChem.

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Application

Application Note: 1,1,2-Trichloro-1,2,2-trimethyldisilane as a Low-Temperature CVD Precursor for Bioinert Drug Delivery Systems

Executive Rationale: Bridging Materials Science and Therapeutics For drug development professionals and biomedical engineers designing next-generation implantable therapeutics, the physical delivery mechanism is as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: Bridging Materials Science and Therapeutics

For drug development professionals and biomedical engineers designing next-generation implantable therapeutics, the physical delivery mechanism is as critical as the active pharmaceutical ingredient (API). Advanced drug delivery systems, such as electrostatically gated nanofluidic membranes, allow for the precise, tunable release of therapeutics (e.g., methotrexate or biologicals) without relying on continuous external stimuli[1]. However, bare silicon-based devices are susceptible to in vivo degradation, biofouling, and current leakage.

Amorphous silicon carbide (a-SiC) and silicon carbonitride (a-SiCN) have emerged as the gold standard for passivating these devices due to their exceptional chemical bioinertness, low leakage current, and hemocompatibility[1][2]. The challenge lies in manufacturing: traditional Chemical Vapor Deposition (CVD) of SiC requires extreme temperatures (>800 °C)[3], which destroys pre-fabricated microelectronics and delicate nanofluidic architectures.

This application note details the use of 1,1,2-trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6) as a highly efficient, single-source precursor for the low-temperature Plasma-Enhanced Chemical Vapor Deposition (PECVD) of a-SiC films. By leveraging the specific thermochemical properties of this chloromethyldisilane, researchers can achieve dense, conformal, and bioinert coatings at temperatures compatible with advanced drug delivery hardware.

Mechanistic Insights: The Chemistry of the Precursor

To understand why 1,1,2-trichloro-1,2,2-trimethyldisilane ( C3​H9​Cl3​Si2​ ) is superior to conventional precursors like methyltrichlorosilane (MTS) or silane/methane mixtures, we must analyze its molecular architecture and decomposition thermodynamics.

Thermodynamic Vulnerability of the Si-Si Bond

Standard precursors like MTS ( CH3​SiCl3​ ) require high thermal budgets because the Si-C and Si-Cl bonds possess high bond dissociation energies (~450 kJ/mol and ~400 kJ/mol, respectively)[3]. In contrast, 1,1,2-trichloro-1,2,2-trimethyldisilane features a central silicon-silicon (Si-Si) bond. The Si-Si bond is inherently weaker (~340 kJ/mol), acting as a thermodynamic "weak point"[4]. Under plasma activation or moderate thermal stress (300–500 °C), this bond cleaves preferentially, generating highly reactive silyl radicals and carbenes at significantly lower activation energies[4].

Built-in Stoichiometry and Halogen Scavenging

As a single-source precursor, 1,1,2-trichloro-1,2,2-trimethyldisilane already contains direct Si-C bonds (via its trimethyl groups), which helps preserve the 1:1 silicon-to-carbon stoichiometry required for high-quality SiC films[4]. Furthermore, the presence of three chlorine atoms plays a critical mechanistic role during deposition. The chlorine radicals actively scavenge excess hydrogen from the methyl groups, volatilizing it as hydrogen chloride (HCl). This in situ scavenging reduces the hydrogen content in the final amorphous film (a-SiC:H), thereby increasing the film's density, hardness, and resistance to physiological fluids[2].

CVD_Pathway Precursor 1,1,2-Trichloro-1,2,2- trimethyldisilane (Vapor Phase) Thermal Plasma/Thermal Activation Precursor->Thermal Ar/H2 Carrier Radicals Silyl & Methyl Radicals Thermal->Radicals Si-Si Cleavage Adsorption Surface Adsorption (Nanofluidic Membrane) Radicals->Adsorption Diffusion Film Bioinert a-SiC Thin Film Adsorption->Film Crosslinking Byproducts Volatile Byproducts (HCl, CH4) Adsorption->Byproducts H-Scavenging

Fig 1: Reaction pathway of 1,1,2-trichloro-1,2,2-trimethyldisilane during low-temperature PECVD.

Quantitative Data: Precursor and Process Comparison

The physical properties of 1,1,2-trichloro-1,2,2-trimethyldisilane—specifically its boiling point of 159.2 °C and vapor pressure of 3.29 mmHg at 25 °C[5]—make it highly amenable to standard bubbler delivery systems without the need for extreme heating lines.

Table 1: Comparison of SiC CVD Precursors for Biomedical Applications

Precursor SystemChemical FormulaRequired Temp (°C)Film DensityPrimary ByproductsSuitability for Implantables
Silane + Methane SiH4​+CH4​ 700 – 1000Medium H2​ Poor (Thermal damage to CMOS)
Methyltrichlorosilane CH3​SiCl3​ > 800High HCl Poor (Thermal damage to CMOS)
1,1,2-Trichloro-1,2,2-trimethyldisilane C3​H9​Cl3​Si2​ 300 – 500 High HCl,CH4​ Excellent (Low thermal budget)

Experimental Protocol: PECVD of a-SiC on Nanofluidic Membranes

This self-validating protocol outlines the deposition of a 50 nm conformal a-SiC layer onto a silicon nanofluidic membrane intended for electrostatic drug delivery[1].

Phase 1: Precursor Delivery Setup
  • Bubbler Preparation: Load 1,1,2-trichloro-1,2,2-trimethyldisilane into a stainless-steel bubbler under an inert dry nitrogen atmosphere to prevent premature hydrolysis of the Si-Cl bonds.

  • Temperature Control: Maintain the bubbler at exactly 25 °C. At this temperature, the precursor exhibits a vapor pressure of 3.29 mmHg[5], ensuring a consistent, non-condensing mass flow.

  • Carrier Gas: Route Argon (Ar) carrier gas through the bubbler at a flow rate of 50 sccm.

  • Self-Validation Check: Monitor the CVD chamber base pressure. A steady rise from 10−6 Torr to a stable 10−3 Torr upon opening the precursor valve confirms stable vaporization and prevents precursor starvation during plasma ignition.

Phase 2: PECVD Process
  • Substrate Loading: Load the pre-fabricated silicon nanofluidic membranes into the PECVD chamber. Pump down to a base pressure of <10−6 Torr.

  • Heating: Ramp the substrate heater to 350 °C. Allow 15 minutes for thermal stabilization.

  • Gas Introduction: Introduce the precursor/Ar mixture (50 sccm) alongside a secondary Hydrogen ( H2​ ) flow (20 sccm). The H2​ acts as a reducing agent to further assist in chlorine removal.

  • Plasma Ignition: Ignite the Radio Frequency (RF) plasma at 13.56 MHz with a power of 100 W.

  • Deposition: Maintain the deposition for 25 minutes. The low RF power prevents ion-bombardment damage to the delicate nanochannels while providing sufficient energy to cleave the Si-Si bonds of the precursor[6].

  • Self-Validation Check: Monitor the optical emission spectrum (OES) of the plasma. A stable emission line corresponding to excited Si-C and Si-H species indicates a continuous, stable deposition phase.

Phase 3: Post-Deposition Validation
  • Cooling: Extinguish the plasma and precursor flow. Purge the chamber with Ar (200 sccm) while cooling the substrate to room temperature to prevent oxidation of the freshly deposited film.

  • FTIR Analysis: Perform Fourier Transform Infrared (FTIR) spectroscopy on a witness sample.

    • Success Criteria: A sharp, dominant absorption peak at ~800 cm −1 (Si-C stretching) and a lack of broad O-H bands (~3400 cm −1 ) validates the stoichiometry and confirms the absence of atmospheric moisture contamination[7].

  • Electrochemical Testing: Submerge the coated membrane in a simulated physiological fluid (e.g., PBS). Apply a 3 V DC bias.

    • Success Criteria: A leakage current of <10 nA confirms the dielectric integrity and bioinertness of the a-SiC coating, validating its readiness for electrostatic drug elution[1].

Workflow Step1 Substrate Prep (Nanofluidic Si) Step3 Gas Mixing (Ar + H2 Carrier) Step1->Step3 Step2 Precursor Vaporization (Bubbler at 25°C) Step2->Step3 Step4 RF PECVD (350°C, 100W) Step3->Step4 Step5 FTIR Validation (Si-C Peak at 800 cm⁻¹) Step4->Step5 Step6 Drug Elution & Leakage Testing Step5->Step6

Fig 2: Experimental workflow for fabricating SiC-coated nanofluidic drug delivery membranes.

Conclusion

The integration of advanced electronics with physiological environments represents the frontier of modern drug development. By utilizing 1,1,2-trichloro-1,2,2-trimethyldisilane, researchers can bypass the thermal limitations of traditional SiC CVD. The precursor's unique molecular structure—highlighted by its easily cleaved Si-Si bond—enables the low-temperature deposition of highly conformal, bioinert a-SiC films. These coatings are essential for the long-term stability and precise actuation of implantable, electrostatically gated drug delivery systems.

References

  • 1,1,2-trichloro-1,2,2-trimethyldisilane - ChemNet.ChemNet.
  • Mechanistic Study of Thermal Decomposition of Hexamethyldisilane by Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry and Density Functional Theory.The Journal of Physical Chemistry A - ACS Publications.
  • Amorphous SiC Thin Films Deposited by Plasma-Enhanced Chemical Vapor Deposition for Passivation in Biomedical Devices.MDPI.
  • Electrostatically gated nanofluidic membrane for ultra-low power controlled drug delivery.Lab on a Chip (RSC Publishing).
  • Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS.PMC - NIH.
  • Synthesis, Properties and Aging of ICP-CVD SiCxNy:H Films Formed from Tetramethyldisilazane.MDPI.
  • Atmospheric-pressure plasma-enhanced chemical vapor deposition of a-SiCN:H films: Role of precursors on the film growth and properties.OSTI.GOV.

Sources

Method

Mastering the Handling of 1,1,2-Trichloro-1,2,2-trimethyldisilane: A Guide for Researchers

Abstract This comprehensive guide provides detailed application notes and protocols for the safe and effective handling of the moisture-sensitive reagent, 1,1,2-trichloro-1,2,2-trimethyldisilane. Tailored for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the safe and effective handling of the moisture-sensitive reagent, 1,1,2-trichloro-1,2,2-trimethyldisilane. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist of steps. It delves into the causality behind experimental choices, ensuring a deep understanding of the principles of working with highly reactive organosilicon compounds. By integrating established safety protocols with practical, field-proven insights, this guide aims to equip the user with the knowledge to handle this reagent with confidence and precision, thereby ensuring experimental integrity and laboratory safety.

Introduction: Understanding the Reagent

1,1,2-Trichloro-1,2,2-trimethyldisilane is a valuable, yet challenging, reagent in modern organic synthesis. Its utility primarily lies in its capacity to act as a silylating agent, introducing a trimethylsilyl group into a molecule, often to protect a reactive functional group or to facilitate specific synthetic transformations. A notable application of structurally similar compounds is in the stereospecific silylation of π-allylpalladium complexes, highlighting its potential in stereocontrolled synthesis.[1] However, the presence of reactive silicon-chlorine bonds renders it extremely sensitive to moisture, necessitating stringent handling protocols to prevent its decomposition and ensure the success of the intended reaction.

The fundamental challenge in handling this and similar chlorosilanes is their vigorous reaction with water, including atmospheric moisture. This hydrolysis reaction is rapid and exothermic, leading to the formation of silanols and corrosive hydrogen chloride (HCl) gas. The generated silanols can then undergo condensation to form siloxanes. This decomposition pathway not only consumes the reagent but also introduces byproducts that can interfere with the desired chemical transformation and pose a safety hazard.

Table 1: Physicochemical Properties of 1,1,2-Trichloro-1,2,2-trimethyldisilane

PropertyValueSource
CAS Number 13528-88-6
Molecular Formula C₃H₉Cl₃Si₂
Molecular Weight 207.63 g/mol
Appearance Liquid (presumed)General knowledge of similar compounds
Boiling Point 159.2 °C at 760 mmHg
Flash Point 47.6 °C
Density 1.13 g/cm³

The Cornerstone of Safety: Inert Atmosphere Techniques

The absolute prerequisite for handling 1,1,2-trichloro-1,2,2-trimethyldisilane is the rigorous exclusion of atmospheric moisture and oxygen. This is achieved through the use of inert atmosphere techniques, primarily employing a glovebox or a Schlenk line.

The Glovebox: A Controlled Environment

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), maintaining extremely low levels of water and oxygen. This is the preferred method for handling highly sensitive reagents as it allows for more complex manipulations with a lower risk of atmospheric contamination.

The Schlenk Line: Versatility for Synthesis

A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas. This technique is highly versatile and commonly used for running reactions under an inert atmosphere.

Diagram 1: General Workflow for Handling Moisture-Sensitive Reagents

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction prep_glass Oven-Dry Glassware prep_inert Prepare Inert Atmosphere (Glovebox/Schlenk Line) prep_glass->prep_inert prep_reagents Ensure Anhydrous Solvents/Reagents transfer Transfer via Syringe/Cannula prep_reagents->transfer storage Store Under Inert Gas prep_inert->storage storage->transfer reaction Conduct Reaction Under Inert Atmosphere transfer->reaction quench Careful Quenching of Reagent reaction->quench workup Aqueous Workup (if applicable) quench->workup disposal Proper Waste Disposal workup->disposal

Caption: Workflow for handling moisture-sensitive reagents.

Detailed Protocols for Safe Handling

The following protocols are designed to be self-validating systems, where the successful exclusion of moisture is paramount at every stage.

Storage of 1,1,2-Trichloro-1,2,2-trimethyldisilane
  • Rationale: To prevent decomposition upon storage, the reagent must be kept under a positive pressure of an inert gas in a tightly sealed container.

  • Protocol:

    • Upon receipt, immediately transfer the manufacturer's bottle into a glovebox.

    • If a glovebox is unavailable, ensure the cap is tightly sealed and wrap the threads with Parafilm® as a temporary measure before storing in a desiccator.

    • For long-term storage, it is recommended to transfer the reagent into a flame-dried Schlenk flask equipped with a greased glass stopper or a Teflon® valve, under a positive pressure of argon or nitrogen.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Dispensing and Transfer
  • Rationale: Transferring the liquid reagent is a critical step where atmospheric contamination is most likely. The use of gas-tight syringes or cannula transfer techniques is mandatory.

  • Protocol (Using a Schlenk Line and Syringe):

    • Ensure all glassware (syringes, needles, reaction flask) is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.

    • Assemble the reaction flask while hot and flush with inert gas, or flame-dry the assembled apparatus under vacuum and backfill with inert gas.

    • Puncture the septum of the 1,1,2-trichloro-1,2,2-trimethyldisilane container with a needle connected to the inert gas line to create a slight positive pressure.

    • Using a clean, dry, gas-tight syringe with a long needle, draw the desired volume of the reagent. It is good practice to flush the syringe with inert gas before drawing the liquid.

    • Quickly transfer the reagent to the reaction flask by injecting it through the septum against a counterflow of inert gas.

Diagram 2: Hydrolysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane

G reagent 1,1,2-Trichloro-1,2,2-trimethyldisilane intermediate Silanols + HCl reagent->intermediate Hydrolysis water H₂O (Moisture) water->intermediate product Siloxanes intermediate->product Condensation

Caption: Decomposition pathway of the reagent in the presence of water.

Application Protocol: Silylation of an Alcohol (Illustrative)
  • Rationale: This protocol provides a practical example of how 1,1,2-trichloro-1,2,2-trimethyldisilane can be used as a silylating agent. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction. Anhydrous solvents are essential for reaction success.

  • Materials:

    • 1,1,2-Trichloro-1,2,2-trimethyldisilane

    • Substrate (e.g., a primary or secondary alcohol)

    • Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

    • Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine)

    • Inert gas (Argon or Nitrogen)

    • Oven-dried glassware

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a Schlenk line, add the alcohol (1.0 eq) and the anhydrous solvent under a positive pressure of inert gas.

    • Add the anhydrous base (e.g., triethylamine, 1.2 eq per reactive Si-Cl bond) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of 1,1,2-trichloro-1,2,2-trimethyldisilane (1.1 eq) in the anhydrous solvent dropwise to the stirred solution via a gas-tight syringe. A precipitate of triethylamine hydrochloride will likely form.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction can be quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Proceed with a standard aqueous workup and purification by flash column chromatography.

Spill and Emergency Procedures
  • Rationale: In the event of a spill, the primary hazards are the flammability of the reagent and the release of HCl gas upon contact with moisture.

  • Procedure:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. For large spills, a respirator may be necessary.

    • Cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a container for hazardous waste disposal.

    • Neutralize the spill area with a weak base (e.g., sodium bicarbonate solution) and then wash thoroughly with water.

Waste Disposal
  • Rationale: Due to its reactivity, 1,1,2-trichloro-1,2,2-trimethyldisilane and its reaction residues must be quenched before disposal.

  • Protocol:

    • Excess reagent and reaction mixtures should be slowly and carefully added to a stirred, cooled (ice bath) solution of a proton source that will not react violently, such as isopropanol.

    • Once the quenching is complete (cessation of gas evolution), the solution can be neutralized and disposed of according to institutional and local regulations for hazardous chemical waste.

Incompatibilities and Causality

Understanding the chemical incompatibilities of 1,1,2-trichloro-1,2,2-trimethyldisilane is key to preventing hazardous situations and failed experiments.

Table 2: Chemical Incompatibilities

Incompatible MaterialReason for Incompatibility
Water Violent reaction, produces toxic and corrosive HCl gas.
Alcohols, Amines Reacts with the Si-Cl bond, consuming the reagent.
Strong Oxidizing Agents Can lead to a vigorous, potentially explosive reaction.
Strong Bases Can catalyze decomposition or unwanted side reactions.
Protic Solvents Will react with and consume the reagent.

Conclusion

The successful use of 1,1,2-trichloro-1,2,2-trimethyldisilane hinges on a thorough understanding of its reactivity and a meticulous approach to its handling. By embracing the principles of inert atmosphere techniques and adhering to the detailed protocols outlined in this guide, researchers can safely and effectively harness the synthetic potential of this valuable reagent. The causality-driven approach presented here aims to foster a deeper understanding, moving beyond rote memorization of steps to a more intuitive and safer laboratory practice.

References

  • Hayashi, T., Yamamoto, A., Iwata, T., & Ito, Y. (1987). 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. Journal of the Chemical Society, Chemical Communications, (5), 398-399. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83551, 1,1,2-Trichloro-1,2,2-trimethyldisilane. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Application

surface functionalization of nanomaterials with 1,1,2-trimethyltrichlorodisilane

An Application Note and Protocol for the Surface Functionalization of Nanomaterials with 1,1,2-Trimethyltrichlorodisilane Authored by a Senior Application Scientist Introduction: Engineering the Nano-Interface In the rea...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Surface Functionalization of Nanomaterials with 1,1,2-Trimethyltrichlorodisilane

Authored by a Senior Application Scientist

Introduction: Engineering the Nano-Interface

In the realm of nanotechnology, the surface is paramount. The high surface-area-to-volume ratio of nanomaterials means that their interaction with the surrounding environment is dictated by their surface chemistry. Unmodified nanomaterials often suffer from challenges such as aggregation, poor dispersibility, and non-specific interactions, which can limit their efficacy in advanced applications.[1] Surface functionalization provides a powerful strategy to tailor these properties, enhancing stability, biocompatibility, and targeting capabilities, thereby unlocking their full potential in fields ranging from drug delivery and biosensing to advanced composites.[2][3]

Silanization, the process of grafting silane molecules onto a surface, is a cornerstone technique for modifying materials rich in hydroxyl (-OH) groups, such as silica, metal oxides, and carbon nanomaterials that have undergone an oxidative treatment.[4][5] This covalent modification creates a robust and stable functional layer. This guide focuses on a specific and potent silanizing agent: 1,1,2-trimethyltrichlorodisilane (C₃H₉Cl₃Si₂, CAS No. 13528-88-6).[6][7][8] The presence of a disilane (Si-Si) backbone and three reactive chloro groups offers a unique platform for creating a dense, cross-linked, and thermally stable trimethylsilyl surface, which can significantly alter the hydrophobicity and interfacial properties of the base nanomaterial.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It elucidates the underlying reaction mechanisms, provides a detailed and validated experimental protocol, outlines essential characterization techniques, and discusses the potential applications of nanomaterials functionalized with 1,1,2-trimethyltrichlorodisilane.

Core Reaction Mechanism: A Step-by-Step Analysis

The functionalization of a hydroxylated surface with 1,1,2-trimethyltrichlorodisilane is a multi-step process driven by hydrolysis and condensation reactions. The presence of a trace amount of water is critical to initiate the process.[5][9]

  • Initiation via Hydrolysis: The process begins with the rapid hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bonds by water molecules present on the nanomaterial surface or dissolved in the reaction solvent. This reaction replaces the chlorine atoms with hydroxyl groups, forming reactive silanol intermediates and releasing hydrochloric acid (HCl) as a byproduct.

  • Covalent Grafting (Condensation): The newly formed silanol groups on the disilane molecule then react with the hydroxyl groups present on the surface of the nanomaterial. This condensation reaction forms a stable, covalent silicon-oxygen-nanomaterial (Si-O-Substrate) bond, anchoring the functionalizing agent to the surface.

  • Intermolecular Cross-linking: Simultaneously, silanol groups on adjacent, surface-grafted disilane molecules can react with each other. This intermolecular condensation creates a cross-linked polysiloxane network that runs parallel to the nanomaterial surface, significantly enhancing the stability and robustness of the functional layer.[9]

Reaction_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_grafting Step 2: Grafting & Condensation cluster_crosslinking Step 3: Cross-linking reactant reactant intermediate intermediate product product surface Nanomaterial Surface (-OH) Silane Cl-Si(CH₃)₂-Si(CH₃)Cl₂ Silanol HO-Si(CH₃)₂-Si(CH₃)(OH)₂ + HCl Silane->Silanol + H₂O H2O H₂O (trace) Grafted Surface-O-Si(CH₃)₂-Si(CH₃)(OH)₂ Silanol->Grafted Crosslinked Cross-linked Polysiloxane Layer Grafted->Crosslinked Intermolecular Condensation

Caption: Reaction pathway for surface functionalization.

Experimental Protocol

This protocol provides a generalized procedure. Researchers should optimize parameters such as reactant concentration, reaction time, and temperature based on the specific nanomaterial and desired degree of functionalization.

Materials and Reagents
  • Nanomaterial: e.g., Silica nanoparticles (SiO₂), Titanium dioxide (TiO₂), or hydroxylated Carbon Nanotubes (CNTs).

  • Functionalizing Agent: 1,1,2-trimethyltrichlorodisilane (CAS: 13528-88-6).

  • Solvent: Anhydrous toluene or hexane.

  • Washing Solvents: Toluene, ethanol, deionized water.

  • Acid (for hydroxylation, if needed): Nitric acid or a "piranha" solution (H₂SO₄/H₂O₂). (EXTREME CAUTION REQUIRED) .

  • Inert Gas: Argon or Nitrogen.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer, Schlenk line or glovebox, sonicator, centrifuge, vacuum oven.

Step-by-Step Methodology
Part 1: Nanomaterial Preparation (Hydroxylation)

Causality: The density of surface hydroxyl groups is the single most critical factor for achieving a high degree of functionalization. This step ensures the surface is receptive to the silane.

  • Activation (if required): For materials like carbon nanotubes or certain metal oxides, an acid treatment may be necessary to generate -OH groups. A common method is refluxing in 3M nitric acid for several hours, followed by extensive washing with deionized water until the pH is neutral.

  • Drying: Thoroughly dry the hydroxylated nanomaterial in a vacuum oven at 80-120°C for at least 12 hours to remove physisorbed water. Excess water in the subsequent reaction step will cause the silane to polymerize in solution rather than on the surface.

Part 2: Functionalization Reaction

Causality: This reaction must be performed under anhydrous conditions to prevent self-condensation of the silane in the bulk solvent. An inert atmosphere prevents premature hydrolysis from ambient moisture.

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere (Argon or Nitrogen).

  • Dispersion: Add the dried nanomaterial to the flask. Introduce anhydrous toluene via a cannula or syringe. Sonicate the mixture for 15-30 minutes to ensure a homogeneous dispersion and break up any agglomerates.[4]

  • Reagent Addition: While stirring vigorously, slowly add a 1-5% (w/v) solution of 1,1,2-trimethyltrichlorodisilane in anhydrous toluene to the nanomaterial suspension.

  • Reaction: Heat the mixture to 60-80°C and allow it to react under constant stirring for 4-12 hours. The optimal time may vary.[4]

Part 3: Purification (Work-up)

Causality: This multi-step washing process is crucial to remove unreacted silane, HCl byproduct, and any self-polymerized siloxane, ensuring that the final material's properties are solely due to the covalently grafted layer.

  • Initial Wash: After the reaction, cool the mixture to room temperature. Centrifuge the suspension to pellet the functionalized nanomaterials. Discard the supernatant.

  • Solvent Wash: Re-disperse the pellet in fresh toluene, sonicate for 10 minutes, and centrifuge again. Repeat this washing step at least three times to remove residual reactants.

  • Polar Solvent Wash: To remove any ionic byproducts, wash the pellet with ethanol twice, following the same dispersion-centrifugation procedure.

  • Final Drying: Dry the purified, functionalized nanomaterials in a vacuum oven at 60-80°C overnight.

Workflow prep_step prep_step reaction_step reaction_step purify_step purify_step final_product final_product start Start: Hydroxylated Nanomaterial disperse Disperse in Anhydrous Toluene start->disperse sonicate Sonicate (15-30 min) disperse->sonicate add_silane Add 1,1,2-trimethyltrichlorodisilane (Inert Atmosphere) sonicate->add_silane react React at 60-80°C (4-12 hours) add_silane->react cool Cool to Room Temp. react->cool centrifuge1 Centrifuge & Discard Supernatant cool->centrifuge1 wash_toluene Wash with Toluene (3x) centrifuge1->wash_toluene wash_etoh Wash with Ethanol (2x) wash_toluene->wash_etoh dry Dry in Vacuum Oven wash_etoh->dry product Functionalized Nanomaterial dry->product

Caption: Experimental workflow for silanization.

Characterization of Functionalized Nanomaterials

Rigorous characterization is essential to validate the success of the functionalization. The following techniques provide complementary information about the modified surface.

Technique Purpose Expected Result for Successful Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) To identify chemical bonds and functional groups.[10]Appearance of new peaks corresponding to C-H stretching (~2900-3000 cm⁻¹) from the methyl groups and Si-O-Si stretching (~1000-1100 cm⁻¹). A decrease in the broad -OH peak (~3200-3600 cm⁻¹) is also expected.
X-ray Photoelectron Spectroscopy (XPS) To determine surface elemental composition and chemical states.[4][11]Presence of Si 2p and C 1s signals at concentrations significantly above the unmodified control. High-resolution scans can confirm the Si-O-C and Si-O-Si bonding environments.
Thermogravimetric Analysis (TGA) To quantify the mass of grafted organic material.[4][12]A distinct weight loss step at temperatures between 200°C and 600°C, corresponding to the thermal decomposition of the grafted trimethylsilyl groups. The percentage of weight loss indicates the grafting density.
Transmission Electron Microscopy (TEM) To visualize nanoparticle morphology and coating.[12]Nanoparticles should retain their core morphology. A thin, amorphous layer of the silane coating may be visible on the surface, sometimes enhanced by negative staining techniques.[12] Improved dispersion and reduced agglomeration compared to unmodified nanoparticles is a strong indicator.
Contact Angle Measurement To assess changes in surface wettability.A significant increase in the water contact angle, indicating a successful transition from a hydrophilic (hydroxylated) to a hydrophobic (trimethylsilylated) surface.

Applications in Research and Drug Development

The transformation of a nanomaterial's surface from hydrophilic to hydrophobic via trimethylsilylation opens up a wide array of applications.

Enhanced Drug Delivery Systems

Many potent therapeutic agents are hydrophobic, suffering from poor solubility in aqueous biological environments. This limits their bioavailability and clinical utility.[13]

  • Hydrophobic Drug Encapsulation: Nanoparticles functionalized with 1,1,2-trimethyltrichlorodisilane create a hydrophobic surface layer. This can improve the loading capacity and encapsulation efficiency of non-polar drugs.[14][15]

  • Controlled Release: The hydrophobic matrix can modulate the release kinetics of the encapsulated drug, potentially enabling sustained-release formulations that reduce dosing frequency and improve patient compliance.[3]

  • Improved Bioavailability: By protecting the drug from degradation and improving its solubility within the nanocarrier, these systems can enhance overall bioavailability.[13][16]

Drug_Delivery cluster_loading Drug Loading cluster_delivery Systemic Circulation & Targeting nanoparticle nanoparticle drug drug complex complex target target NP Functionalized Nanoparticle Loaded_NP Drug-Loaded Nanocarrier NP->Loaded_NP Drug Hydrophobic Drug Drug->Loaded_NP Circulation Improved Stability in Bloodstream Loaded_NP->Circulation TargetCell Target Cell (e.g., Tumor) Circulation->TargetCell Passive Targeting (EPR Effect) Release Drug Release (Sustained) TargetCell->Release

Caption: Application in hydrophobic drug delivery.

Advanced Materials and Composites

The hydrophobic surface of the modified nanomaterials makes them highly compatible with non-polar polymer matrices (e.g., polypropylene, polystyrene). This enhanced compatibility improves the dispersion of the nanofiller within the polymer and strengthens the interfacial adhesion, leading to nanocomposites with superior mechanical, thermal, and barrier properties.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No change in surface properties (e.g., still hydrophilic) 1. Insufficient surface hydroxylation. 2. Inactive silane reagent (hydrolyzed before use). 3. Reaction conditions not met (e.g., too low temp/time).1. Repeat or intensify the pre-treatment hydroxylation step. 2. Use a fresh bottle of 1,1,2-trimethyltrichlorodisilane; handle strictly under inert conditions. 3. Optimize reaction temperature and duration.
Large aggregates in final product 1. Incomplete removal of HCl byproduct, causing electrostatic aggregation. 2. Excessive silane concentration leading to bridging/flocculation. 3. Insufficient sonication during dispersion.1. Increase the number of washing steps, particularly with a polar solvent like ethanol. 2. Reduce the concentration of the silane in the reaction mixture. 3. Increase sonication time and/or power before adding the reagent.
Low grafting density (from TGA) 1. Low density of initial surface -OH groups. 2. Steric hindrance on the nanomaterial surface. 3. Reaction time is too short.1. Optimize the hydroxylation protocol. 2. This may be an inherent limitation of the nanomaterial; consider a linker molecule if higher density is required. 3. Extend the reaction time.
Material forms a gel during reaction Premature hydrolysis and self-polymerization of the silane due to excess water.Ensure all glassware is rigorously dried. Use high-purity anhydrous solvents. Dry the nanomaterial thoroughly before the reaction. Purge the system with inert gas for an extended period.

References

  • Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC. Available at: [Link]

  • Characterizations of Partially Silanized ZnO and MgO Nanoparticles in Modified Resin Infiltrant: An Experimental Study - SID. Available at: [Link]

  • Silanization of Carbon Nanotubes: Surface Modification and Polymer Nanocomposites. IntechOpen. Available at: [Link]

  • Preparation and Characterization of Surface Silanized TiO2 Nanoparticles under Compressed CO2: Reaction Kinetics | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Impact of Silanization on the Structure, Dispersion Properties, and Biodegradability of Nanocellulose as a Nanocomposite Filler - NSF PAR. Available at: [Link]

  • Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane - ResearchGate. Available at: [Link]

  • Surface Functionalization of Nanomaterials for Advanced Technological Applications - TSI Journals. Available at: [Link]

  • Applications of nanoparticle systems in drug delivery technology - PMC. Available at: [Link]

  • Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. ACS Publications. Available at: [Link]

  • 1 Surface functionalization of nanomaterials: techniques, challenges, and opportunities. ResearchGate. Available at: [Link]

  • Applications of Nanotechnology in Drug Delivery Systems. BJBABS. Available at: [Link]

  • Advancements in Targeted Drug Delivery Systems: Nanotechnology in Pharmacy. Available at: [Link]

  • Reactions of chloromethyl silanes with hydrated Aerosil silicas - RSC Publishing. Available at: [Link]

  • Surface functionalization of nanoparticles for nanomedicine - PMC - NIH. Available at: [Link]

  • Nanomaterials in Drug Delivery: Strengths and Opportunities in Medicine - MDPI. Available at: [Link]

  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC. Available at: [Link]

  • When a hydroxylated surface is exposed to an organosilane in the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Surface Functionalization & Chemistry of Nanomaterials - LICSEN - CEA-Iramis. Available at: [Link]

  • 1,1,2-TRICHLORO-1,2,2-TRIMETHYLDISILANE - Inxight Drugs. Available at: [Link]

  • Initial Reaction of Hexachlorodisilane on Amorphous Silica Surface for Atomic Layer Deposition Using Density Functional Theory - Semantic Scholar. Available at: [Link]

  • (PDF) Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes - ResearchGate. Available at: [Link]

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Method

Advanced Application Note: Catalytic Cleavage of 1,1,2-Trichloro-1,2,2-trimethyldisilane in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary The valorization of chlorodisilanes—often recovered from the "disilane fraction" of the Müller-Rochow direct process—has emerged as a powerful strategy in organometallic chemistry. Specifically, 1,1,2-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The valorization of chlorodisilanes—often recovered from the "disilane fraction" of the Müller-Rochow direct process—has emerged as a powerful strategy in organometallic chemistry. Specifically, 1,1,2-trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6) serves as a highly versatile, asymmetric silylating agent. Through palladium-catalyzed Si–Si bond cleavage, this reagent enables the stereoselective and regioselective synthesis of complex organosilanes, which are increasingly sought after in drug development as silicon bioisosteres.

This application note provides an in-depth mechanistic breakdown, self-validating experimental protocols, and optimized parameters for the catalytic cleavage and subsequent cross-coupling of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Mechanistic Insights: The Causality of Si–Si Cleavage

The fundamental challenge in utilizing 1,1,2-trichloro-1,2,2-trimethyldisilane lies in the high activation energy required to cleave the sterically hindered and electronically deactivated Si–Si bond. The asymmetric nature of the molecule ( Cl2​MeSi−SiMe2​Cl ) results in a highly polarized bond.

Oxidative Addition and Ligand Causality

The reaction initiates via the oxidative addition of the Si–Si bond to a Pd(0) active species, generating a bis(silyl)palladium(II) intermediate: L2​Pd(SiMeCl2​)(SiMe2​Cl) . The choice of phosphine ligand ( L ) is the absolute determining factor for catalytic turnover. As demonstrated in foundational studies on polychlorodisilane cleavage , bulky ligands such as tricyclohexylphosphine ( PCy3​ ) completely inhibit the oxidative addition due to severe steric clash with the highly chlorinated disilane. Conversely, overly small ligands like trimethylphosphine ( PMe3​ ) fail to stabilize the Pd(II) intermediate, leading to rapid catalyst decomposition and poor yields.

The optimal balance is achieved using moderately sized, electron-rich ligands like PEt3​ or PMe2​Ph , which provide sufficient electron density to back-donate into the Si–Si σ∗ orbital while maintaining a permissive steric environment for substrate coordination.

Catalytic_Cycle Pd0 Pd(0)L_n Catalyst Active Species OxAdd Oxidative Addition Si-Si Bond Cleavage (Cl2MeSi-SiMe2Cl) Pd0->OxAdd + Disilane PdII Bis(silyl)Pd(II) Complex L2Pd(SiMeCl2)(SiMe2Cl) OxAdd->PdII Insertion Migratory Insertion / Transmetalation (Alkyne or Aryl Halide) PdII->Insertion + Substrate RedElim Reductive Elimination Product Formation Insertion->RedElim RedElim->Pd0 Catalyst Regeneration Product Silylated Product (e.g., Silyl-enynes) RedElim->Product Release

Figure 1: Palladium-catalyzed Si-Si bond cleavage and cross-coupling catalytic cycle.

Quantitative Data: Catalyst Optimization

To maximize the yield and regioselectivity of the cross-coupling (e.g., insertion into 1,4-bis(trimethylsilyl)butadiyne), the steric bulk of the catalyst must be precisely tuned. Table 1 summarizes the empirical data driving catalyst selection.

Table 1: Optimization of Pd Catalysts for 1,1,2-Trichloro-1,2,2-trimethyldisilane Cleavage

Catalyst SystemLigand Cone Angle ( θ )Yield (%)Regioselectivity / Remarks
PdCl2​(PMe3​)2​ 118°15%Poor; significant by-product formation.
PdCl2​(PMe2​Ph)2​ 122°88%High; optimal stabilization of Pd(II) .
PdCl2​(PEt3​)2​ 132°82%High; excellent turnover frequency.
PdCl2​(PBu3​)2​ 132°76%Moderate; slower oxidative addition.
PdCl2​(PCy3​)2​ 170°< 5%N/A; steric blocking of Si-Si cleavage.

Data synthesized from established organometallic cleavage behaviors of chlorodisilanes , .

Experimental Protocols & Methodologies

Direct isolation of the primary cross-coupling products is highly problematic because the resulting molecules contain hypersensitive Si−Cl bonds that rapidly hydrolyze into siloxanes upon exposure to atmospheric moisture or silica gel. The Causality of the Quench: To resolve this, the protocol mandates an in situ methylation step using Methylmagnesium bromide ( MeMgBr ). This converts all reactive Si−Cl bonds into stable Si−Me bonds, allowing for standard benchtop isolation.

Workflow Visualization

Exp_Workflow Prep 1. Schlenk Setup Strictly Anhydrous N2/Vacuum Cycles Load 2. Reagent Loading Pd Catalyst & Substrate in Dry Toluene Prep->Load Inject 3. Disilane Injection Add 1,1,2-Trichloro- 1,2,2-trimethyldisilane Load->Inject React 4. Cross-Coupling Heat to 80-100°C Monitor via GC-MS Inject->React Workup 5. Methylation/Quench MeMgBr Addition (Converts Si-Cl to Si-Me) React->Workup Purify 6. Purification Silica Gel Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for disilane cross-coupling.

Step-by-Step Methodology: Disilylation of Alkynes

Reagents Required:

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane (1.5 equiv)

  • Alkyne/Butadiyne substrate (1.0 equiv)

  • PdCl2​(PEt3​)2​ (5 mol%)

  • Anhydrous Toluene (0.1 M relative to substrate)

  • MeMgBr (3.0 M in diethyl ether, excess)

Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity N2​ (repeat 3 times).

  • Catalyst Loading: Add PdCl2​(PEt3​)2​ (5 mol%) and the alkyne substrate to the flask under positive N2​ flow.

  • Solvent & Reagent Addition: Inject anhydrous toluene, followed by the dropwise addition of 1,1,2-trichloro-1,2,2-trimethyldisilane via a gas-tight syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir continuously for 12–16 hours.

  • Self-Validating Diagnostic Step: Do not proceed blindly to the quench. Withdraw a 50 µL aliquot under N2​ . Inject this aliquot into a vial containing 0.5 mL of dry methanol and 50 µL of triethylamine (this converts unreacted Si−Cl to Si−OMe ). Analyze via GC-MS.

    • Validation: The disappearance of the disilane peak (m/z ~206) and the presence of the methoxylated product confirm a successful catalytic cycle. The presence of siloxanes indicates a critical moisture breach in your Schlenk line.

  • Methylation (Quench): Once complete conversion is verified, cool the reaction to 0°C. Slowly add MeMgBr (4.0 equiv per Si−Cl bond) dropwise. The solution will become cloudy as magnesium salts precipitate.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Carefully quench the excess Grignard reagent with saturated aqueous NH4​Cl at 0°C.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the resulting stable organosilane via silica gel column chromatography (Hexanes/Ethyl Acetate).

References

  • Title : Reaction of 1,4-bis(trimethylsilyl)butadiyne with polychlorodisilanes Si2​Clx​Me6−x​ in the presence of a palladium catalyst Source : Chemistry Letters (Oxford University Press) URL :[Link]

  • Title : Study on the Cracking Mechanism of 1,1,2-Trichloro-1,2,2-trimethyldisilane Catalyzed by Aluminum Chloride / Density-functional study Source : Acta Chimica Sinica / ResearchGate URL : [Link]

  • Title : 1,1,2-trichloro-1,2,2-trimethyldisilane - Substance Information Source : European Chemicals Agency (ECHA) URL : [Link]

Application

Application Note: Synthesis of High-Purity Silicon Carbide (SiC) Ceramics from 1,1,2-Trichloro-1,2,2-trimethyldisilane

Mechanistic Overview and Precursor Causality Silicon carbide (SiC) ceramics are indispensable in high-temperature structural applications, semiconductor manufacturing, and advanced composites due to their exceptional the...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview and Precursor Causality

Silicon carbide (SiC) ceramics are indispensable in high-temperature structural applications, semiconductor manufacturing, and advanced composites due to their exceptional thermal stability and mechanical strength. While the traditional Yajima process utilizes dimethyldichlorosilane to synthesize preceramic polymers, leveraging the high-boiling disilane fraction from the Müller-Rochow Direct Process—specifically 1,1,2-trichloro-1,2,2-trimethyldisilane —offers a highly efficient, cost-effective route to Polymer-Derived Ceramics (PDCs) .

The selection of 1,1,2-trichloro-1,2,2-trimethyldisilane is driven by its unique dual-reactivity profile:

  • Si-Si Bond Lability: The relatively weak Si-Si bond is highly susceptible to Lewis base-catalyzed cleavage. This allows for controlled disproportionation into highly branched, chlorine-containing polysilanes without requiring harsh alkali metal (Wurtz-type) coupling.

  • Asymmetric Chlorination: The asymmetric distribution of reactive Si-Cl bonds enables precise cross-linking. Depending on the chosen coreactant (thermal disproportionation vs. ammonolysis), the monomer can be directed toward a Polycarbosilane (PCS) network for pure SiC, or a Polysilazane (PSZ) network for SiC/SiCN composite ceramics .

Crucially, the thermal treatment of the resulting polysilane induces a radical-mediated Kumada rearrangement at 350–450 °C. During this phase, the Si-Si backbone inserts methylene (-CH₂-) groups derived from the methyl substituents, converting the polymer into an alternating Si-CH₂-Si polycarbosilane network. This thermodynamic shift is critical: it renders the polymer infusible (preventing catastrophic melting and depolymerization during pyrolysis) while maintaining its solubility in non-polar solvents, which is a strict prerequisite for dry-spinning into ceramic fibers.

Reaction Pathways Visualization

The following diagram illustrates the two primary synthetic workflows for converting the chlorodisilane monomer into advanced ceramics.

G Monomer 1,1,2-Trichloro-1,2,2-trimethyldisilane (Direct Process Residue) CatDisp Catalytic Disproportionation (N-methylimidazole, 220°C) Monomer->CatDisp Pathway A Ammonolysis Ammonolysis (NH3, Hexane, 25-60°C) Monomer->Ammonolysis Pathway B Polysilane Branched Polysilane CatDisp->Polysilane Kumada Thermal Rearrangement (350-450°C) Polysilane->Kumada PCS Polycarbosilane (PCS) (Infusible, Toluene-Soluble) Kumada->PCS PyrolysisA Pyrolysis (1000-1500°C, Ar) PCS->PyrolysisA SiC High-Purity SiC Ceramic (β-SiC) PyrolysisA->SiC PSZ Polysilazane (PSZ) Ammonolysis->PSZ PyrolysisB Pyrolysis (1000-1500°C, Ar/N2) PSZ->PyrolysisB SiCN SiC / SiCN Ceramic PyrolysisB->SiCN

Figure 1: Reaction pathways for the synthesis of SiC and SiCN ceramics from chlorodisilane monomers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Built-in checkpoints ensure that structural transformations have successfully occurred before proceeding to high-cost pyrolysis steps.

Protocol A: Synthesis of Polycarbosilane (PCS) via Catalytic Disproportionation

This is the primary route for synthesizing oxygen-free, high-purity SiC fibers.

  • Monomer Preparation: Under a strict Argon atmosphere (to prevent premature hydrolysis of Si-Cl bonds), charge a Schlenk flask with purified 1,1,2-trichloro-1,2,2-trimethyldisilane.

  • Catalytic Disproportionation: Add 1–2 wt.% of N-methylimidazole. This Lewis base catalyzes the cleavage of the Si-Si bond. Heat the mixture to 220 °C at a controlled ramp rate of 0.5 °C/min.

  • Byproduct Distillation: Continuously distill off the volatile monosilanes (e.g., methyltrichlorosilane) generated during the reaction.

    • Validation Checkpoint 1: The collection of the theoretical volume of monosilane distillate quantitatively validates the successful cleavage of Si-Si bonds and the formation of the branched polysilane network.

  • Thermal Rearrangement (Kumada): Increase the temperature of the polysilane residue to 350–450 °C for 50–60 minutes to induce the partial Kumada rearrangement .

  • Purification and Solubilization: Cool the dark brown copolymer to room temperature and remove trace low-molecular-weight oligomers under high vacuum.

    • Validation Checkpoint 2: Dissolve the product in anhydrous toluene. Complete dissolution without the formation of an insoluble gel validates that the thermal rearrangement produced a processable copolymer rather than an over-crosslinked, intractable thermoset.

Protocol B: Alternative Synthesis of Polysilazane (PSZ) via Ammonolysis

This alternative route replaces Si-Cl bonds with Si-N bonds, yielding a precursor suitable for SiC/SiCN composites.

  • Reaction Setup: Dissolve 1,1,2-trichloro-1,2,2-trimethyldisilane in dry hexane in a round-bottomed flask under an Argon blanket.

  • Ammonolysis: Vigorously stir the solution and rapidly bubble anhydrous ammonia gas through the mixture for 1 hour. Maintain the exothermic reaction temperature below 60 °C .

    • Validation Checkpoint 1: The immediate, heavy precipitation of a white solid (ammonium chloride, NH₄Cl) acts as a visual and stoichiometric confirmation of Si-N bond formation.

  • Filtration: Filter the mixture under inert conditions to remove the NH₄Cl byproduct. Repeat the ammonia bubbling and filtration to ensure complete conversion of all halogens.

  • Solvent Evaporation: Strip the hexane under reduced pressure to isolate the polysilazane polymer.

    • Validation Checkpoint 2: FTIR spectroscopy of the resulting resin must show strong N-H stretching (~3400 cm⁻¹) and Si-N-Si stretching (~900 cm⁻¹), with a complete absence of Si-Cl stretching bands (~600 cm⁻¹), validating complete ammonolysis.

Protocol C: Shaping and Pyrolytic Conversion to β-SiC
  • Shaping (Dry-Spinning): For fiber production, concentrate the toluene-PCS solution (from Protocol A) to a dynamic viscosity of ~2 Pa·s. Extrude the solution through a spinneret into a heated drying column under nitrogen to evaporate the toluene, yielding continuous green fibers.

  • Pyrolysis: Transfer the green fibers into a high-temperature tube furnace. Purge thoroughly with Argon. Heat the samples at a ramp rate of 2–5 °C/min to 1000 °C, holding for 1 hour to complete the organic-to-inorganic transition.

  • Crystallization: To induce crystallization of β-SiC, further heat the amorphous ceramic to 1300–1500 °C.

    • Validation Checkpoint: Perform Thermogravimetric Analysis (TGA) on a control sample. A mass retention (ceramic yield) of ≥80% validates the successful cross-linking of the precursor. X-ray Diffraction (XRD) of the final ceramic must show characteristic peaks at 2θ = 35.6°, 41.4°, and 60.0°, confirming the presence of crystalline β-SiC.

Quantitative Data & Process Parameters

The following table summarizes the distinct physicochemical properties and processing requirements for the two primary preceramic polymer routes derived from 1,1,2-trichloro-1,2,2-trimethyldisilane.

Property / ParameterPolycarbosilane (PCS) RoutePolysilazane (PSZ) Route
Primary Catalyst/Reagent N-methylimidazole (1-2 wt.%)Anhydrous Ammonia (Excess)
Intermediate Polymer Backbone Polycarbosilane (Si-CH₂-Si)Polysilazane (Si-NH-Si)
Cross-linking Temperature 350–450 °C (Thermal)25–60 °C (Chemical)
Pre-Pyrolysis Curing Requirement None (Infusible post-rearrangement)E-beam or oxidative curing often required
Pyrolysis Atmosphere ArgonArgon or Nitrogen
Final Ceramic Composition High-Purity SiCSiC / SiCN composite
Typical Ceramic Yield (TGA) ~80–85%~60–75%

References

  • Jansen, M. (Ed.). High Performance Non-Oxide Ceramics I. Structure and Bonding, Springer. Available at:[Link]

  • Clade, J., Seider, E., & Sporn, D. (2005). "A new type of precursor for fibers in the system Si–C." Journal of the European Ceramic Society, 25(2-3), 123-127. Available at:[Link]

  • Gaul Jr., J. H. (1983). Preparation of polysilazane polymers and the polymers therefrom. US Patent 4,395,460A.
Method

Application Notes and Protocols: A Detailed Guide to the Vacuum Distillation of 1,1,2-Trichloro-1,2,2-trimethyldisilane

This document provides a comprehensive, step-by-step protocol for the vacuum distillation of 1,1,2-trichloro-1,2,2-trimethyldisilane. This guide is intended for researchers, scientists, and professionals in the field of...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the vacuum distillation of 1,1,2-trichloro-1,2,2-trimethyldisilane. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who handle air- and moisture-sensitive compounds. The protocol emphasizes safety, efficiency, and the achievement of high purity.

Introduction: The Rationale for Vacuum Distillation

1,1,2-Trichloro-1,2,2-trimethyldisilane is a reactive chlorosilane compound with a high boiling point of 159.2°C at atmospheric pressure (760 mmHg)[1][2]. Distillation at this temperature poses several challenges, including potential thermal decomposition of the product and the risk of unwanted side reactions. Vacuum distillation is the preferred method for purifying such compounds as it allows for distillation at a significantly lower temperature by reducing the ambient pressure. This technique is crucial for obtaining high-purity material, which is often a prerequisite for its use in sensitive applications such as semiconductor manufacturing and as a reagent in organic synthesis.

Furthermore, 1,1,2-trichloro-1,2,2-trimethyldisilane is highly sensitive to air and moisture, reacting to form corrosive and toxic hydrogen chloride (HCl) gas[3]. Therefore, all handling and purification steps must be conducted under an inert atmosphere using specialized equipment such as a Schlenk line or a glovebox.

Safety First: Hazard Analysis and Mitigation

2.1. Compound Hazards:

1,1,2-Trichloro-1,2,2-trimethyldisilane is classified as a flammable liquid and is known to cause severe skin burns and eye damage[4]. Inhalation of its vapors can also be harmful.

2.2. Personal Protective Equipment (PPE):

Due to the hazardous nature of this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For enhanced protection, a full-face shield is recommended.

  • Hand Protection: Use chemically resistant gloves, such as those made of nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat and impervious apron should be worn.

  • Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. In the case of a spill or when engineering controls are not sufficient, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.

2.3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services. Do not use water to clean up spills , as it will react with the compound to produce HCl gas.

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water , as it will exacerbate the situation.

The Distillation Apparatus: A Detailed Overview

A successful vacuum distillation of an air-sensitive compound relies on a meticulously assembled and leak-free apparatus. The following components are essential:

ComponentDescription & Rationale
Distillation Flask A round-bottom flask appropriately sized for the volume of the liquid to be distilled (ideally, the flask should be half to two-thirds full).
Vigreux Column A short, jacketed column with indentations to increase the surface area for vapor-liquid equilibrium, enhancing separation efficiency.
Distillation Head Connects the Vigreux column to the condenser and holds the thermometer.
Condenser A Liebig or Allihn condenser is suitable for cooling the vapor back into a liquid.
Receiving Flask A round-bottom flask to collect the purified distillate. A "cow" or "pig" adapter can be used to collect multiple fractions without breaking the vacuum.
Schlenk Line A dual-manifold system that provides a source of inert gas (argon or nitrogen) and a connection to a vacuum pump. This is essential for maintaining an inert atmosphere throughout the process.
Vacuum Pump A two-stage rotary vane pump or a dry scroll pump is recommended to achieve the necessary low pressures. For corrosive vapors, a liquid ring or diaphragm pump is a more robust option.
Cold Trap Placed between the distillation apparatus and the vacuum pump, the cold trap (cooled with liquid nitrogen or a dry ice/acetone slurry) is crucial for condensing volatile substances and corrosive vapors, thereby protecting the vacuum pump.
Manometer A digital or mercury manometer is necessary to accurately measure the pressure within the system, which is critical for controlling the distillation temperature.
Heating Mantle Provides a safe and uniform heat source for the distillation flask.
Stirring Plate & Stir Bar Ensures smooth boiling and prevents bumping. Boiling chips are not effective under vacuum.
Vacuum Grease High-vacuum silicone or hydrocarbon-based grease should be used to seal all ground-glass joints to ensure a leak-free system.
Experimental Workflow Diagram

VacuumDistillationSetup cluster_fumehood Fume Hood cluster_distillation Distillation Apparatus cluster_schlenk Schlenk Line HeatingMantle Heating Mantle & Stir Plate DistillingFlask Distilling Flask (with stir bar and crude 1,1,2-trichloro-1,2,2-trimethyldisilane) HeatingMantle->DistillingFlask Heats Vigreux Vigreux Column DistillingFlask->Vigreux DistillationHead Distillation Head (with Thermometer) Vigreux->DistillationHead Condenser Condenser DistillationHead->Condenser ReceivingFlask Receiving Flask Condenser->ReceivingFlask InertGas Inert Gas (Ar or N2) SchlenkManifold Dual Manifold (Inert Gas & Vacuum) InertGas->SchlenkManifold VacuumPump Vacuum Pump ColdTrap Cold Trap (Liquid N2 or Dry Ice/Acetone) VacuumPump->ColdTrap ColdTrap->SchlenkManifold Manometer Manometer SchlenkManifold->DistillationHead Inert Gas/Vacuum to Apparatus SchlenkManifold->Manometer Measures Pressure

Caption: Vacuum Distillation Setup for Air-Sensitive Compounds.

Predicting the Boiling Point: The Use of a Nomograph

To effectively control the distillation, it is essential to estimate the boiling point of 1,1,2-trichloro-1,2,2-trimethyldisilane at a given reduced pressure. In the absence of precise vapor pressure data, a pressure-temperature nomograph is an invaluable tool[5].

Using the Nomograph:

  • On the right-hand scale, locate the known atmospheric boiling point (159.2°C).

  • On the left-hand scale, select the target pressure you can achieve with your vacuum system (e.g., 1 mmHg).

  • Use a straight edge to draw a line connecting these two points.

  • The point where this line intersects the central scale will be the estimated boiling point at the reduced pressure.

Pressure (mmHg)Estimated Boiling Point (°C)
10~60-70
1~20-30

Note: These are estimations. The actual boiling point may vary depending on the accuracy of the pressure measurement and the presence of impurities.

Step-by-Step Distillation Protocol

5.1. Preparation and Assembly:

  • Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours to remove any traces of water.

  • Apparatus Assembly: Assemble the distillation apparatus inside a fume hood as shown in the diagram above. Lightly grease all ground-glass joints with a suitable high-vacuum grease to ensure a good seal.

  • Leak Check: Once assembled, connect the apparatus to the Schlenk line and evacuate the system. Close the stopcock to the vacuum pump and monitor the manometer. A stable pressure indicates a leak-free system. If the pressure rises, re-check all joints and connections.

5.2. Charging the Distillation Flask:

  • Under a positive pressure of inert gas from the Schlenk line, carefully transfer the crude 1,1,2-trichloro-1,2,2-trimethyldisilane and a magnetic stir bar into the distillation flask.

  • Re-seal the system and perform three vacuum/inert gas cycles to remove any air that may have entered during the transfer.

5.3. The Distillation Process:

  • Cooling: Place a dewar filled with liquid nitrogen or a dry ice/acetone slurry around the cold trap.

  • Stirring: Begin stirring the contents of the distillation flask.

  • Evacuation: Slowly and carefully open the stopcock to the vacuum pump. The pressure in the system should begin to drop. Observe the liquid for any initial outgassing or bumping.

  • Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first few drops of distillate in a separate receiving flask (if using a cow or pig adapter) or discard them. This fraction will contain any low-boiling impurities.

    • Main Fraction: As the temperature of the vapor at the distillation head stabilizes, begin collecting the main fraction of purified 1,1,2-trichloro-1,2,2-trimethyldisilane. Record the temperature and pressure range over which the main fraction is collected.

    • Post-run: As the distillation nears completion, the temperature may rise or become unstable. At this point, stop collecting the main fraction.

  • Shutdown:

    • Turn off the heating mantle and allow the distillation flask to cool to room temperature.

    • Once cool, slowly vent the system to inert gas.

    • Turn off the vacuum pump.

    • Carefully remove the receiving flask containing the purified product under a positive flow of inert gas and seal it for storage.

Potential Impurities and Troubleshooting

The purity of the final product will depend on the nature of the impurities present in the crude material. The synthesis of chlorosilanes can sometimes lead to the formation of other chlorinated or methylated disilanes, as well as residual starting materials or catalysts[6][7].

  • Low-boiling impurities: These will distill first and should be collected in the fore-run.

  • High-boiling impurities: These will remain in the distillation flask. It is crucial not to distill to dryness to avoid the potential for decomposition or explosion of concentrated, less stable residues.

  • Azeotropes: Some impurities may form azeotropes with the product, making them difficult to separate by simple distillation. In such cases, fractional distillation with a more efficient column (e.g., a packed column) may be necessary.

Troubleshooting:

  • Bumping: If the liquid bumps violently, reduce the heating rate and ensure the stirring is vigorous.

  • No distillate: If no distillate is collected at the expected temperature, check for leaks in the system or ensure the vacuum pump is functioning correctly. The heating may also need to be increased.

  • Flooding of the column: If liquid is pushed up the column, the heating rate is too high. Reduce the heat and allow the column to drain before resuming.

Conclusion

This detailed protocol provides a robust framework for the safe and effective purification of 1,1,2-trichloro-1,2,2-trimethyldisilane by vacuum distillation. By adhering to the safety precautions, carefully assembling the apparatus, and diligently following the step-by-step procedure, researchers can obtain a high-purity product suitable for a wide range of applications.

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. Available at: [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. Available at: [Link]

  • When Vacuum Distillation is Useful - Sihai Energy Technology. Available at: [Link]

  • How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). Available at: [Link]

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane | C3H9Cl3Si2 | CID 83551 - PubChem. Available at: [Link]

  • Process for purifying chlorosilanes by distillation.
  • Anti-Corrosion Diaphragm Vacuum Pump - Hawach Scientific. Available at: [Link]

  • Vacuum Systems | Applications Chemical Processing | Nash. Available at: [Link]

  • Chemistry - Synthesis methyl chlorosilanes - Silicones Europe. Available at: [Link]

  • Nomograph for Calculating Boiling Points Under Vacuum. Available at: [Link]

  • Vacuum distillation - Wikipedia. Available at: [Link]

    • Distillation. Available at: [Link]

  • Cold Trap for Labs | Vapor & Moisture Control - Labmate. Available at: [Link]

  • Schlenk Line - UNM Chemistry. Available at: [Link]

  • Vacuum distillation | Resource | RSC Education. Available at: [Link]

  • Appendix F: SCHLENK LINE MANUAL. Available at: [Link]

  • SEPARATION OF CHLOROSILANES - European Patent Office - EP 1957504 B1 - EPO. Available at: [Link]

  • US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents.
  • Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations - RSC Publishing. Available at: [Link]

  • Process for purifying chlorosilanes by distillation. Available at: [Link]

  • 1,1,2-trichloro-1,2,2-trimethyldisilane - PubChemLite. Available at: [Link]

Sources

Application

Application Note: 1,1,2-Trichloro-1,2,2-trimethyldisilane as an Advanced Silylating and Silylene-Transfer Agent in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction and Mechanistic Rationale 1,1,2-Trichloro-1,2,2-trimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction and Mechanistic Rationale

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive, asymmetric organodisilane characterized by the chemical formula Cl2​(CH3​)Si−Si(CH3​)2​Cl [1]. Unlike symmetric disilanes (e.g., hexamethyldisilane), the asymmetric distribution of electron-withdrawing chlorine atoms induces significant polarization across the Si–Si bond. This structural feature drastically lowers the lowest unoccupied molecular orbital (LUMO) of the molecule, making the Si–Si bond highly susceptible to both nucleophilic attack and oxidative addition by low-valent transition metals[2].

In advanced organic synthesis and drug development, this reagent serves two primary, highly specialized functions:

  • Palladium-Catalyzed Double Silylation: It acts as a potent bis-silylating agent for alkynes and conjugated diynes, enabling the synthesis of complex, sterically hindered butatrienes and butenynes[3].

  • Silylene Generation: Under nucleophilic or thermal activation, it undergoes controlled cleavage to release transient methylchlorosilylene ( [MeClSi:] ), a highly reactive divalent silicon species that can be trapped by dienes to form silicon-containing heterocycles (e.g., silacyclohexadienes)[4].

Understanding the causality behind its reactivity is critical. The presence of multiple chlorine atoms not only facilitates the initial activation of the Si–Si bond but also provides residual functional handles (Si–Cl bonds) on the final product, which can be further derivatized (e.g., via Grignard reagents) to build complex organosilicon scaffolds.

Reaction Pathways and Workflows

Palladium-Catalyzed Double Silylation Pathway

The double silylation of conjugated systems relies on the oxidative addition of the polarized Si–Si bond to a Pd(0) species. The choice of catalyst is paramount: bulky phosphine ligands (like PPh3​ ) often lead to complex mixtures due to steric clash during the migratory insertion step. Conversely, less sterically demanding ligands like PEt3​ facilitate smooth coordination and insertion of the alkyne[3].

Pd_Silylation A Pd(0) Catalyst C Oxidative Addition [Pd(II) Bis(silyl) Complex] A->C + Disilane B 1,1,2-Trichloro- 1,2,2-trimethyldisilane B->C D Alkyne/Diyne Coordination C->D E Migratory Insertion D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Double Silylated Product F->G

Figure 1: Catalytic cycle of Pd-catalyzed double silylation using the asymmetric disilane.

Silylene Generation and Trapping

When treated with a nucleophile (such as a methanol/triethylamine mixture), the more electrophilic silicon atom (bearing two chlorines) is selectively attacked. This induces a heterolytic cleavage of the Si–Si bond, extruding methylchlorosilylene. If generated in the presence of a diene like cyclopentadiene, the silylene is immediately trapped via cycloaddition[4].

Silylene_Workflow Step1 1. Precursor Prep 1,1,2-Trichloro-1,2,2-trimethyldisilane in Ether Step2 2. Cleavage Activation Nucleophile (e.g., Et3N/MeOH) Addition Step1->Step2 Step3 3. Silylene Generation Transient [MeClSi:] Intermediate Step2->Step3 Si-Si Bond Cleavage Step4 4. Diene Trapping In situ Addition of Cyclopentadiene Step3->Step4 Rapid trapping Step5 5. Product Isolation Silacyclohexadiene Derivative Step4->Step5 Cycloaddition

Figure 2: Workflow for generating and trapping methylchlorosilylene from the precursor.

Experimental Protocols

Self-Validating System Note: Both protocols incorporate a derivatization/quenching step (e.g., using MeMgBr) prior to isolation. Because Si–Cl bonds are highly sensitive to moisture and will hydrolyze on silica gel, converting them to stable Si–Me or Si–OMe bonds ensures the integrity of the isolated yield and validates the success of the primary reaction.

Protocol A: Palladium-Catalyzed Double Silylation of 1,4-Bis(trimethylsilyl)butadiyne

This protocol details the synthesis of tetrakis(trimethylsilyl)butatriene derivatives via the insertion of a conjugated diyne into the Si–Si bond[3].

Reagents & Equipment:

  • 1,4-bis(trimethylsilyl)butadiyne (0.2 mmol)

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane (0.6 - 1.2 mmol, 3-6 mol equiv.)

  • PdCl2​(PEt3​)2​ (0.01 mmol, 5 mol%)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Schlenk flask, argon manifold, and dry solvents.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk tube under a strict argon atmosphere, add 1,4-bis(trimethylsilyl)butadiyne (0.2 mmol) and PdCl2​(PEt3​)2​ (5 mol%).

  • Addition of Disilane: Introduce 1,1,2-trichloro-1,2,2-trimethyldisilane (0.8 mmol) via a gas-tight syringe. Causality: An excess of the disilane is required to drive the equilibrium of the oxidative addition forward and compensate for any trace moisture degradation.

  • Thermal Activation: Seal the tube and heat the neat mixture at 120 °C for 12 hours. The less bulky PEt3​ ligand prevents steric crowding during the migratory insertion of the bulky diyne into the Pd–Si bond[3].

  • Quenching and Methylation: Cool the reaction to 0 °C and dilute with 5 mL of anhydrous diethyl ether. Slowly add an excess of MeMgBr (approx. 3.0 mmol). Causality: This step exhaustively methylates the reactive Si–Cl bonds of the newly formed adduct, converting them into stable Si–Me groups to survive chromatographic purification.

  • Workup: Stir for 1 hour at room temperature, then quench carefully with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the crude permethylated product via preparative TLC or silica gel column chromatography (using hexanes) to isolate the butatriene derivative.

Protocol B: Generation and Trapping of Methylchlorosilylene

This protocol outlines the nucleophile-triggered generation of a silylene and its subsequent trapping by cyclopentadiene to form a silacyclohexadiene precursor[4].

Reagents & Equipment:

  • 1,1,2-Trichloro-1,2,2-trimethyldisilane (1.0 mmol)

  • Cyclopentadiene (freshly cracked, 5.0 mmol)

  • Methanol (1.0 mmol) / Triethylamine ( Et3​N , 1.2 mmol)

  • Anhydrous diethyl ether

Step-by-Step Methodology:

  • Pre-cooling the Trap: In a flame-dried round-bottom flask under argon, dissolve freshly cracked cyclopentadiene (5.0 mmol) and 1,1,2-trichloro-1,2,2-trimethyldisilane (1.0 mmol) in 10 mL of anhydrous diethyl ether. Cool the mixture to 0 °C. Causality: Cyclopentadiene is used in large excess to ensure that the transient silylene is trapped immediately upon generation, preventing silylene dimerization.

  • Nucleophilic Cleavage: Prepare a separate solution of Methanol (1.0 M) and Et3​N (1.0 M) in diethyl ether. Add this mixture dropwise to the reaction flask over 30 minutes at 0 °C. Causality: The methanol acts as a nucleophile attacking the more substituted silicon center, while Et3​N acts as an acid scavenger for the generated HCl. This heterolytic cleavage releases [MeClSi:] [2].

  • Cycloaddition: Allow the mixture to stir for an additional 2 hours at 0 °C. The generated methylchlorosilylene undergoes a rapid cycloaddition with cyclopentadiene to form methylchlorosilacyclohexadiene[4].

  • Isolation: Filter the precipitated triethylammonium chloride salts under an inert atmosphere. The solvent and excess cyclopentadiene can be removed in vacuo to yield the crude silacyclohexadiene, which must be stored under argon due to the highly reactive Si–Cl bond.

Quantitative Data: Disilane Reactivity Comparison

The asymmetric nature of 1,1,2-trichloro-1,2,2-trimethyldisilane makes it far superior to symmetric alternatives in transition-metal-catalyzed silylations. The table below summarizes the comparative yields of double silylation products based on the disilane precursor used.

Table 1: Effect of Disilane Structure on Pd-Catalyzed Double Silylation Yields

Disilane PrecursorCatalystTemp (°C)Major Product Yield (%)Mechanistic Observation
1,1,2-Trichloro-1,2,2-trimethyldisilane PdCl2​(PEt3​)2​ 12065 - 75 Asymmetric cleavage favored; high reactivity due to polarized Si-Si bond.
1,2-Dichloro-1,1,2,2-tetramethyldisilane PdCl2​(PEt3​)2​ 12045 - 55Slower oxidative addition due to symmetry and higher LUMO energy.
Hexamethyldisilane PdCl2​(PEt3​)2​ 120< 5Essentially unreactive; lacks electron-withdrawing Cl atoms to facilitate Pd insertion.

References

  • PubChem - 1,1,2-Trichloro-1,2,2-trimethyldisilane | C3H9Cl3Si2 | CID 83551. 1

  • Oxford University Press - Reaction of 1,4-bis(trimethylsilyl)butadiyne with polychlorodisilanes. 5

  • Iowa State University Digital Repository - Uni International (Synthesis of silabenzene precursors via silylene generation). 6

  • Japan Science and Technology Agency (JST) - Catalytic cleavage of the Si-Si bond of methylchlorodisilanes with nucleophiles. 2

Sources

Method

Application Note: Synthesizing Organosilicon Polymers via 1,1,2-Trimethyltrichlorodisilane

Introduction & Mechanistic Rationale For researchers developing advanced silicon carbide (SiC) ceramics, high-resolution photoresists, or specialized biocompatible matrices for drug delivery, the architectural control of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

For researchers developing advanced silicon carbide (SiC) ceramics, high-resolution photoresists, or specialized biocompatible matrices for drug delivery, the architectural control of organosilicon polymers is paramount. 1,1,2-trimethyltrichlorodisilane (CAS 13528-88-6)[1], a major asymmetric component of the Direct Process Residue (DPR) from the Müller-Rochow synthesis, offers a highly versatile starting point for polymer engineering.

Unlike symmetric precursors, the asymmetric substitution pattern ( Me2​ClSi−SiCl2​Me ) provides a unique combination of di- and tri-functional silicon centers. This asymmetry is mechanistically critical: it naturally induces branching during polymerization. Branching prevents premature crystallization, maintaining the polymer in an amorphous, soluble state (e.g., in toluene or THF), which is essential for downstream processing like electrospinning or formulation into drug-eluting matrices[2][3].

Synthesis Pathways

We utilize two primary pathways to construct the polysilane backbone, followed by a thermal rearrangement to yield highly stable polycarbosilanes.

  • Pathway A: Lewis-Base Catalyzed Disproportionation. Utilizing catalysts like tetrabutylphosphonium chloride ( Bu4​PCl ), the Si-Si bond is nucleophilically attacked, generating reactive silylene intermediates. These intermediates insert into adjacent Si-Cl bonds, forming a hyperbranched, chlorine-containing polysilane network while volatile monosilanes are distilled off[3][4].

  • Pathway B: Wurtz-Type Reductive Coupling. Alkali metals (Na or Li) in aprotic solvents reduce the Si-Cl bonds, driving the formation of a continuous Si-Si backbone via radical coupling[5].

  • Pathway C: Thermal Rearrangement (Kumada/Yajima Process). Heating the precursor polysilanes to 400–450 °C induces a radical-mediated insertion of methylene groups into the Si-Si backbone, converting it into a polycarbosilane (Si-C backbone)[5].

Workflow Precursor 1,1,2-Trimethyltrichlorodisilane (CAS 13528-88-6) Disprop Lewis-Base Catalyzed Disproportionation Precursor->Disprop Bu4PCl Catalyst Wurtz Wurtz-Type Reductive Coupling (Na/Li) Precursor->Wurtz Alkali Metal, Toluene Poly1 Chlorinated Polysilane (Hyperbranched) Disprop->Poly1 - Monosilanes Poly2 Polymethylsilane (Linear/Branched) Wurtz->Poly2 - NaCl/LiCl Thermal Thermal Rearrangement (Kumada/Yajima Process) Poly1->Thermal 400-450 °C Poly2->Thermal 400-450 °C PCS Polycarbosilane (PCS) (Si-C Backbone) Thermal->PCS Radical Insertion

Workflow of organosilicon polymer synthesis from 1,1,2-trimethyltrichlorodisilane.

Quantitative Data: Pathway Comparison

To guide experimental design, the following table summarizes the quantitative expectations and structural outcomes of the primary synthesis routes.

Synthesis PathwayIntermediate PolymerAverage Yield (%)Mw Range (Da)Key Structural Advantage
Lewis-Base Disproportionation Chlorinated Polysilane65 - 75%1,200 - 2,500High branching; retains reactive Si-Cl sites for functionalization.
Wurtz-Type Reductive Coupling Polymethylsilane50 - 60%1,500 - 3,500Chlorine-free backbone; excellent solubility in non-polar solvents.
Thermal Rearrangement (Yajima) Polycarbosilane (PCS)45 - 55% (Overall)1,000 - 2,000Superior thermal stability; ideal for SiC ceramics or robust coatings.

Experimental Protocols

Note: 1,1,2-trimethyltrichlorodisilane is highly moisture-sensitive, releasing corrosive HCl gas upon contact with water[1]. All protocols must be executed using rigorous Schlenk line techniques under ultra-high purity Argon.

Protocol 1: Lewis-Base Catalyzed Disproportionation

Causality: We utilize Bu4​PCl because the bulky phosphonium cation stabilizes the transition state during Si-Si cleavage, preventing unwanted side reactions and promoting controlled silylene insertion[3].

  • Preparation: In a flame-dried 500 mL 3-neck flask equipped with a Vigreux column, internal thermometer, and distillation head, add 100 g (0.48 mol) of 1,1,2-trimethyltrichlorodisilane[1].

  • Catalysis: Add 1.0 wt% tetrabutylphosphonium chloride ( Bu4​PCl ) under a positive Argon flow.

  • Thermal Ramp: Heat the mixture gradually to 250 °C.

    • Self-Validation: The reaction progress is visibly validated by the continuous distillation of volatile methylchloromonosilanes (b.p. 40-70 °C) into the receiving flask.

  • Termination: Maintain 250 °C until distillation completely ceases (approx. 4-6 hours). The cessation of distillate serves as the self-validating endpoint, indicating complete consumption and disproportionation of the disilane monomer[3][4].

  • Isolation: The resulting amber resin remaining in the reaction flask is the highly branched, chlorine-rich polysilane.

Mechanism Start Disilane Precursor (Me2ClSi-SiCl2Me) Step1 Nucleophilic Attack by Lewis Base (Cl- / PR3) Start->Step1 Step2 Si-Si Bond Cleavage (Silylene Generation) Step1->Step2 Rate-limiting step Step3 Silylene Insertion into Si-Cl Bonds Step2->Step3 Chain Propagation Step3->Step2 Iterative Growth End Polymeric Network (Si-Si Backbone) Step3->End Termination

Mechanistic sequence of Lewis-base catalyzed disproportionation of disilanes.

Protocol 2: Wurtz-Type Reductive Coupling

Causality: Sodium dispersion is preferred over bulk sodium to maximize the reactive surface area, ensuring rapid and complete reduction of the sterically hindered Si-Cl bonds[5].

  • Preparation: Suspend 25 g (1.08 mol) of sodium dispersion in 200 mL of anhydrous toluene in a 1 L flask equipped with a reflux condenser and dropping funnel.

  • Addition: Heat the suspension to 110 °C (reflux). Add 50 g (0.24 mol) of 1,1,2-trimethyltrichlorodisilane dropwise over 2 hours.

    • Causality: Dropwise addition controls the highly exothermic coupling reaction, preventing solvent boil-over and favoring higher molecular weight polymer formation.

  • Reflux & Quench: Reflux for an additional 8 hours. Cool the system to 0 °C and carefully quench unreacted sodium with anhydrous isopropanol.

  • Extraction: Wash the organic layer with degassed water to remove the NaCl byproduct. Dry the organic phase over anhydrous MgSO4​ and precipitate the polymethylsilane by pouring the solution into cold methanol.

Protocol 3: Thermal Isomerization to Polycarbosilane (Yajima Process)

Causality: Converting the Si-Si backbone to an Si-C backbone dramatically increases the thermal and chemical stability of the polymer, making it suitable for high-temperature ceramics or robust drug-eluting coatings[5].

  • Setup: Load 20 g of the synthesized polysilane (from Protocol 1 or 2) into a stainless-steel autoclave. Purge the headspace with Argon for 15 minutes to ensure an oxygen-free environment.

  • Thermal Treatment: Heat the autoclave to 400 °C at a controlled rate of 5 °C/min and hold for 10 hours.

    • Causality: The slow ramp rate prevents sudden volatilization of low-molecular-weight oligomers, ensuring a high overall polymer yield.

  • Validation: Cool to room temperature, dissolve the resulting solid in hexane, and filter.

    • Self-Validation: Analyze the purified product via FTIR. The disappearance of the Si-Si stretching band (~400 cm⁻¹) and the appearance of a strong Si-CH₂-Si rocking band (~1020 cm⁻¹) confirms successful structural rearrangement into polycarbosilane[5].

References

  • Roewer, G. et al.
  • Wynne, K. J., & Rice, R. W. "CERAMICS VIA POLYMER PYROLYSIS". Annual Reviews.[Link]

  • Auner, N. et al. "Disilane Cleavage with Selected Alkali and Alkaline Earth Metal Salts". PMC - NIH.[Link]

Sources

Application

Application Note: Laboratory-Scale Synthesis and Isolation of 1,1,2-Trichloro-1,2,2-trimethyldisilane

Introduction & Mechanistic Overview 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly valuable bifunctional organosilicon building block. It is extensively utilized in the synthesis of advanced polysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly valuable bifunctional organosilicon building block. It is extensively utilized in the synthesis of advanced polysilanes, silicon carbide precursor fibers, and specialized siloxane polymers[1]. On an industrial scale, this compound is typically isolated from the Direct Process Residue (DPR) generated during the Müller-Rochow synthesis of methylchlorosilanes[2][3]. However, obtaining high-purity (>99%) 1,1,2-trichloro-1,2,2-trimethyldisilane in a laboratory setting requires a targeted synthetic approach due to the challenging fractional separation of complex DPR mixtures.

The most efficient laboratory-scale protocol relies on the Lewis acid-catalyzed redistribution of 1,2-dichloro-1,1,2,2-tetramethyldisilane with a chlorinating agent such as methyltrichlorosilane (MeSiCl 3​ )[4].

Expertise & Experience (Mechanistic Causality): Aluminum chloride (AlCl 3​ ) acts as a potent Lewis acid, coordinating with the chlorine atoms of the silane precursors. This coordination weakens the Si-Cl bond, promoting the formation of a transient, highly reactive silylium-like intermediate[4]. The subsequent methyl/chloro exchange is an equilibrium process. To drive the reaction toward the formation of 1,1,2-trichloro-1,2,2-trimethyldisilane, the system exploits Le Chatelier's principle: the lower-boiling dimethyldichlorosilane (Me 2​ SiCl 2​ , bp 70 °C) byproduct is continuously distilled out of the reaction matrix, forcing the thermodynamic equilibrium forward[3].

Physicochemical Properties & Safety Grounding

Chlorodisilanes are highly reactive, moisture-sensitive, and corrosive. Upon contact with ambient humidity, they undergo rapid hydrolysis, releasing gaseous hydrogen chloride (HCl)[3]. Therefore, all manipulations must be performed utilizing rigorous Schlenk techniques under an inert argon atmosphere.

Table 1: Physicochemical Properties of the Target Disilane
PropertySpecification
IUPAC Name 1,1,2-Trichloro-1,2,2-trimethyldisilane
CAS Registry Number 13528-88-6
Molecular Formula C 3​ H 9​ Cl 3​ Si 2​
Molecular Weight 207.63 g/mol
Boiling Point 154 - 156 °C
Density 1.130 g/cm³
Appearance Clear, colorless liquid

Data supported by chemical property databases[1].

Experimental Methodology

Trustworthiness (Self-Validating Protocol Design): This protocol is designed to be physically self-validating. The progression of the reaction is monitored in real-time by the continuous distillation of the Me 2​ SiCl 2​ byproduct. If the distillation head temperature drops significantly below 70 °C during the reflux phase, it serves as an intrinsic indicator that the generation of the byproduct has ceased, validating that the thermodynamic equilibrium has been reached and the redistribution is complete.

Reagents Required
  • Precursor: 1,2-Dichloro-1,1,2,2-tetramethyldisilane (0.5 mol, 93.6 g)

  • Chlorinating Agent / Solvent: Methyltrichlorosilane (1.5 mol, 224.2 g)

  • Catalyst: Aluminum chloride, anhydrous 99.99% (2.0 mol%, 1.33 g)

Step-by-Step Workflow
  • Apparatus Assembly: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a vacuum-jacketed fractionating column packed with glass helices, a distillation head, and a receiving flask. Purge the entire system with high-purity Argon for 30 minutes.

    • Expert Insight: Due to the narrow boiling point differential between the unreacted precursor (148–149 °C) and the target product (154–156 °C), a standard Vigreux column is insufficient. A packed column or a spinning band distillation system is critical to achieve >99% purity[5].

  • Reagent Loading: Under a positive Argon counter-flow, introduce the 1,2-dichloro-1,1,2,2-tetramethyldisilane and methyltrichlorosilane. Quickly add the anhydrous AlCl 3​ to minimize atmospheric exposure.

  • Catalytic Redistribution: Heat the reaction mixture using a thermostated oil bath set to 85 °C. The redistribution process will commence, generating the Me 2​ SiCl 2​ byproduct.

  • Byproduct Removal: Maintain the oil bath temperature to allow the continuous distillation of Me 2​ SiCl 2​ (head temperature ~70 °C). Continue the reaction for 18-24 hours until the distillation ceases.

  • Fractional Distillation (Isolation): Replace the receiving flask with a multi-neck cow adapter. Gradually increase the oil bath temperature to 175 °C to fractionally distill the remaining mixture. Collect the fractions strictly according to the thermal cuts detailed in Table 2.

  • Storage: Transfer the target fraction (154–156 °C) into amber glass ampoules under Argon and flame-seal immediately to prevent degradation.

Table 2: Fractional Distillation Parameters
FractionHead Temp. RangePrimary ComponentAction
1 65 - 72 °CUnreacted MeSiCl 3​ & Me 2​ SiCl 2​ byproductDiscard / Recycle
2 72 - 145 °CIntermediate mixed silanes (Low volume)Discard
3 145 - 150 °CUnreacted 1,2-Dichloro-1,1,2,2-tetramethyldisilaneRecycle for next batch
4 154 - 156 °C 1,1,2-Trichloro-1,2,2-trimethyldisilane Target Product (Isolate)
5 > 160 °CPolychlorinated disilanes & AlCl 3​ residueQuench carefully

Reaction & Workflow Visualizations

Mechanism A 1,2-Dichloro-1,1,2,2- tetramethyldisilane C AlCl3-Coordinated Silylium Intermediate A->C AlCl3 Catalysis B Methyltrichlorosilane (Excess) B->C AlCl3 Catalysis D 1,1,2-Trichloro-1,2,2- trimethyldisilane C->D Methyl/Chloro Exchange E Dimethyldichlorosilane (Distilled Byproduct) C->E Le Chatelier's Driving Force

Fig 1. AlCl3-catalyzed redistribution pathway for 1,1,2-trichloro-1,2,2-trimethyldisilane synthesis.

Workflow S1 Phase 1: Inert Setup Flame-dry apparatus & Argon purge S2 Phase 2: Reagent Addition Add Disilane, MeSiCl3, and AlCl3 S1->S2 S3 Phase 3: Catalytic Redistribution Reflux at 85 °C for 18-24 hours S2->S3 S4 Phase 4: Byproduct Removal Distill off Me2SiCl2/MeSiCl3 (< 75 °C) S3->S4 S5 Phase 5: Fractional Distillation Isolate target fraction at 154-156 °C S4->S5 S6 Phase 6: Product Storage Seal in amber ampoules under Argon S5->S6

Fig 2. Experimental workflow for the synthesis and fractional distillation of the target disilane.

References

  • LookChem. METHYLDICHLOROSILANE and Direct Process Residue (DPR) Cleavage. Retrieved from:[Link]

  • LookChem. Chlorodimethylsilane and the Müller–Rochow Direct Process. Retrieved from: [Link]

  • ACTA CHIMICA SINICA / ResearchGate. Study on the Cracking Mechanism of 1,1,2-Trichloro-1,2,2-trimethyldisilane Catalyzed by Aluminum Chloride. Retrieved from:[Link]

  • Oxford University Press (OUP). Metal-Catalyzed Double Silylation of 1,4-Bis(trimethylsilyl)butadiyne with Disilanes. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing siloxane impurities from commercial 1,1,2-trichloro-1,2,2-trimethyldisilane

Welcome to the technical support center for the purification of commercial 1,1,2-trichloro-1,2,2-trimethyldisilane. This guide is designed for researchers, scientists, and professionals in drug development who require hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of commercial 1,1,2-trichloro-1,2,2-trimethyldisilane. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity material for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you remove persistent siloxane impurities from your starting material.

Introduction: The Challenge of Siloxane Impurities

1,1,2-trichloro-1,2,2-trimethyldisilane is a valuable reagent in organosilicon chemistry. However, commercial grades of this compound are often contaminated with various siloxane oligomers. These impurities can arise from several sources, including side reactions during synthesis and, most commonly, hydrolysis of the chlorosilane upon exposure to trace moisture.[1] The presence of these siloxanes can interfere with subsequent reactions, leading to reduced yields, impure products, and difficulties in purification.

This guide provides a systematic approach to identifying and removing these challenging impurities, ensuring the high purity of your 1,1,2-trichloro-1,2,2-trimethyldisilane for sensitive applications.

Safety First: Handling Chlorosilanes

1,1,2-trichloro-1,2,2-trimethyldisilane and other chlorosilanes are reactive and hazardous compounds. They react vigorously with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[2] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Identifying and Removing Siloxane Impurities

This section addresses common issues encountered during the purification of 1,1,2-trichloro-1,2,2-trimethyldisilane, with a focus on siloxane removal.

Q1: My initial analysis (GC-MS) of the commercial 1,1,2-trichloro-1,2,2-trimethyldisilane shows multiple peaks. How do I confirm they are siloxanes?

A1: Siloxane impurities in chlorosilane samples are typically identified by Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Expected Impurities: The most common siloxane impurities are cyclic (D-type) and linear (L-type) oligomers formed from the hydrolysis and condensation of the parent chlorosilane or other chlorosilane byproducts.[6][7] Look for repeating units of -(CH3)SiCl-O- or -(CH3)2Si-O- in the mass spectra.

  • Mass Spectral Signatures: Siloxanes often exhibit characteristic fragmentation patterns in the mass spectrometer. Look for fragment ions corresponding to the loss of methyl groups (M-15) and larger fragments representing the siloxane backbone. Common ions for cyclic siloxanes like D4 (octamethylcyclotetrasiloxane) and D5 (decamethylcyclopentasiloxane) are well-documented.[1]

  • Boiling Point and Retention Time: Siloxane impurities are generally higher boiling than the parent 1,1,2-trichloro-1,2,2-trimethyldisilane (boiling point ~159.2°C at 760 mmHg).[8] Therefore, they will typically have longer retention times in a non-polar GC column.

Q2: I've confirmed the presence of siloxane impurities. What is the best purification method?

A2: The choice of purification method depends on the level and type of impurity, the required final purity, and the available equipment. The three primary methods are:

  • Fractional Vacuum Distillation: This is the most common and often most effective method for separating compounds with different boiling points.[9][10][11]

  • Adsorbent Treatment: This involves passing the impure material through a column packed with an adsorbent that selectively retains the impurities.[12][13][14]

  • Chemical Treatment: This involves converting the siloxane impurities into species that are more easily removed by distillation or filtration.[15]

The following table provides a comparison of these methods:

Purification MethodPrinciple of SeparationProsConsBest For
Fractional Vacuum Distillation Difference in boiling points between the product and impurities.Highly effective for separating components with a sufficient boiling point difference. Can handle large quantities. Yields very pure product.[9]Requires specialized glassware and a good vacuum source. Can be time-consuming. Potential for thermal degradation of the product if not controlled carefully.Removing a wide range of low- and high-boiling impurities, including many siloxanes.
Adsorbent Treatment (e.g., Silica Gel, Activated Carbon) Preferential adsorption of polar or large-molecule impurities onto a solid support.Simple setup. Can be effective for removing specific polar impurities or high-molecular-weight siloxanes.[16][17]Adsorbent capacity is limited. Potential for product loss on the column. Adsorbent must be thoroughly dried to prevent hydrolysis of the chlorosilane.[13]Removing trace polar impurities and high-molecular-weight siloxanes that are difficult to separate by distillation.
Chemical Treatment (e.g., Acid/Base Hydrolysis) Chemical conversion of siloxanes into more easily separable forms (e.g., solid silanols or higher-boiling oligomers).Can target specific types of impurities. Can be effective when distillation is not.[8][18]Introduces additional reagents that must be removed. Risk of side reactions with the desired product. Requires careful optimization.Situations where siloxane impurities have very similar boiling points to the product.

Q3: I'm trying fractional vacuum distillation, but the separation is poor.

A3: Poor separation during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. A Vigreux or packed column (e.g., with Raschig rings or metal sponge) is necessary.[10]

  • Incorrect Reflux Ratio: A high reflux ratio (more condensate returning to the column than is collected) generally improves separation but slows down the distillation. Start with a high reflux ratio and gradually decrease it as the separation proceeds.

  • Unstable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, leading to poor separation. Use a high-quality vacuum pump and a manometer to monitor the pressure.

  • Heating Rate: Heating the distillation flask too quickly can lead to "bumping" and carryover of impurities into the distillate. Heat the flask slowly and evenly.

  • Inadequate Insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) helps to maintain the temperature gradient necessary for efficient fractionation.

Q4: I'm considering an adsorbent treatment. Which adsorbent should I use and how do I prepare it?

A4: The choice of adsorbent depends on the nature of the siloxane impurities.

  • Silica Gel: Effective for adsorbing more polar siloxanes and silanols (partially hydrolyzed siloxanes). The silica gel must be rigorously dried before use by heating under vacuum to prevent hydrolysis of your product.[13][14]

  • Activated Carbon: Useful for removing nonpolar organic impurities and some siloxanes, particularly those with larger molecular sizes.[12][16]

  • Alumina: Can also be used, but like silica gel, must be activated by heating to remove water.[5]

Preparation of Adsorbent:

  • Place the adsorbent in a round-bottom flask.

  • Heat the flask under a high vacuum with a heat gun or heating mantle for several hours to drive off any adsorbed water.

  • Allow the adsorbent to cool to room temperature under vacuum before backfilling with an inert gas.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of 1,1,2-trichloro-1,2,2-trimethyldisilane using a vacuum-jacketed Vigreux column.

Materials and Equipment:

  • Two-necked round-bottom flask

  • Vacuum-jacketed Vigreux column (at least 30 cm)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask (Schlenk flask)

  • Vacuum pump and vacuum trap

  • Manometer

  • Heating mantle and magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

  • Grease for glass joints

Procedure:

  • Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased to maintain a good vacuum.[19]

  • Charging the Flask: Under an inert atmosphere, charge the distillation flask with the impure 1,1,2-trichloro-1,2,2-trimethyldisilane (no more than two-thirds full). Add a magnetic stir bar.

  • Evacuation: Slowly and carefully evacuate the system using the vacuum pump. A cold trap (e.g., with liquid nitrogen) should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to heat the distillation flask gently with the heating mantle while stirring.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or more volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiving flask to collect the purified 1,1,2-trichloro-1,2,2-trimethyldisilane.

    • High-Boiling Residue: Stop the distillation when the temperature begins to rise again, or when only a small amount of liquid remains in the distillation flask. The high-boiling residue will contain the majority of the siloxane impurities.

  • Shutdown: Allow the apparatus to cool to room temperature before carefully venting the system with an inert gas.

Diagram of Fractional Vacuum Distillation Setup

G cluster_0 Heating and Distillation cluster_1 Condensation and Collection cluster_2 Vacuum System Flask Distillation Flask (with impure product and stir bar) Vigreux_Column Vigreux Column Flask->Vigreux_Column Vapors rise Heating_Mantle Heating Mantle Distillation_Head Distillation Head with Thermometer Vigreux_Column->Distillation_Head Condenser Condenser Distillation_Head->Condenser Purified vapors Receiving_Flask Receiving Flask (Schlenk) Condenser->Receiving_Flask Condensed product Vacuum_Adapter Vacuum Adapter Cold_Trap Cold Trap Vacuum_Adapter->Cold_Trap To Vacuum Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump Manometer Manometer Cold_Trap->Manometer Pressure Reading

Caption: Fractional Vacuum Distillation Apparatus.

Protocol 2: Purification by Adsorbent Treatment

This protocol describes a simple column filtration method for removing polar siloxane impurities.

Materials and Equipment:

  • Chromatography column with a fritted disc and stopcock

  • Schlenk flasks

  • Activated silica gel (dried under vacuum)

  • Anhydrous non-polar solvent (e.g., hexane or toluene)

  • Inert gas source

Procedure:

  • Column Packing: Under an inert atmosphere, pack the chromatography column with the activated silica gel as a slurry in the anhydrous solvent.

  • Equilibration: Allow the solvent to drain to the top of the silica gel bed.

  • Loading: Dissolve the impure 1,1,2-trichloro-1,2,2-trimethyldisilane in a minimal amount of the anhydrous solvent and carefully add it to the top of the column.

  • Elution: Elute the column with the anhydrous solvent, collecting the eluent in a Schlenk flask. The less polar product should elute first, while the more polar siloxane impurities will be retained on the silica gel.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the purified product.

Workflow for Selecting a Purification Method

G start Start: Impure 1,1,2-trichloro-1,2,2-trimethyldisilane gc_ms Analyze by GC-MS to identify impurities start->gc_ms decision Are impurities significantly higher boiling? gc_ms->decision distillation Fractional Vacuum Distillation decision->distillation Yes adsorption Adsorbent Treatment decision->adsorption No (or trace polar impurities) chemical Chemical Treatment decision->chemical Boiling points are very close final_analysis Analyze final product for purity by GC-MS distillation->final_analysis adsorption->final_analysis chemical->distillation Followed by distillation end Pure Product final_analysis->end

Caption: Decision workflow for purification method selection.

Frequently Asked Questions (FAQs)

Q: Can I use a simple distillation instead of fractional distillation? A: Simple distillation is only effective for separating liquids with a large difference in boiling points (typically >80°C).[11] Since some siloxane oligomers may have boiling points relatively close to 1,1,2-trichloro-1,2,2-trimethyldisilane, fractional distillation is strongly recommended for achieving high purity.[10]

Q: How do I know when my adsorbent is saturated? A: The most reliable way is to monitor the eluent from the column by GC-MS. When you start to see the impurities eluting, the adsorbent is saturated. For a less rigorous approach, you can estimate the capacity based on the amount of adsorbent used and the initial impurity level.

Q: What are the byproducts of chemical treatment, and how do I remove them? A: If you use an acid or base to hydrolyze siloxanes, you will form silanols and potentially larger, more complex siloxanes.[8][18] These are typically much higher boiling than the starting material and can be removed by a subsequent fractional distillation. You will also need to neutralize any remaining acid or base before distillation.

Q: My purified product is still not pure enough. What should I do? A: You may need to repeat the purification process or combine methods. For example, you could perform a fractional distillation followed by an adsorbent treatment to remove any remaining trace impurities.

References

  • Regeneration of siloxane-exhausted activated carbon by advanced oxidation processes. (2015). Journal of Hazardous Materials. [Link]

  • Activated Carbon For Siloxane Removal. Heycarbons. [Link]

  • Recycling Silicone-Based Materials: An Overview of Methods. (2022). IntechOpen. [Link]

  • Siloxane treatment by adsorption into porous materials. (2009). Taylor & Francis Online. [Link]

  • Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. (2002). Organometallics. [Link]

  • Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. (2002). Organometallics. [Link]

  • Removal of Hexamethyldisiloxane via a Novel Hydrophobic (3–Aminopropyl)Trimethoxysilane-Modified Activated Porous Carbon. (2023). Semantic Scholar. [Link]

  • Reaction mechanism for acid-catalysed depolymerisation of siloxanes. (2023). ResearchGate. [Link]

  • Biogas Upgrading: Optimal Activated Carbon Properties for Siloxane Removal. (2014). Environmental Science & Technology. [Link]

  • Catalytic Synthesis of Oligosiloxanes Mediated by an Air Stable Catalyst, (C6F5)3B(OH2). (2020). Frontiers in Chemistry. [Link]

  • purification of chlorosilanes by means of distillation and adsorption. (2017). Justia Patents. [Link]

  • Interference of the gas chromatography. (2024). ScienceDirect. [Link]

  • Process for purifying chlorosilanes by distillation.
  • Purification of chlorosilanes. (1984).
  • Single- and Multicomponent Siloxane Adsorption in Al-MCM-41 (Al = 0.0, 1.3, and 4.4). (2025). ACS Omega. [Link]

  • Adsorption of linear and cyclic siloxanes on activated carbons for biogas purification: Sorbents regenerability. ResearchGate. [Link]

  • Method for purification of trichlorosilane. (2012).
  • How to Purify Organometallic Complexes ?. (2020). ResearchGate. [Link]

  • GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria. [Link]

  • Experimental Organometallic Chemistry. (1987). American Chemical Society. [Link]

  • Separation of Linear and Cyclic Siloxanes in Pure Silica Zeolites. (2025). PMC. [Link]

  • Method for purifying chlorosilanes. (2011). SciSpace. [Link]

  • Synthesis of Organometallic Compounds. Tokyo University of Agriculture and Technology. [Link]

  • Adsorption of octamethylcyclotetrasiloxane (D4) on silica gel (SG): Retention mechanism. SciSpace. [Link]

  • Chlorosilane Purification by Distillation and Adsorption. (2017).
  • Adsorption of linear and cyclic pentasiloxanes onto MCM-41: Experimental and computational studies. (2025). ResearchGate. [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022). Chemistry LibreTexts. [Link]

  • Development of Techniques for Handling Organometallic Compounds. University of Pennsylvania. [Link]

  • Characterisation of siloxanes in food contact materials. BfR. [Link]

  • The Schlenk Line Survival Guide. University of Nottingham. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]

  • Organometallic Chemistry in Industry: A Practical Approach. (2020). DOKUMEN.PUB. [Link]

  • How Fractional Distillation Process Works. (2026). USA Lab. [Link]

  • DISTILLATION. Ankara University. [Link]

  • polymers. (2018). Semantic Scholar. [Link]

  • Purification of chlorosilane using amine compound. (2011).
  • Fractional Distillation. DigiVac. [Link]

  • 1,1,2-trichloro-1,2,2-trimethyldisilane. PubChemLite. [Link]

  • Information of GC-MS analysis for siloxane standards. ResearchGate. [Link]

  • Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants. (2012). ResearchGate. [Link]

  • Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. PMC. [Link]

  • 1,1,2-Trichloroethane. Wikipedia. [Link]

  • 1,1,1-Trichloro-2,2,2-trimethyldisilane. LookChem. [Link]

  • Practical Steps in GC Method Development. Agilent. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Croatian Journal of Food Science and Technology. [Link]

Sources

Optimization

optimizing reaction temperature for 1,1,2-trimethyltrichlorodisilane Si-Si cleavage

Technical Support Center: Optimizing Reaction Temperature for 1,1,2-Trimethyltrichlorodisilane Si-Si Cleavage Welcome to the Advanced Organosilicon Troubleshooting Center. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 1,1,2-Trimethyltrichlorodisilane Si-Si Cleavage

Welcome to the Advanced Organosilicon Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and chemical engineers facing low yields during the valorization of the Müller-Rochow Direct Process Residue (DPR). The Si-Si bond cleavage of 1,1,2-trimethyltrichlorodisilane ( Me3​Si2​Cl3​ ) into high-value monosilanes (such as dimethyldichlorosilane and methyltrichlorosilane) is a thermodynamically demanding process. Success hinges on precise thermal control to balance reaction kinetics against the risk of substrate volatilization and side reactions.

This guide provides an authoritative, self-validating framework for troubleshooting and optimizing cleavage temperatures.

Part 1: Core Principles of Thermal Optimization

The cleavage of 1,1,2-trimethyltrichlorodisilane is typically catalyzed by nucleophiles (e.g., tertiary amines, phosphonium chlorides) in the presence of anhydrous HCl. The optimal reactor base temperature for this liquid-phase cleavage strictly lies between 120°C and 140°C .

The Causality Behind the Temperature Window:

  • The Lower Bound (< 100°C): The nucleophilic attack on the sterically hindered Si-Si bond requires significant activation energy. Below 100°C, the formation of the active catalytic intermediate (e.g., the [R3​NH]+[SiCl3​]− complex) stalls, leading to kinetic freezing and unreacted disilane.

  • The Upper Bound (> 150°C): 1,1,2-trimethyltrichlorodisilane has a boiling point of approximately 151°C to 158°C. If the base temperature exceeds this threshold at atmospheric or near-atmospheric pressure, the substrate will vaporize into the distillation column before the liquid-phase catalyst can interact with it. Furthermore, excessive heat triggers thermal disproportionation, scrambling methyl and chloro groups to form non-cleavable, methyl-rich disilanes (like hexamethyldisilane).

Part 2: Troubleshooting Guides & FAQs

Q1: My continuous cleavage reaction using HCl and a tributylamine catalyst is yielding less than 40% monosilanes. The reactor base temperature is set to 95°C. What is the mechanistic failure here? A1: You are experiencing kinetic stalling. At 95°C, the thermal energy is insufficient to drive the nucleophilic cleavage of the Si-Si bond. Consequently, the disilanes simply reflux without reacting. You must increase the base reactor temperature to at least 120°C to overcome the activation barrier, as established in standard 1 [1].

Q2: I increased the reactor temperature to 165°C to accelerate the cleavage, but I am now seeing a complex mixture of highly chlorinated silanes and a loss of overall mass balance. Why? A2: You have exceeded the optimal thermal threshold. At 165°C, two detrimental pathways occur:

  • Substrate Volatilization: You are boiling the 1,1,2-trimethyltrichlorodisilane out of the catalytic liquid phase.

  • Redistribution Reactions: High thermal stress breaks Si-C bonds, causing the redistribution of methyl groups. This forms heavily chlorinated, intractable residues and highly volatile byproducts that escape your condenser.

Q3: How does the choice of solvent or catalyst system alter the optimal temperature window? A3: The catalyst dictates the mechanism, which shifts the thermal requirements. For example, using 2 [2] allows for highly efficient cleavage under slightly more moderate conditions (100°C - 150°C) depending on the phosphorus substituents. Alternatively, conducting the cleavage in high-boiling ethers (like Et2​O under pressure) stabilizes the transition state, allowing for efficient single-step conversion at 3 [3].

Part 3: Quantitative Data Summary

Use the following matrix to benchmark your experimental setup against established thermodynamic parameters.

Catalyst SystemOptimal Base Temp (°C)Optimal Top Temp (°C)Pressure (MPa)Primary Monosilane YieldsMechanistic Notes
Tributylamine / HCl 120 – 14080 – 900.15 (abs) Me2​SiCl2​ , MeSiCl3​ Standard liquid-phase nucleophilic cleavage.
Pd/C / HCl 140~70 (Distillate)Atmospheric Me2​SiCl2​ , MeSiCl3​ Heterogeneous transition-metal cleavage.
HCl in Et2​O 120N/A (Sealed)AutogenousSiloxanes / MonosilanesEther acts as a solvent, stabilizing intermediates.
Phosphonium Chlorides 100 – 150VariableAtmosphericBifunctional MonosilanesEfficiency highly dependent on P-substituents.

Part 4: Standard Operating Procedure (SOP)

Protocol: Continuous Liquid-Phase Cleavage of 1,1,2-Trimethyltrichlorodisilane Self-Validation Checkpoint: This protocol utilizes thermodynamic feedback. The continuous generation of distillate at 80–90°C proves the Si-Si bond is breaking, as the parent disilane boils at >151°C. If distillate ceases while the base temp is 140°C, catalyst deactivation or substrate depletion has definitively occurred.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a continuous cleavage reactor (equipped with a fractional distillation column) with dry argon for 30 minutes. Causality: Moisture causes premature hydrolysis of Si-Cl bonds into siloxanes, permanently deactivating the substrate.

  • Catalyst Loading: Charge the reactor base with tributylamine (approximately 50 g per 1000 kg/hr feed rate scale).

  • Substrate Introduction: Continuously feed the Direct Process Residue (predominantly 1,1,2-trimethyltrichlorodisilane) into the reactor.

  • Thermal Equilibration (Critical): Gradually heat the reactor base at a rate not exceeding 2°C/min. Set the base column temperature strictly to 140°C . Causality: A slow ramp prevents localized superheating and thermal degradation of the amine catalyst.

  • HCl Metering: Introduce anhydrous HCl gas into the liquid phase. Causality: HCl acts as the co-catalyst, protonating the amine to form the active nucleophilic complex that attacks the Si-Si bond.

  • Fractional Distillation & Validation: Monitor the top column temperature. Adjust the reflux ratio to maintain the top temperature strictly between 80°C and 90°C . Self-Validation: Collection of liquid in the receiving flask at this specific top temperature physically guarantees successful cleavage into lower-boiling monosilanes (e.g., Me2​SiCl2​ boils at 70°C).

  • Residue Purge: Periodically purge the high-boiling, un-cleavable residues from the base to prevent catalyst poisoning.

Part 5: Mechanistic & Workflow Visualization

The following diagram illustrates the logical workflow and temperature-dependent mechanistic pathways of the cleavage process.

SiSi_Cleavage_Pathway Start 1,1,2-Trimethyltrichlorodisilane (DPR Input) Catalyst Catalyst Addition (e.g., Tributylamine / HCl) Start->Catalyst TempDecision Thermal Optimization Target: 120°C - 140°C Catalyst->TempDecision LowTemp T < 100°C Kinetic Stalling (Incomplete Cleavage) TempDecision->LowTemp Sub-optimal Heat HighTemp T > 160°C Substrate Volatilization & Redistribution Reactions TempDecision->HighTemp Excessive Heat OptimalTemp T = 120°C - 140°C Efficient Nucleophilic Attack Si-Si Bond Cleavage TempDecision->OptimalTemp Precision Control LowTemp->TempDecision Apply Heat HighTemp->TempDecision Cool Reactor Distillation Fractional Distillation (Top Column ~80°C - 90°C) OptimalTemp->Distillation Products High-Purity Monosilanes (Me2SiCl2, MeSiCl3) Distillation->Products

Figure 1: Temperature-dependent mechanistic pathways for disilane cleavage.

References

  • Title: Separation of methylchlorosilanes from high boiling residues of methylchlorosilane synthesis (US Patent 5288892A)
  • Source: Chemistry - A European Journal (via NIH.gov)
  • Source: Chemistry - A European Journal (via NIH.gov)

Sources

Troubleshooting

purification techniques for degraded 1,1,2-trichloro-1,2,2-trimethyldisilane samples

Welcome to the Technical Support Center for organosilicon handling and purification. This guide is designed for researchers, scientists, and drug development professionals dealing with the degradation and recovery of 1,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosilicon handling and purification. This guide is designed for researchers, scientists, and drug development professionals dealing with the degradation and recovery of 1,1,2-trichloro-1,2,2-trimethyldisilane .

Because chlorosilanes are highly reactive, improper storage or handling rapidly leads to sample degradation. This guide provides a comprehensive, self-validating framework to diagnose degradation, safely handle compromised samples, and execute a high-yield purification workflow.

Section 1: Diagnostic Overview & Physicochemical Data

Understanding the Degradation Mechanism 1,1,2-trichloro-1,2,2-trimethyldisilane contains highly electrophilic silicon centers that are acutely susceptible to nucleophilic attack by atmospheric moisture. When exposed to water, the Si-Cl bonds hydrolyze to form unstable silanols, which immediately condense into polymeric siloxanes (Si-O-Si linkages), releasing hydrogen chloride (HCl) gas as a byproduct[1].

This creates a dual-hazard degradation profile:

  • Volatile Degradants: HCl gas causes dangerous pressure buildup in sealed storage vessels.

  • Non-Volatile Degradants: Polysiloxanes form a viscous, high-boiling sludge that traps the remaining pure product.

To successfully purify the sample, you must separate the target disilane from both extremes of this degradation spectrum[2].

Table 1: Physicochemical Properties & Purification Implications

ParameterQuantitative ValueCausality / Implication for Purification
Molecular Formula C₃H₉Cl₃Si₂Contains reactive Si-Cl bonds; mandates strictly anhydrous Schlenk or glovebox techniques.
Boiling Point 159.2 °C (at 760 mmHg)[3]High atmospheric boiling point necessitates vacuum distillation to prevent thermal cleavage of the Si-Si bond.
Density 1.13 g/cm³[3]High density aids in identifying phase separations if liquid biphasic impurities form during degradation.
Primary Degradants HCl gas, PolysiloxanesDictates a two-phase purification: cold-trap degassing for HCl, followed by fractional distillation to leave siloxanes in the pot.

Section 2: Purification Workflow Visualization

The following diagram illustrates the logical separation path required to isolate pure 1,1,2-trichloro-1,2,2-trimethyldisilane from its degradation matrix.

PurificationWorkflow Start Degraded 1,1,2-Trichloro-1,2,2-trimethyldisilane (Contains HCl & Siloxanes) Degas Schlenk Line Degassing (Remove Volatile HCl) Start->Degas Apply Vacuum Distill Fractional Vacuum Distillation (>15 Theoretical Plates) Degas->Distill Heat & High Vacuum Forecut Cold Trap Collection (Low-boiling Impurities) Distill->Forecut Forecut Collection Main Main Fraction Collection (Pure Disilane) Distill->Main Constant Vapor Temp Residue Pot Residue (High-boiling Siloxanes) Distill->Residue Non-volatile

Caption: Workflow for the purification of degraded 1,1,2-trichloro-1,2,2-trimethyldisilane via distillation.

Section 3: Step-by-Step Methodology: Fractional Vacuum Distillation

Fractional vacuum distillation is the most effective method for purifying chlorosilanes due to their thermal sensitivity[4]. The following protocol is designed as a self-validating system to ensure product integrity.

Apparatus Required: Schlenk line, short-path distillation head (or Vigreux column for higher theoretical plates), liquid nitrogen cold trap, oil bath, and pre-weighed receiving flasks.

  • Step 1: Apparatus Preparation & Dehydration Thoroughly clean and oven-dry all glassware at >120 °C for a minimum of 4 hours. Assemble the apparatus while hot and immediately apply a high vacuum. Backfill the system with dry Argon or Nitrogen[4].

    • Causality: Even trace moisture adsorbed on the glassware walls will initiate immediate hydrolysis of the purified fraction, rendering the distillation useless.

  • Step 2: Sample Charging & Volatile Degassing Under a positive flow of inert gas, transfer the degraded sample into the distillation pot. Apply a mild vacuum at room temperature before applying any heat.

    • Validation: Monitor the vacuum gauge. A fluctuating or persistently poor pressure reading indicates the active outgassing of dissolved HCl. Once the pressure stabilizes at your pump's baseline (e.g., <0.1 mmHg), volatile degassing is complete.

  • Step 3: Forecut Collection Gradually heat the oil bath. Collect the initial distillate (forecut) in a receiving flask.

    • Causality: This fraction contains low-boiling cleavage products and residual dissolved gases. Removing the forecut prevents the contamination of the main fraction with lower molecular weight silanes formed via disproportionation[2].

  • Step 4: Main Fraction Distillation Switch to a clean, flame-dried, and pre-weighed receiving flask under inert conditions. Collect the main fraction. Calculate the target boiling point under your specific vacuum pressure using a pressure-temperature nomograph (base BP is 159.2 °C at 760 mmHg)[3].

    • Validation: A stable vapor temperature reading at the distillation head confirms the collection of a high-purity, homogeneous fraction[4]. If the temperature begins to drop or spike, immediately swap the receiving flask.

  • Step 5: Shutdown & Residue Quenching Stop heating and allow the system to cool completely under vacuum. Break the vacuum with inert gas. The dark, viscous residue left in the pot consists of high-boiling siloxanes[2].

    • Causality: Quench the residue carefully with a dilute base (e.g., isopropanol/NaHCO₃) in a fume hood before disposal, as unreacted Si-Cl bonds will vigorously evolve HCl upon contact with water.

Section 4: Troubleshooting & FAQs

Q1: Why does my sample turn cloudy or form a white precipitate upon transfer? A1: Cloudiness is the macroscopic manifestation of acute hydrolysis. When the Si-Cl bonds are exposed to ambient humidity, they hydrolyze to form silanols, which rapidly condense into insoluble, polymeric siloxanes[1]. To prevent this, ensure all transfers are conducted using standard Schlenk techniques or within a strictly anhydrous glovebox environment.

Q2: I am losing product yield during distillation, and the pot residue is unusually viscous. Why? A2: Viscous pot residues are characteristic of polysiloxane formation. If your starting material was heavily degraded, a large percentage of the mass has already converted into these high-boiling oligomers. Furthermore, if your distillation temperature is too high, you may be inducing thermal disproportionation. Always use vacuum distillation to lower the required heating temperature and preserve the Si-Si bond[4].

Q3: How do I achieve a stable vacuum when acidic fumes (HCl) are present in the degraded sample? A3: HCl gas from degradation rapidly degrades vacuum pump oil, leading to a loss of ultimate vacuum and eventual pump failure. You must install a liquid nitrogen or dry ice/acetone cold trap between the Schlenk line and the vacuum pump to condense HCl and other volatile degradants before they reach the oil[4]. Ensure the oil is changed if it appears cloudy or dark.

References

  • Title: Chlorosilane Source: Wikipedia URL: [Link]

  • Title: Process for purifying chlorosilanes by distillation (US20120193214A1)

Sources

Optimization

managing HCl gas evolution during 1,1,2-trichloro-1,2,2-trimethyldisilane reactions

Technical Support Center: Managing HCl Gas Evolution in 1,1,2-Trichloro-1,2,2-trimethyldisilane Reactions Overview & Mechanistic Causality 1,1,2-Trichloro-1,2,2-trimethyldisilane is a highly reactive polychlorodisilane u...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Managing HCl Gas Evolution in 1,1,2-Trichloro-1,2,2-trimethyldisilane Reactions

Overview & Mechanistic Causality

1,1,2-Trichloro-1,2,2-trimethyldisilane is a highly reactive polychlorodisilane utilized in the synthesis of advanced organosilicon polymers and drug delivery precursors, as noted by1[1]. According to 2, it is classified as a corrosive and flammable liquid[2]. Because it possesses three highly electrophilic silicon-chlorine bonds, any reaction with protic nucleophiles (e.g., alcohols, amines) triggers rapid nucleophilic substitution. This process stoichiometrically evolves anhydrous hydrogen chloride (HCl) gas.

The causality behind the danger is twofold: First, the rapid generation of HCl gas in confined laboratory setups poses severe overpressurization risks, a hazard commonly highlighted in 3[3]. Second, the disilane (Si-Si) backbone is highly sensitive to acidic environments. Unmanaged HCl will catalyze the electrophilic cleavage of the Si-Si bond, drastically reducing product yield and purity. Furthermore, if reactions are performed in neat alcohols, the in situ generation of concentrated alcoholic HCl can lead to intrinsic instability and the exothermic formation of toxic alkyl chlorides, as detailed in4[4].

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark and yield lower-than-expected disilane products? A1: This is a classic symptom of acid-catalyzed degradation. The Si-Si bond in 1,1,2-trichloro-1,2,2-trimethyldisilane is susceptible to electrophilic attack by unmanaged HCl. When HCl accumulates in the reaction matrix, it promotes Si-Si bond cleavage, leading to monosilane byproducts and polymerization. To prevent this, HCl must be scavenged immediately upon formation using an auxiliary base (e.g., triethylamine or pyridine) or aggressively vented to an external scrubber.

Q2: Can I use methanol as both the reactant and the solvent for methoxylation? A2: It is highly discouraged to use neat methanol without an acid scavenger. The reaction of chlorosilanes with methanol generates methanolic HCl, which is intrinsically unstable and can exothermically generate methyl chloride gas, creating a severe pressure hazard[4]. Always use an inert, non-polar solvent (e.g., toluene or dichloromethane) to dilute the reactants and control the exotherm.

Q3: My external scrubber is backing up into the reaction vessel. What is failing? A3: Rapid dissolution of HCl gas in the aqueous alkaline scrubber creates a localized vacuum in the exhaust tubing. If the pressure drops below atmospheric, the scrubber fluid is aspirated back into the reaction vessel. This is prevented by installing an empty "suck-back" trap between the reaction condenser and the scrubber, or by ensuring the delivery tube hovers just above the scrubber liquid level.

Section 2: Mechanistic Pathway

The following diagram illustrates the causality of HCl generation and the protective role of amine bases in preserving the disilane backbone.

Mechanism R 1,1,2-Trichloro-1,2,2-trimethyldisilane + Protic Nucleophile TS Pentacoordinate Silicon Transition State R->TS Nucleophilic Attack P Substituted Disilane + Free HCl Gas TS->P Rapid Elimination H Unmanaged Pathway: Si-Si Cleavage & Overpressure P->H No Base Present M Managed Pathway (Et3N): Stable Amine Hydrochloride Salt P->M Base Present

Mechanistic pathways of HCl generation and the protective role of amine bases.

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity and safety, the following step-by-step methodology must be employed when reacting 1,1,2-trichloro-1,2,2-trimethyldisilane with protic nucleophiles. This protocol uses an in situ amine base, which acts as a self-validating system: the visual precipitation of salts confirms active HCl scavenging.

Step-by-Step Methodology: Triethylamine-Mediated Substitution

  • System Purge & Setup: Flame-dry a 3-neck round-bottom flask equipped with a pressure-equalizing dropping funnel, a reflux condenser, and an inert gas (N2/Argon) inlet. Connect the top of the condenser to an external suck-back trap, followed by a 2M NaOH scrubber system.

  • Solvent & Base Charging: Charge the flask with anhydrous toluene (10 mL per gram of silane) and 3.3 molar equivalents of anhydrous triethylamine (Et3N).

    • Causality: The 0.3 eq excess ensures complete neutralization of the 3 moles of HCl generated per mole of the trichlorodisilane.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to maintain an internal temperature of 0°C to 5°C.

    • Causality: This suppresses the exothermic nature of the substitution and prevents solvent boil-off, maintaining the stability of the intermediates[4].

  • Inverse Addition: Dissolve 1,1,2-trichloro-1,2,2-trimethyldisilane (1.0 eq) in an equal volume of toluene. Add this solution dropwise via the dropping funnel over 60 minutes.

    • Causality: Dropwise addition ensures the rate of HCl generation never exceeds the scavenging capacity of the Et3N.

  • Validation & Monitoring: Maintain vigorous mechanical stirring.

    • Self-Validation Check: The immediate formation of a thick white precipitate (Et3N·HCl) confirms the scavenging mechanism is active. If the solution remains clear, halt addition immediately—the base is inactive or depleted.

  • Workup: Once addition is complete, allow the mixture to warm to room temperature. Filter the amine salts under an inert atmosphere, and concentrate the filtrate under reduced pressure to isolate the substituted disilane.

Workflow A 1. System Setup Inert Atmosphere & Suck-Back Trap B 2. Solvent & Base Charge Toluene + 3.3 eq Et3N A->B C 3. Thermal Control Cool to 0°C - 5°C B->C D 4. Inverse Addition Dropwise Silane Addition C->D E 5. Active Scavenging Precipitation of Et3N·HCl D->E F 6. Filtration & Isolation Yield Substituted Disilane E->F

Step-by-step workflow for safe HCl scavenging during chlorodisilane substitution.

Section 4: Quantitative Data & Strategy Comparison

Choosing the correct HCl management strategy depends on the scale of the reaction and the sensitivity of the target molecule. The table below summarizes the quantitative metrics of three primary HCl management strategies.

HCl Management StrategyScavenging EfficiencyExotherm ControlRisk of Si-Si CleavageIdeal Operational Scale
In Situ Amine Base (Et3N) > 99%Excellent (Solid salt acts as heat sink)Very LowMilligram to 100g Lab Scale
External Alkaline Scrubber ~ 85-90%Moderate (Requires strict dropwise addition)ModeratePilot Plant / Kilogram Scale
Inert Gas Sweeping < 50%Poor (High risk of localized heating)HighNot Recommended

Section 5: Troubleshooting Guide

Issue: Incomplete substitution (presence of mono- or di-chloro intermediates).

  • Diagnostic: GC-MS or NMR shows a mixture of partially substituted disilanes.

  • Causality: Steric hindrance around the disilane backbone slows the substitution of the third chlorine atom. Alternatively, the thick slurry of amine hydrochloride salts may have physically coated the unreacted chlorosilane, preventing further nucleophilic attack.

  • Resolution: Increase the solvent volume by 20% to maintain a fluid slurry. Gently warm the reaction to 40°C only after the initial exothermic phase has subsided and the bulk of the HCl has been neutralized.

Issue: Reaction vessel overpressurizes despite venting.

  • Diagnostic: Bubbler fluid is forcefully ejected, or septum pops off.

  • Causality: The rate of HCl evolution has exceeded the cross-sectional venting capacity of the condenser/tubing, or a blockage has formed due to sublimed amine salts in the exhaust line.

  • Resolution: Immediately halt the addition of the chlorodisilane. Submerge the flask in a dry ice/acetone bath to quench the exotherm. For future runs, use wider-bore tubing for the exhaust and ensure the suck-back trap is empty and unobstructed.

References

  • Title: 1,1,2-Triethoxy-1,2,2-trimethyldisilane | 17861-33-5 | Benchchem Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Title: Advancements in hydrochlorination of alkenes Source: Beilstein Journals URL
  • Title: Safety Case Study.

Sources

Troubleshooting

optimizing transition metal catalyst loading for 1,1,2-trichloro-1,2,2-trimethyldisilane coupling

Knowledge Base > Catalyst Optimization > 1,1,2-Trichloro-1,2,2-trimethyldisilane Welcome to the Advanced Organosilicon Support Center. This guide is designed for researchers and drug development professionals optimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Catalyst Optimization > 1,1,2-Trichloro-1,2,2-trimethyldisilane

Welcome to the Advanced Organosilicon Support Center. This guide is designed for researchers and drug development professionals optimizing transition metal-catalyzed coupling reactions involving 1,1,2-trichloro-1,2,2-trimethyldisilane . Due to its asymmetric electronic profile and sterically demanding nature, this chlorodisilane requires precise calibration of catalyst loading to prevent disproportionation and ensure high-fidelity Si-Si or Si-C bond formation.

Mechanistic Causality: Why Catalyst Loading Dictates Selectivity

1,1,2-trichloro-1,2,2-trimethyldisilane serves as a versatile building block for synthesizing complex oligosilanes[1] and dimethylsilylsilanolates[2]. However, its dual reactivity (Si-Si bond cleavage vs. Si-Cl functionalization) makes it highly sensitive to transition metal concentrations.

The electron-withdrawing chlorine atoms lower the lowest unoccupied molecular orbital (LUMO) of the Si-Si bond, accelerating oxidative addition by electron-rich Pd(0) or Ni(0) species. If the catalyst loading is too high (>5 mol%) , the local concentration of the active metal promotes unwanted radical-induced disproportionation and oligomerization of the disilane. Conversely, if the loading is too low (<1 mol%) , trace hydrolysis of the Si-Cl bonds generates HCl, which irreversibly poisons the catalyst before the catalytic cycle can complete[3].

Optimal loading (typically 2–3 mol%) balances the rate of migratory insertion with the stability of the bis(silyl)metal intermediate, ensuring the reaction pathway favors the target cross-coupling or disilanation.

Troubleshooting & FAQs

Q1: My coupling yield plateaus at 40% despite increasing Pd loading from 2 mol% to 5 mol%. Why is this happening? A1: Increasing catalyst loading intuitively seems like a solution for stalled reactions, but with polychlorodisilanes, it often exacerbates the problem. High palladium concentrations accelerate the competitive disproportionation of 1,1,2-trichloro-1,2,2-trimethyldisilane into volatile monosilanes and insoluble polymeric networks[3]. Solution: Revert to 2.0 mol% loading. Instead of adding more metal, optimize the ligand environment. Switch to a moderately bulky phosphine like PMePh2​ which sterically disfavors the formation of off-cycle bis-disilane complexes while maintaining sufficient electron density for oxidative addition[3].

Q2: I am observing rapid catalyst deactivation (formation of a black precipitate) within the first 30 minutes. How can I prevent this? A2: The black precipitate is "Palladium black," formed via the agglomeration of unprotected Pd(0). This occurs when the oxidative addition step is sluggish, leaving the Pd(0) species exposed, or when trace moisture hydrolyzes the Si-Cl bonds, generating acidic byproducts that strip the phosphine ligands. Solution: Ensure strictly anhydrous conditions (Schlenk technique). Pre-activate the catalyst at a lower temperature (0 °C) during the disilane addition to control the initial exothermic coordination, and maintain a Ligand-to-Metal (L:M) ratio of at least 2.5:1.

Q3: Can I use Nickel instead of Palladium for cross-coupling the silanolate derivatives of this disilane? A3: While Nickel is highly effective for standard Suzuki-Miyaura couplings, it struggles with the steric bulk of the 1,1,2-trichloro-1,2,2-trimethylsilyl group. The smaller atomic radius of Ni compared to Pd leads to a highly congested coordination sphere during the transmetalation of the bulky silanolate, severely retarding the reductive elimination step. Palladium remains the authoritative standard for these specific silylation workflows[2].

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst selection, loading parameters, and reaction outcomes during the double silylation of conjugate diynes[3].

Catalyst SystemLoading (mol%)Temp (°C)Conversion (%)Target Yield (%)Byproducts (Oligomers) (%)
PdCl2​(PMe3​)2​ 5.090>991584
PdCl2​(PMePh2​)2​ 5.090>994554
PdCl2​(PMePh2​)2​ 2.090988216
PdCl2​(PMePh2​)2​ 0.59040355 (Unreacted starting material)

Data Interpretation: The PMe3​ ligand is too small, failing to prevent catalyst aggregation and substrate oligomerization. PMePh2​ provides the ideal steric bulk, but only at a precisely calibrated 2.0 mol% loading does the target yield maximize[3].

Self-Validating Experimental Protocol

Workflow: Palladium-Catalyzed Disilanation of Alkynes with 1,1,2-Trichloro-1,2,2-trimethyldisilane

This protocol incorporates built-in validation checks to ensure mechanistic integrity at each phase.

Step 1: Catalyst Matrix Preparation

  • In an argon-filled glovebox, weigh exactly 2.0 mol% of PdCl2​(PMePh2​)2​ and transfer it to an oven-dried Schlenk tube.

  • Validation Check: The complex should be a vibrant yellow powder. Any brown discoloration indicates pre-reaction degradation.

Step 2: Substrate Addition

  • Add the alkyne/diyne substrate (1.0 equiv) and suspend in anhydrous toluene (0.2 M concentration).

  • Transfer the sealed tube to a fume hood and connect to a dual-bank argon manifold.

Step 3: Controlled Disilane Injection

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly inject 1,1,2-trichloro-1,2,2-trimethyldisilane (3.0 equiv) dropwise over 5 minutes.

  • Causality Check: The excess disilane compensates for minor disproportionation. Cooling prevents thermal runaway during the initial π -coordination of the catalyst.

Step 4: Thermal Activation & Monitoring

  • Heat the reaction to 90 °C for 12 hours.

  • Validation Check: Withdraw a 10 μ L aliquot at 6 hours. Quench with methanol and analyze via GC-MS. The disappearance of the starting alkyne mass confirms active turnover.

Step 5: In-Situ Methylation (Quenching)

  • Cool the vessel to 0 °C. The intermediate contains highly reactive Si-Cl bonds.

  • Slowly add an excess of Methylmagnesium bromide ( MeMgBr , 3.0 M in diethyl ether) to convert all Si-Cl bonds to stable Si-Me bonds[3].

  • Validation Check: The immediate formation of a dense white precipitate ( MgCl2​ ) visually confirms the successful alkylation of the chlorosilane moieties.

Step 6: Isolation

  • Perform a standard aqueous workup, dry the organic layer over MgSO4​ , and purify via silica gel chromatography.

Mechanistic Visualization

CatalyticCycle A 1,1,2-Trichloro-1,2,2-trimethyldisilane C Oxidative Addition Si-Si Bond Cleavage A->C B Pd(0) Catalyst (Optimized 2.0 mol%) B->C Entry Point D Alkyne Substrate Coordination C->D E Migratory Insertion Vinyl-Pd Intermediate D->E F Reductive Elimination (Product Release) E->F F->B Catalyst Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed disilanation using 1,1,2-trichloro-1,2,2-trimethyldisilane.

References
  • Utilization of Silanols in Transition Metal-Catalyzed Organic Synthesis Source: ACS Catalysis URL:[Link]

  • Iterative Synthesis of Oligosilanes Using Methoxyphenyl- or Hydrogen-Substituted Silylboronates as Building Blocks: A General Synthetic Method for Complex Oligosilanes Source: Journal of the American Chemical Society URL:[Link]

  • Reaction of 1,4-bis(trimethylsilyl)butadiyne with polychlorodisilanes in the presence of a palladium catalyst Source: Oxford University Press (OUP) / Chemistry Letters URL:[Link]

Sources

Optimization

troubleshooting low conversion rates in 1,1,2-trimethyltrichlorodisilane synthesis

Technical Support Center: Synthesis of 1,1,2-Trimethyltrichlorodisilane A Guide for Researchers and Process Development Scientists This technical support guide provides in-depth troubleshooting strategies and answers to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1,1,2-Trimethyltrichlorodisilane

A Guide for Researchers and Process Development Scientists

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of 1,1,2-trimethyltrichlorodisilane. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges, particularly those leading to low conversion rates and product yields.

Section 1: Understanding the Synthesis Landscape

The synthesis of unsymmetrical chlorodisilanes like 1,1,2-trimethyltrichlorodisilane is inherently challenging due to the high reactivity of the Si-Cl and Si-Si bonds. The most common and direct laboratory approach involves the reductive cross-coupling of two different chlorosilane precursors: dimethyldichlorosilane (Me₂SiCl₂) and methyltrichlorosilane (MeSiCl₃). This method, while direct, is often plagued by a lack of selectivity, leading to a complex mixture of products.

Key challenges that frequently lead to low conversion rates include:

  • Homocoupling: Each chlorosilane precursor can react with itself, leading to the formation of symmetrical disilanes (1,1,2,2-tetrachloro-1,2-dimethyldisilane and 1,2-dichloro-1,1,2,2-tetramethyldisilane).

  • Reductant Reactivity and Passivation: The choice and condition of the reducing agent (typically an alkali metal like sodium or lithium) are critical. Surface oxidation or passivation can prevent the reaction from initiating or proceeding to completion.

  • Si-Si Bond Scrambling and Cleavage: The desired Si-Si bond can be cleaved under certain conditions, or the substituents can rearrange (dismutation), especially in the presence of catalytic impurities, leading back to monosilane species or other undesired disilanes.[1]

  • Purification Losses: The boiling points of the desired product and various side-products are often very close, making separation by fractional distillation difficult and leading to significant product loss during purification.[2][3]

Section 2: Troubleshooting Guide for Low Conversion Rates

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Q1: The reaction fails to initiate or stalls at low conversion. What are the most likely causes?

Answer: Failure to initiate is almost always linked to fundamental issues with the reagents or reaction setup. The primary culprits are moisture contamination and inactive reducing agents.

  • Moisture and Atmospheric Contamination: Chlorosilanes react vigorously with water and moisture to produce siloxanes and corrosive hydrogen chloride (HCl).[4][5] Grignard reagents, if used, are also extremely sensitive to moisture.[6] This depletes your starting material and quenches the reactive intermediates necessary for coupling.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents must be anhydrous, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents). The entire reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Inactive Reducing Agent: Alkali metals like sodium or lithium readily form an oxide or hydroxide layer on their surface, which passivates the metal and prevents it from reacting with the chlorosilanes.

    • Solution: Use a fresh, clean reducing agent. For sodium, this often involves melting it under an inert solvent like toluene or xylene to create a fine, high-surface-area dispersion (sodium sand). For lithium, ensure it is cut to expose a fresh, metallic surface immediately before use. The use of ultrasonic activation can also help disrupt the passivated layer and promote the reaction.

  • Incorrect Reaction Temperature: Reductive coupling reactions often have a specific temperature window for optimal performance. If the temperature is too low, the reaction rate may be negligible. If it's too high, side reactions and Si-Si bond cleavage can dominate.[7]

    • Solution: Consult literature for the specific reductive system you are using. Generally, initiation may require gentle warming, but the reaction should be maintained at a controlled temperature with efficient stirring to ensure homogenous mixing and heat dissipation.

Q2: My analysis shows a complex mixture of many different disilanes, with very low selectivity for the desired 1,1,2-trimethyltrichlorodisilane. How can I improve selectivity?

Answer: This is the most common problem in this synthesis and points directly to a lack of control over the coupling process. The formation of a statistical, or near-statistical, mixture of products arises from the comparable reactivity of the starting materials.

  • Homocoupling vs. Cross-Coupling: The reductive coupling of Me₂SiCl₂ and MeSiCl₃ produces a mixture because the rate of homocoupling (Me₂SiCl₂ + Me₂SiCl₂) and (MeSiCl₃ + MeSiCl₃) is competitive with the rate of the desired cross-coupling. Electrochemical methods have shown some promise in controlling selectivity in similar systems, but classic Wurtz-type couplings often result in product mixtures.[8]

    • Solution 1 (Stoichiometry Control): While it won't eliminate homocoupling, using a slight excess of one reactant can influence the product distribution. However, this often leads to an excess of one homocoupled product.

    • Solution 2 (Slow Addition): A more effective strategy is the slow, controlled addition of one of the chlorosilane precursors (or a mixture of both) to the activated reducing agent. This keeps the instantaneous concentration of the chlorosilanes low, which can favor the desired cross-coupling pathway over homocoupling, though it will not eliminate it.

  • Dismutation and Redistribution Reactions: Chlorodisilanes can undergo H/Cl or Me/Cl exchange reactions, especially in the presence of catalytic impurities like trace Lewis acids (e.g., AlCl₃).[1][9] This "scrambling" can alter the substitution pattern on the disilane backbone, reducing the yield of the specific isomer you are targeting.

    • Solution: Ensure the highest purity of reagents and solvents. Avoid any sources of Lewis acid contamination. If contamination is suspected, purification of the starting materials by distillation may be necessary.

Troubleshooting Workflow Diagram

G start Low Conversion of 1,1,2-trimethyltrichlorodisilane problem_init Problem: Reaction Fails to Initiate / Stalls start->problem_init problem_selectivity Problem: Poor Selectivity / Complex Mixture start->problem_selectivity problem_purification Problem: High Loss During Purification start->problem_purification cause_moisture Cause: Moisture / Air Contamination problem_init->cause_moisture cause_reductant Cause: Inactive Reductant problem_init->cause_reductant cause_temp Cause: Incorrect Temperature problem_init->cause_temp cause_homocoupling Cause: Homocoupling Side Reaction problem_selectivity->cause_homocoupling cause_scrambling Cause: Dismutation / Scrambling problem_selectivity->cause_scrambling cause_bp Cause: Close Boiling Points problem_purification->cause_bp cause_decomp Cause: Thermal Decomposition problem_purification->cause_decomp sol_inert Solution: Use Anhydrous Reagents & Inert Atmosphere cause_moisture->sol_inert sol_activate Solution: Activate Reductant (e.g., Na dispersion) cause_reductant->sol_activate sol_temp Solution: Optimize & Control Temperature cause_temp->sol_temp sol_addition Solution: Slow Reagent Addition cause_homocoupling->sol_addition sol_purity Solution: Ensure High Purity of Starting Materials cause_scrambling->sol_purity sol_distill Solution: Use High-Efficiency Fractional Distillation cause_bp->sol_distill sol_vac Solution: Use Vacuum Distillation to Lower Temperature cause_decomp->sol_vac

Caption: A flowchart for troubleshooting low conversion rates.

Q3: I am losing the majority of my product during workup and distillation. How can I improve recovery?

Answer: Loss during purification is a significant hurdle due to the physical properties of chlorosilanes.

  • Hydrolysis During Workup: Quenching the reaction and subsequent aqueous workup can lead to hydrolysis of the Si-Cl bonds, converting your product into non-volatile siloxanes.

    • Solution: The workup must be entirely non-aqueous. After the reaction is complete, the excess reducing agent should be filtered off under an inert atmosphere. The solvent and unreacted starting materials can then be removed by distillation, followed by careful fractional distillation of the higher-boiling residue.

  • Inefficient Distillation: As shown in the table below, the boiling points of the desired product and the two main homocoupled byproducts are relatively close, making separation challenging.

    • Solution: High-efficiency fractional distillation is mandatory. Use a column with a high number of theoretical plates (e.g., a Vigreux column is often insufficient; a packed column like a Hempel or Dufton column is better). Perform the distillation slowly to allow equilibrium to be established at each stage. Applying a vacuum will lower the boiling points and can help prevent thermal decomposition of the disilanes.[10]

Table 1: Physical Properties of Relevant Compounds
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
Dimethyldichlorosilane (DCS)C₂H₆Cl₂Si129.0670
Methyltrichlorosilane (TCS)CH₃Cl₃Si149.4866
1,1,2-Trimethyltrichlorodisilane C₃H₉Cl₃Si₂ 207.63 154-156[11]
1,2-Dichloro-1,1,2,2-tetramethyldisilaneC₄H₁₂Cl₂Si₂187.21138-139
1,1,2,2-Tetrachloro-1,2-dimethyldisilaneC₂H₆Cl₄Si₂228.05157-158

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical methods for monitoring the reaction progress?

    • A1: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Thermal Conductivity Detector (TCD) is the ideal method.[2][12] It allows for the separation and tentative identification of the various volatile silanes in the reaction mixture. Samples must be quenched (e.g., by reacting with an alcohol to form stable alkoxysilanes) and handled carefully to prevent hydrolysis before injection. ²⁹Si and ¹H NMR spectroscopy are also invaluable for structural confirmation of the final purified product.[12]

  • Q2: How should I safely handle and store chlorodisilanes?

    • A2: All chlorosilanes, including the target product, are classified as corrosive and react with moisture to liberate toxic and corrosive HCl gas.[5][13] They should be handled exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.[5][6] Store in tightly sealed containers under a dry, inert atmosphere (e.g., in a glovebox or desiccator).

  • Q3: Can I use a Grignard-based approach for this synthesis?

    • A3: While Grignard reactions are a cornerstone of Si-C bond formation, they are generally not suitable for constructing the Si-Si bond in this specific target.[14] A Grignard approach would typically be used to add methyl groups to a polychlorinated disilane backbone (e.g., hexachlorodisilane). However, controlling the stoichiometry to achieve the precise 1,1,2-trimethyl substitution pattern would be exceptionally difficult and would likely result in a complex mixture of methylated disilanes.[15]

Section 4: Experimental Protocols

Protocol 1: Reductive Cross-Coupling of Me₂SiCl₂ and MeSiCl₃

Disclaimer: This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and safety protocols. All operations must be performed under a strict inert atmosphere.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry Argon.

  • Reductant Preparation: In the flask, place 2.2 equivalents of sodium metal and anhydrous toluene. Heat the mixture to the melting point of sodium (~98 °C) and stir vigorously to create a fine sand-like dispersion. Allow the mixture to cool to room temperature while maintaining stirring.

  • Reagent Preparation: In the dropping funnel, prepare an equimolar mixture of freshly distilled dimethyldichlorosilane (1.0 eq) and methyltrichlorosilane (1.0 eq).

  • Reaction: Begin adding the chlorosilane mixture dropwise to the vigorously stirred sodium dispersion. The reaction is exothermic; maintain the reaction temperature between 40-50 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by taking aliquots (via cannula), quenching them in anhydrous ethanol, and analyzing by GC.

  • Workup: Once the reaction is complete, allow the solids (NaCl and excess Na) to settle. Carefully transfer the supernatant liquid via cannula to a distillation apparatus.

  • Purification:

    • First, remove the toluene solvent by simple distillation at atmospheric pressure.

    • Next, perform a fractional vacuum distillation on the remaining liquid residue. Collect fractions carefully, monitoring the head temperature. The desired product, 1,1,2-trimethyltrichlorodisilane, should distill at a temperature consistent with the applied vacuum (lit. bp 154-156 °C at atmospheric pressure).[11]

Reaction and Side-Product Diagram

G Me2SiCl2 Me₂SiCl₂ plus1 + plus2 + MeSiCl3 MeSiCl₃ Side1 Homocoupling Byproduct: Cl₂(Me)Si-Si(Me)Cl₂ MeSiCl3->Side1 Na Na (reductant) Target Target Product: Cl₂(Me)Si-Si(Me)₂Cl Na->Target Cross-Coupling Na->Side1 Homocoupling Side2 Homocoupling Byproduct: Cl(Me)₂Si-Si(Me)₂Cl Na->Side2 Homocoupling plus1->Target plus2->Side2

Caption: Desired cross-coupling reaction and major homocoupling side reactions.

References

Sources

Troubleshooting

Technical Support Center: Inert Atmosphere Glovebox Techniques for 1,1,2-Trichloro-1,2,2-trimethyldisilane

Welcome to the technical support guide for handling 1,1,2-trichloro-1,2,2-trimethyldisilane. This document provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 1,1,2-trichloro-1,2,2-trimethyldisilane. This document provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting procedures for the safe and effective use of this reactive chemical within an inert atmosphere glovebox. The guidance herein is structured to address specific issues you may encounter, explaining the causality behind each experimental choice to ensure both safety and experimental success.

Technical & Safety FAQs

This section addresses fundamental questions regarding the properties, hazards, and handling requirements of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Q1: What is 1,1,2-trichloro-1,2,2-trimethyldisilane and why does it require an inert atmosphere?

1,1,2-trichloro-1,2,2-trimethyldisilane is a chlorosilane compound used as an intermediate and monomer in various chemical syntheses.[1] Its defining characteristic is the presence of reactive silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to hydrolysis. When exposed to atmospheric moisture (H₂O), the Si-Cl bonds rapidly react to form corrosive hydrogen chloride (HCl) gas and various siloxane byproducts.[2][3] This reaction not only degrades the reagent, compromising your experiment, but also creates a significant safety hazard due to the release of HCl. Therefore, all handling must be performed under an inert atmosphere, such as dry argon or nitrogen, within a glovebox to prevent reaction with air and moisture.[4][5]

Q2: What are the primary hazards associated with this compound?

According to its Globally Harmonized System (GHS) classification, 1,1,2-trichloro-1,2,2-trimethyldisilane is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[1][6] Inhalation of its vapors or the HCl gas produced upon contact with moisture can cause severe respiratory tract irritation.[7] It is critical to wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat, even when working inside a glovebox.[6][8]

Compound Data Sheet
PropertyValueSource
Chemical Formula C₃H₉Cl₃Si₂[6]
Molecular Weight 207.63 g/mol [1][6]
Appearance Liquid[1]
CAS Number 13528-88-6[6][9]
GHS Hazard Codes H226 (Flammable), H314 (Corrosive)[1][6]
Incompatibilities Water, Alcohols, Acids, Oxidizing Agents[3][8]

Q3: What materials are compatible with 1,1,2-trichloro-1,2,2-trimethyldisilane?

For laboratory glassware, borosilicate glass is standard. For seals and transfer lines, Polytetrafluoroethylene (PTFE) is highly recommended due to its excellent chemical resistance. Stainless steel and aluminum may be used, but it's crucial to ensure the absence of moisture, as the generated HCl can be corrosive to metals.[10] Avoid using plastics or elastomers that are not specifically rated for chlorinated solvents and corrosive materials, as they can degrade.

Core Experimental Protocols & Workflows

Adherence to validated protocols is essential for safety and reproducibility. The following sections provide step-by-step methodologies for common procedures.

Protocol 1: Introducing Reagent into the Glovebox

The objective of this protocol is to safely transfer a sealed container of 1,1,2-trichloro-1,2,2-trimethyldisilane from the benchtop into the controlled inert atmosphere of the glovebox without compromising the atmosphere's integrity.

Step-by-Step Methodology:

  • Pre-Transfer Inspection: Before starting, visually inspect the manufacturer's bottle for any signs of damage or leakage. Ensure the cap is securely tightened.

  • Surface Cleaning: Wipe the exterior of the bottle with a cloth lightly dampened with isopropanol to remove any surface contaminants. Allow it to fully dry.

  • Antechamber Placement: Place the sealed bottle inside the glovebox antechamber. Also, place a clean, dry beaker or secondary container inside the antechamber, which will be used to hold the bottle inside the main chamber.

  • Antechamber Purging: Close the outer antechamber door securely. Perform a minimum of three purge cycles. A purge cycle consists of evacuating the antechamber to a vacuum of <1 Torr and refilling it with the glovebox's inert gas (Argon or Nitrogen).[4] This is the most critical step to remove atmospheric air and moisture.[4]

  • Atmosphere Verification: Before opening the inner antechamber door, verify that the glovebox's main chamber O₂ and H₂O levels are within your experimental tolerance (typically <1 ppm).[11][12]

  • Transfer to Main Chamber: Once the purge cycles are complete and the main chamber atmosphere is confirmed to be stable, open the inner antechamber door and move the bottle and secondary container into the main chamber.

  • Secure and Store: Place the bottle inside the secondary container to contain any potential spills. Store away from incompatible materials. Keep the container tightly closed when not in use.[6]

Workflow for Reagent Introduction

This diagram illustrates the logical flow for safely bringing the reagent into the inert atmosphere.

A Start: Reagent on Bench B Inspect Container for Damage A->B C Clean Exterior of Container B->C OK J Abort: Leaking Container B->J Damaged D Place in Antechamber C->D E Perform 3x Purge Cycles (Vacuum / Inert Gas) D->E F Check Main Chamber O₂/H₂O Levels (<1 ppm) E->F G Transfer into Main Chamber F->G Stable K Abort: Atmosphere Unstable F->K Unstable H Store in Secondary Containment G->H I End: Reagent Ready for Use H->I

Caption: Workflow for introducing air-sensitive reagents into a glovebox.

Troubleshooting Guide

This guide is designed to provide rapid solutions to common problems encountered when handling 1,1,2-trichloro-1,2,2-trimethyldisilane in a glovebox.

Q: My glovebox O₂ and/or H₂O levels are rising after introducing the chemical. What's wrong?

A: A rise in O₂/H₂O levels indicates a breach in the inert atmosphere.[13] The cause is likely related to the transfer process.

  • Insufficient Purging: The most common cause is an inadequate antechamber purge. If atmospheric remnants were not fully removed, they entered the main chamber when the inner door was opened. Solution: When in doubt, add more purge cycles. For large items, 5-6 cycles may be necessary.

  • Leaking Container: A microscopic crack or faulty seal in the reagent bottle could be slowly leaking. Solution: Visually inspect the container for any signs of fuming (HCl reacting with trace moisture). If a leak is suspected, place the container in a larger, sealable vessel and remove it from the glovebox via the antechamber as soon as it is safe to do so.

  • Glovebox Leak: The transfer may be coincidental to a developing leak in the glovebox itself (e.g., a pinhole in a glove, a bad seal on a feedthrough).[14][15] Solution: Perform a system leak test according to the manufacturer's instructions.[15]

Q: I see white fumes coming from the reagent bottle cap when I open it inside the glovebox. What is happening?

A: The white fumes are a visible aerosol of HCl, formed when the chlorosilane vapor reacts with residual moisture in the glovebox atmosphere.[2] This indicates your H₂O level is too high for this specific chemical, even if it's in the low ppm range.

  • Causality: Chlorosilanes are exceptionally sensitive. An atmosphere of 1 ppm H₂O may be sufficient to cause visible fuming upon opening a container with a high vapor pressure.

  • Immediate Action: Re-cap the bottle immediately to minimize atmospheric contamination.

  • Solution: Your glovebox atmosphere needs to be "drier." This can be achieved by regenerating the catalyst/purifier system in your glovebox.[16] Most gloveboxes use a molecular sieve to remove H₂O and a copper catalyst to remove O₂.[11] Over time, the sieve becomes saturated and requires regeneration (typically by heating under vacuum or a purge of hot inert gas). Consult your glovebox manual for the specific regeneration procedure.

Q: My reaction is sluggish or failing. Could it be related to reagent handling?

A: Absolutely. If the reagent has been inadvertently exposed to small amounts of moisture over time (e.g., from repeated handling in a slightly "wet" glovebox), it will have partially hydrolyzed.

  • Problem: The formation of siloxanes and HCl changes the chemical's composition and reactivity, which can poison catalysts or alter reaction pathways.

  • Diagnosis: If you suspect degradation, you can attempt to take a small, air-free sample for analysis (e.g., by NMR spectroscopy, if a suitable deuterated solvent is available in the glovebox). The presence of new, unexpected peaks could indicate decomposition.

  • Solution: Use a fresh, unopened bottle of the reagent. Before doing so, ensure your glovebox is operating at peak efficiency (<1 ppm H₂O) by performing a regeneration cycle if necessary.

Troubleshooting Decision Tree: Rising Atmosphere Contamination

A Problem: O₂/H₂O Levels Rising B Did levels rise during or just after antechamber transfer? A->B C YES B->C D NO B->D E Possible Cause: Insufficient Antechamber Purge C->E F Possible Cause: System Leak (Gloves, Seals, etc.) D->F G Action: Review and enhance purging protocol. Use more cycles. E->G H Action: Perform a glovebox leak test. Inspect gloves and seals. F->H

Caption: Decision tree for troubleshooting glovebox atmosphere contamination.

Waste Disposal & Spill Management

Proper disposal and spill management are critical for safety and environmental compliance.

Q: How do I dispose of waste 1,1,2-trichloro-1,2,2-trimethyldisilane and contaminated materials?

A: All waste is considered hazardous.[17]

  • Quenching Excess Reagent: Small amounts of excess reagent should be slowly and carefully quenched. This should be done in a separate, dedicated flask inside the glovebox. A less reactive alcohol, such as isopropanol, can be added very slowly to a well-stirred solution of the chlorosilane in a non-reactive solvent (like hexane or toluene). This reaction is exothermic and will produce HCl gas; ensure the glovebox purifier is running or the box is being purged to handle the off-gassing.

  • Waste Collection: All contaminated waste (quenched solutions, pipette tips, wipes) must be collected in a designated, sealed hazardous waste container inside the glovebox.[18] The container should be clearly labeled.

  • Removal and Final Disposal: The sealed waste container can then be removed from the glovebox via the antechamber. Follow your institution's hazardous waste disposal procedures. Do not mix chlorosilane waste with other waste streams unless explicitly permitted.[19]

Q: What should I do if I spill 1,1,2-trichloro-1,2,2-trimethyldisilane inside the glovebox?

A: Act quickly to contain the spill and prevent widespread contamination.

  • Containment: Use an inert absorbent material, such as diatomaceous earth or sand, to absorb the spilled liquid.[20] Do not use paper towels or other combustible materials initially, as the reaction can generate heat.

  • Collection: Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., hexane) to remove any residue. Place the wipe in the waste container. Follow this with a wipe dampened with isopropanol to react with any remaining traces, and also place this wipe in the waste container.

  • Atmosphere Purge: After the cleanup is complete, it is good practice to purge the glovebox atmosphere to remove any residual vapors that may have evolved.[16][21]

References

  • Air-free technique. (n.d.). In Wikipedia.
  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. (n.d.). Advion, Inc.
  • 1,1,2-trichloro-1,2,2-trimethyldisilane (cas 13528-88-6) SDS/MSDS download. (n.d.). Guidechem.
  • glovebox usage. (n.d.). Sandiego.
  • Air Free Techniques | Handling Air-Sensitive Materials. (n.d.). Ossila.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group.
  • CHLOROSILANE, 95%. (2017, January 30). Gelest, Inc.
  • SAFETY DATA SHEET. (n.d.). Airgas.
  • CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals. (n.d.). NOAA.
  • Trichlorosilane. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Pipeline and Hazardous Materials Safety Administration - Scanned Document. (2016, May 9).
  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (2021, April 27). Silicones Europe.
  • Glove Box Cleaning, Maintenance, And Troubleshooting. (n.d.). Ossila.
  • One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. (n.d.). Organic Chemistry Portal.
  • 1,1,2-Trichloro-1,2,2-trimethyldisilane | C3H9Cl3Si2 | CID 83551. (n.d.). PubChem.
  • Glovebox Monitoring. (n.d.). Hiden Analytical.
  • SAFETY DATA SHEET. (2012, May 1). Fisher Scientific.
  • Glove Boxes for Laboratory & Chemistry. (n.d.). MBRAUN (en).
  • Glove Box by Vacuum Technology Inc for Controlled and Safe Laboratory Environments. (n.d.).
  • Trichlorosilane. (n.d.). Organic Chemistry Portal.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. (n.d.). RSC Publishing.
  • Safety Data Sheet: Trimethylchlorosilane. (n.d.). Carl ROTH.
  • Report | CAMEO Chemicals. (n.d.). NOAA.
  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals. (n.d.).
  • Glovebox Environmental Control: Ensuring Safety and Purity for Anhydrous & Anaerobic Oxygen Processes. (n.d.).
  • Glove Boxes Require Accurate, Continuous Oxygen Monitoring. (n.d.).
  • Glove box. (n.d.). EPFL.
  • A Step-by-Step Guide To Glove Box Leak Testing And Pressure Management. (2026, February 16). Mikrouna.
  • 1,1,2-Trichloroethane. (2022, June 30). DCCEEW.
  • Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. (n.d.). ResearchGate.
  • Performing Glove Box Leak Tests. (n.d.). Ossila.
  • ICSC 0050 - 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. (n.d.). INCHEM.
  • How to Use a Glove Box: Standard Operating Procedure. (n.d.). Ossila.
  • Synthesis and Reactions of Silanes Containing Two Triflate Groups. (1997, July 25). DTIC.
  • Material Safety Data Sheet - 1,1,2-Trichloroethane Density Standard. (2004, March 4). Cole-Parmer.
  • 1,1,2-trichloro-1,2,2-trimethyldisilane | 13528-88-6. (2025, December 31). ChemicalBook.
  • 1,1,2-Trichloroethane- ToxFAQs. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR - CDC.
  • 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113). (n.d.). Integrated Risk Information System.

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Reference Data & Comparative Studies

Validation

Disilane Precursors in Advanced CVD: 1,1,2-trichloro-1,2,2-trimethyldisilane vs. Hexachlorodisilane

As a Senior Application Scientist bridging materials chemistry and biomedical engineering, I frequently evaluate precursor molecules for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging materials chemistry and biomedical engineering, I frequently evaluate precursor molecules for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). For researchers and drug development professionals, the choice of thin-film coating on a medical implant, in-vivo biosensor, or high-throughput microfluidic chip dictates the device's hemocompatibility, hermeticity, and ultimate clinical success.

Traditional monosilane ( SiH4​ ) precursors require high thermal budgets that can degrade delicate substrates. To solve this, the industry has pivoted to disilane precursors , which leverage a relatively weak silicon-silicon (Si-Si) bond to lower the activation energy required for film deposition[1].

This guide objectively compares two highly specialized disilanes: 1,1,2-trichloro-1,2,2-trimethyldisilane (TCTMDS) and hexachlorodisilane (HCDS) . By analyzing their molecular causality, we will determine how their structural differences dictate their use in synthesizing advanced functional coatings.

Mechanistic Comparison: Molecular Structure & Reactivity

Hexachlorodisilane (HCDS, Si2​Cl6​ )

HCDS is a fully chlorinated, carbon-free disilane. The absence of strong Si-C or Si-H bonds, combined with the easily cleavable Si-Si bond, allows HCDS to thermally decompose at significantly lower temperatures (250°C–500°C) than standard precursors[1].

  • Causality in Application: Because it contains only silicon and chlorine, HCDS is the premier choice for depositing ultra-pure Silicon Nitride ( SiNx​ ) and Silicon Oxide ( SiOx​ )[2]. In biomedical devices, low-temperature SiNx​ ALD is utilized to create hermetic moisture barriers over temperature-sensitive implantable drug-delivery micro-pumps without melting the underlying polymer substrates.

1,1,2-trichloro-1,2,2-trimethyldisilane (TCTMDS, C3​H9​Cl3​Si2​ )

TCTMDS (CAS 13528-88-6) is a methyl-substituted chlorodisilane[3]. Unlike HCDS, TCTMDS contains direct silicon-carbon ( Si−CH3​ ) bonds built directly into the molecule.

  • Causality in Application: This structural feature provides a thermodynamic shortcut. It bypasses the high-energy requirement of co-reacting a pure silane with a separate hydrocarbon gas[4]. Consequently, TCTMDS acts as a "single-source" precursor highly favored for depositing Silicon Carbide (SiC) and Silicon Carbonitride (SiCN). SiC is renowned for its extreme hardness, chemical inertness, and hemocompatibility, making it an ideal protective coating for cardiovascular stents and orthopedic implants.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and experimental deposition metrics for both precursors, providing a clear matrix for process selection.

Property / MetricHexachlorodisilane (HCDS)1,1,2-trichloro-1,2,2-trimethyldisilane (TCTMDS)
Chemical Formula Si2​Cl6​ C3​H9​Cl3​Si2​
CAS Number 13465-77-513528-88-6
Boiling Point ~144°C159.2°C
Primary Target Films SiNx​ , SiOx​ , Epitaxial SiSiC, SiCN
Typical Process ALD, PEALD, LPCVDLPCVD, PECVD
Optimal Deposition Temp. 250°C – 500°C600°C – 800°C
Key Mechanistic Advantage Ultra-low temperature deposition via weak Si-Si cleavageBuilt-in Si-C bonds eliminate the need for external carbon sources
Biomedical / Lab Utility Biosensor passivation, moisture barriersHemocompatible implant coatings, wear-resistant microfluidics

Visualizing the Reaction Pathways

The divergent thermal decomposition and reaction pathways of these two precursors dictate their final film properties. The diagram below maps the logical flow from precursor selection to final biomedical application.

PrecursorPathways Precursors Disilane Precursors (Si-Si Bond Cleavage) HCDS Hexachlorodisilane (HCDS, Si2Cl6) Precursors->HCDS TCTMDS 1,1,2-trichloro-1,2,2-trimethyldisilane (TCTMDS, C3H9Cl3Si2) Precursors->TCTMDS HCDS_Rxn Reaction with NH3 / O2 (250°C - 500°C) HCDS->HCDS_Rxn Low Temp ALD/CVD SiNx Silicon Nitride (SiNx) / Oxide (SiOx) Hermetic Biosensor Passivation HCDS_Rxn->SiNx Conformal Coating TCTMDS_Rxn Thermal Decomposition (Built-in Si-C Bonds) TCTMDS->TCTMDS_Rxn Direct Si-C Precursor SiC Silicon Carbide (SiC) / SiCN Hemocompatible Implant Coatings TCTMDS_Rxn->SiC High Hardness

Fig 1: Reaction pathways and target films for HCDS vs. TCTMDS in CVD/ALD processes.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, a robust deposition protocol must be a self-validating system —meaning the workflow includes built-in metrology steps to verify that the underlying chemical mechanism occurred correctly.

Protocol A: Low-Temperature SiNx​ ALD using HCDS

Objective: Deposit a hermetic, highly conformal SiNx​ passivation layer on a temperature-sensitive biosensor substrate.

  • Substrate Preparation: Load the functionalized biosensor wafer into the ALD reactor. Stabilize the chamber temperature at 300°C to prevent thermal degradation of the sensor components.

  • Precursor Pulsing (Half-Reaction 1): Pulse HCDS vapor into the chamber for 0.5 seconds. The weak Si-Si bonds cleave, allowing SiClx​ species to chemisorb onto the substrate surface.

  • Purge: Introduce high-purity N2​ gas for 5 seconds to evacuate unreacted HCDS and gaseous HCl byproducts.

  • Co-reactant Pulsing (Half-Reaction 2): Pulse anhydrous Ammonia ( NH3​ ) for 2.0 seconds. The nitrogen reacts with the chemisorbed SiClx​ , forming Si-N bridges and releasing HCl[5].

  • Purge: Introduce N2​ gas for 5 seconds to complete one ALD cycle (~1.2 Å growth per cycle). Repeat for 500 cycles.

  • Self-Validation (Wet Etch Rate Test): Submerge a witness sample in a 500:1 dilute Hydrofluoric acid (HF) solution. A Wet Etch Rate (WER) of <2.0 nm/min validates that the SiNx​ film has achieved high cross-linking density and structural integrity, confirming successful precursor decomposition[5].

Protocol B: SiC LPCVD using TCTMDS

Objective: Deposit a hemocompatible Silicon Carbide (SiC) coating on a titanium cardiovascular stent.

  • System Initialization: Load the titanium stent into a Low-Pressure CVD (LPCVD) reactor. Evacuate the chamber to base pressure and heat to 750°C.

  • Precursor Delivery: Vaporize liquid TCTMDS (Boiling point ~159°C)[3] using a bubbler system maintained at 45°C. Use Argon as a carrier gas to transport the vapor into the reaction zone.

  • Thermal Decomposition: Maintain reactor pressure at 0.5 Torr. The TCTMDS undergoes thermal cleavage. Because the Si−CH3​ bonds are pre-existing within the precursor, the system directly nucleates stoichiometric SiC onto the titanium lattice without requiring a secondary methane/ethylene carbon source[4].

  • Self-Validation (FTIR Spectroscopy): Perform Fourier Transform Infrared (FTIR) Spectroscopy on a planar witness substrate. The presence of a sharp, dominant absorption peak at ~800 cm⁻¹ (corresponding to Si-C stretching vibrations) and the strict absence of Si-O peaks (~1100 cm⁻¹) validates the stoichiometric purity and successful single-source conversion of the TCTMDS precursor.

References

  • US9587331B2 - Method for curing of green polysilazane-based silicon carbide precursor fibers Google P
  • A Brief Review of Plasma Enhanced Atomic Layer Deposition of Si3N4 Applied Science and Convergence Technology[Link]

  • US20170103888A1 - AMINE CATALYSTS FOR LOW TEMPERATURE ALD/CVD SiO2 DEPOSITION USING HEXACHLORODISILANE/H2O Google P

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Comparative

A Comparative Guide to the FTIR Spectra of 1,1,2-Trichloro-1,2,2-trimethyldisilane and Its Derivatives

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 1,1,2-trichloro-1,2,2-trimethyldisilane and its functionalized derivatives. This document is intended for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 1,1,2-trichloro-1,2,2-trimethyldisilane and its functionalized derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize organosilane compounds. By understanding the subtle shifts in vibrational frequencies upon substitution, researchers can effectively monitor reactions, confirm product formation, and assess the purity of these versatile chemical building blocks.

Introduction: The Vibrational Fingerprint of a Disilane Core

1,1,2-trichloro-1,2,2-trimethyldisilane is a reactive organosilane compound containing a silicon-silicon bond, along with both methyl and chloro substituents. This unique combination of functional groups makes it a valuable precursor for the synthesis of more complex organosilicon molecules. The chlorine atoms can be readily substituted by a variety of nucleophiles, such as alcohols and amines, to introduce new functionalities.

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. By analyzing the FTIR spectrum, we can identify the presence of specific bonds, such as Si-Cl, Si-CH₃, Si-O, and Si-N, and deduce the structure of the molecule. This guide will explore the expected FTIR spectral features of the parent chlorodisilane and compare them with those of its methoxy and amino derivatives, providing a framework for the spectroscopic characterization of this class of compounds.

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Air-Sensitive Disilanes

Given the air- and moisture-sensitivity of chlorosilanes, meticulous experimental technique is paramount to obtaining reliable and reproducible FTIR spectra. The following protocol outlines the necessary steps and the scientific rationale behind them.

Step-by-Step Methodology
  • Inert Atmosphere Sample Preparation: All manipulations of 1,1,2-trichloro-1,2,2-trimethyldisilane and its derivatives must be performed under an inert atmosphere, such as dry nitrogen or argon, within a glovebox or using Schlenk line techniques.[1][2]

    • Rationale: Chlorosilanes readily react with atmospheric moisture to form siloxanes, and can also react with oxygen.[1] This would lead to the appearance of strong Si-O-Si absorption bands in the spectrum, obscuring the true spectral features of the target compound.

  • Use of Dry Solvents and Glassware: All solvents used for sample preparation (if any) must be rigorously dried and deoxygenated. Glassware should be oven-dried at a minimum of 125°C overnight and cooled under a stream of inert gas.[3][4]

    • Rationale: Residual water in solvents or on glassware surfaces will react with the chlorosilane, leading to sample degradation and inaccurate spectra.

  • Sample Cell Selection: For liquid samples, a demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows is suitable. The path length should be chosen to provide optimal absorbance (typically 0.025-0.1 mm).

    • Rationale: KBr and NaCl are transparent in the mid-infrared region and are commonly used for FTIR analysis. A variable path length allows for optimization of the signal intensity.

  • Spectrum Acquisition:

    • a. Record a background spectrum of the empty, dry sample cell under an inert atmosphere.

    • b. Introduce the liquid sample into the cell via a gas-tight syringe inside the glovebox or under a positive pressure of inert gas.

    • c. Quickly transfer the sealed cell to the FTIR spectrometer and acquire the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

    • Rationale: A background spectrum of the cell is essential to subtract any contributions from the cell windows and the atmosphere inside the spectrometer. Rapid transfer minimizes any potential exposure to the ambient atmosphere. Multiple scans improve the signal-to-noise ratio of the spectrum.

Logical Workflow for FTIR Analysis

Caption: Workflow for obtaining and analyzing FTIR spectra of air-sensitive disilanes.

Comparative FTIR Spectral Analysis

The following sections detail the expected FTIR absorption bands for 1,1,2-trichloro-1,2,2-trimethyldisilane and its methoxy and amino derivatives. The analysis is based on established group frequencies for organosilicon compounds and comparison with the spectrum of the structurally similar 1,1,2,2-tetrachloro-1,2-dimethyldisilane.[5]

1,1,2-Trichloro-1,2,2-trimethyldisilane

The FTIR spectrum of this parent compound is expected to be dominated by absorptions arising from the Si-Cl and Si-CH₃ bonds.

  • Si-Cl Vibrations: Strong and broad absorption bands are expected in the 625-425 cm⁻¹ region.[6] Compounds with multiple chlorine atoms on a single silicon, such as the -SiCl₂ group, typically show two bands in this range.

  • Si-CH₃ Vibrations: A sharp, strong band around 1260 cm⁻¹ is characteristic of the Si-CH₃ symmetric deformation.[6] Additional strong bands from Si-CH₃ rocking and stretching vibrations are expected in the 865-750 cm⁻¹ range.[6]

  • C-H Vibrations: Weak to medium C-H stretching vibrations from the methyl groups will appear in the 2975-2845 cm⁻¹ region.

  • Si-Si Vibration: The Si-Si stretching vibration is typically weak in the infrared spectrum and may be difficult to observe, but it is expected in the 400-500 cm⁻¹ region.

Methoxy Derivative: 1,1,2-Trimethoxy-1,2,2-trimethyldisilane

Substitution of the chlorine atoms with methoxy groups will lead to significant changes in the FTIR spectrum.

  • Disappearance of Si-Cl Bands: The strong absorptions in the 625-425 cm⁻¹ region will be absent.

  • Appearance of Si-O-C Bands: Strong and broad bands corresponding to the asymmetric Si-O-C stretching vibrations will appear in the 1100-1000 cm⁻¹ region.[5][7]

  • C-H Vibrations: The C-H stretching region (2975-2845 cm⁻¹) will show increased intensity due to the additional methyl groups from the methoxy substituents.

  • Si-CH₃ Vibrations: The characteristic Si-CH₃ bands around 1260 cm⁻¹ and in the 865-750 cm⁻¹ range will remain.

Amino Derivative: 1,1,2-Triamino-1,2,2-trimethyldisilane

Replacement of chlorine with amino groups introduces N-H bonds, which have distinct vibrational frequencies.

  • Disappearance of Si-Cl Bands: The Si-Cl absorptions will no longer be present.

  • Appearance of N-H Bands: For a primary amine (-NH₂), two medium intensity bands are expected in the 3400-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.[8] A medium to strong N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[8]

  • Appearance of Si-N Bands: The Si-N stretching vibration typically appears as a strong band in the 950-830 cm⁻¹ region.

  • Si-CH₃ Vibrations: The characteristic Si-CH₃ absorptions will still be present.

Summary of Expected FTIR Peak Assignments

Functional GroupVibration Type1,1,2-trichloro-1,2,2-trimethyldisilane (cm⁻¹)Methoxy Derivative (cm⁻¹)Amino Derivative (cm⁻¹)
C-H (methyl)Stretching2975-28452975-2845 (stronger)2975-2845
N-HStretching--3400-3300 (two bands)
N-HBending--1650-1580
Si-CH₃Symmetric Deformation~1260~1260~1260
Si-O-CAsymmetric Stretching-1100-1000-
Si-NStretching--950-830
Si-CH₃Rocking/Stretching865-750865-750865-750
Si-ClStretching625-425--
Si-SiStretching400-500 (weak)400-500 (weak)400-500 (weak)

Relationship Between Structure and a Key Vibrational Mode

G a 1,1,2-trichloro-1,2,2-trimethyldisilane b Methoxy Derivative a->b Substitution with -OCH₃ c Amino Derivative a->c Substitution with -NH₂ d Disappearance of Si-Cl stretch (625-425 cm⁻¹) e Appearance of Si-O-C stretch (1100-1000 cm⁻¹) b->e f Appearance of N-H (3400-3300 cm⁻¹) & Si-N (950-830 cm⁻¹) stretches c->f

Caption: Substitution of chlorine on the disilane core leads to distinct changes in the FTIR spectrum.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the characterization of 1,1,2-trichloro-1,2,2-trimethyldisilane and its derivatives. The distinct vibrational frequencies of the Si-Cl, Si-O-C, and Si-N bonds allow for unambiguous confirmation of successful functionalization. By following a rigorous experimental protocol that accounts for the air- and moisture-sensitivity of these compounds, researchers can obtain high-quality spectra for accurate structural elucidation and reaction monitoring. This guide provides a foundational understanding of the expected spectral features, enabling scientists to confidently interpret their experimental data.

References

  • NIST. Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl-. NIST Chemistry WebBook. [Link]

  • Tejedor-Tejedor, M. I., et al. "Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions." Chemistry of Materials, vol. 10, no. 11, 1998, pp. 3514-3523. [Link]

  • Vogelsinger, W., et al. "Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy." Journal of Adhesion Science and Technology, vol. 12, no. 1, 1998, pp. 63-80. [Link]

  • Soares, G. M., et al. "Assessing the Use of Supercritical Carbon Dioxide as a Carrier for Alkoxysilanes to Consolidate Degraded PUR Ester Foams: An Alternative to Traditional Methods." Polymers, vol. 13, no. 16, 2021, p. 2736. [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • Beach, D. B. "Infrared and mass spectroscopic study of the reaction of silyl iodide and ammonia. Infrared spectrum of silylamine." The Journal of Physical Chemistry, vol. 94, no. 8, 1990, pp. 3019-3023. [Link]

  • Jiang, Y., et al. "Kinetic Study of Alkoxysilane Hydrolysis under Acidic Conditions by Fourier Transform Near Infrared Spectroscopy Combined with Partial Least-Squares Model." Industrial & Engineering Chemistry Research, vol. 53, no. 38, 2014, pp. 14697-14704. [Link]

  • ResearchGate. FTIR-RA spectrum of the as-prepared bis-amino silane film. [Link]

  • ResearchGate. RESULTS AND DISCUSSION, FOURIER TRANSFORM INFRARED SPECTROSCOPY- ATTENUATED TOTAL REFLECTANCE (FTIR-ATR) ANALYSIS. [Link]

  • ResearchGate. The FTIR spectra of (a) silyl functionalized cellulose, (b) cellulose-supported triazine and (c) Tz@cell-Pd nanocatalyst. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • University of California, Los Angeles. IR: amines. [Link]

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Validation

A Comparative Guide to Purity Validation of 1,1,2-trichloro-1,2,2-trimethyldisilane for High-Purity Applications

Abstract 1,1,2-trichloro-1,2,2-trimethyldisilane is a reactive organosilicon compound of significant interest as a precursor in advanced material synthesis, particularly in the semiconductor industry for chemical vapor d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,1,2-trichloro-1,2,2-trimethyldisilane is a reactive organosilicon compound of significant interest as a precursor in advanced material synthesis, particularly in the semiconductor industry for chemical vapor deposition (CVD) processes.[1][2][3] The purity of such precursors is a critical parameter, as even trace impurities can lead to defects, compromise film quality, and negatively impact the performance and yield of electronic devices.[4][5][6] This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of 1,1,2-trichloro-1,2,2-trimethyldisilane. We present a detailed, validated protocol for the primary analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into chromatographic separation and mass spectral interpretation. Furthermore, we objectively compare the performance of GC-MS with orthogonal and complementary techniques, namely quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers, quality control scientists, and process engineers who require robust and reliable methods for the characterization of high-purity chlorosilane reagents.

The Analytical Challenge: Properties and Potential Impurities of 1,1,2-trichloro-1,2,2-trimethyldisilane

1,1,2-trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a volatile liquid with a boiling point of approximately 159.2°C.[7] Its structure contains a silicon-silicon bond and reactive silicon-chlorine bonds, making it highly susceptible to hydrolysis upon contact with moisture.[3] This reactivity is fundamental to its utility in CVD but also presents a significant analytical challenge, requiring stringent anhydrous handling conditions during analysis.

A comprehensive purity assessment requires an understanding of potential process-related and degradation impurities. While specific impurities are process-dependent, a general understanding of chlorosilane chemistry allows us to anticipate the most probable contaminants.[8][9]

Impurity Class Potential Compounds Origin Significance
Isomeric Impurities 1,1,1-trichloro-2,2,2-trimethyldisilaneSide reactions during synthesis.May have different reactivity and thermal stability, impacting film deposition uniformity.
Unreacted Precursors e.g., Hexamethyldisilane, HexachlorodisilaneIncomplete reaction during synthesis.Can alter the stoichiometry of the deposition process.
Redistribution Products Other methylchlorodisilanes (e.g., tetrachlorodimethyl disilane)Scrambling or redistribution reactions, often catalyzed by trace impurities.Introduces volatile species with different deposition kinetics.
Hydrolysis Products 1,3-dichloro-1,1,2,2,3,3-hexamethyltrisiloxaneReaction with trace moisture in storage or during handling.Forms non-volatile residues and introduces oxygen into the system, which can be detrimental to semiconductor devices.[3]
Solvent Residues Toluene, Tetrahydrofuran, HexaneRemnants from synthesis and purification steps.[10][11]Can be a source of carbon contamination in silicon films.[12]

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile and semi-volatile compounds like 1,1,2-trichloro-1,2,2-trimethyldisilane. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

Causality Behind Experimental Choices
  • Sample Preparation : Due to the compound's extreme moisture sensitivity, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox). All solvents (e.g., anhydrous hexane or toluene) and glassware must be rigorously dried to prevent hydrolysis, which would otherwise lead to the formation of siloxanes and inaccurate purity readings.[3]

  • GC Column Selection : Chlorosilanes can be reactive towards standard silica-based GC columns. A stabilized, mid-polarity column, such as a trifluoropropylmethyl polysiloxane phase, is the optimal choice.[13] This phase provides good selectivity for polarizable molecules and is chemically robust, minimizing on-column degradation and ensuring sharp, symmetric peaks.

  • Injection Technique : A split injection is used to avoid overloading the column and to handle the typically pure (concentrated) sample, ensuring sharp chromatographic peaks and maintaining column performance.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation (Inert Atmosphere) : a. Using a gas-tight syringe, draw 10 µL of the 1,1,2-trichloro-1,2,2-trimethyldisilane sample. b. Dilute in 1.0 mL of anhydrous hexane in a sealed, silanized GC vial. This 1:100 dilution prevents detector saturation.

  • GC-MS Instrumentation and Parameters :

    • GC Column : Agilent J&W Select Silanes (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

    • Injector : 250 °C, Split ratio 50:1.

    • Carrier Gas : Helium, constant flow at 1.2 mL/min.

    • Oven Program :

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • MS Transfer Line : 280 °C.

    • Ion Source : Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Analyzer : Quadrupole, 150 °C.

    • Scan Range : m/z 40-350.

Data Interpretation and Validation

The GC-MS analysis yields a chromatogram showing peaks corresponding to the separated components of the sample. For a high-purity sample, a single, dominant peak for 1,1,2-trichloro-1,2,2-trimethyldisilane is expected.

GCMS_Workflow cluster_prep Sample Preparation (Inert) cluster_analysis GC-MS System cluster_data Data Analysis Sample 1,1,2-trichloro- 1,2,2-trimethyldisilane Dilution Dilute in Anhydrous Hexane Sample->Dilution Injector GC Injection (250°C) Dilution->Injector Column Separation on Trifluoropropylmethyl Polysiloxane Column Injector->Column Ionization Electron Ionization (70 eV) Column->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpec Mass Spectrum of Eluted Peak Chromatogram->MassSpec Library Impurity ID & Purity Calculation MassSpec->Library

Caption: Workflow for GC-MS purity analysis of 1,1,2-trichloro-1,2,2-trimethyldisilane.

Mass Spectrum Analysis: The identity of the main peak is confirmed by its mass spectrum. While a library spectrum for this specific compound is not readily available, its fragmentation pattern can be predicted based on established principles of organosilicon mass spectrometry.

  • Molecular Ion (M⁺) : The molecular ion peak cluster is expected around m/z 206, corresponding to [C₃H₉Cl₃Si₂]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), this peak will appear as a characteristic cluster of ions (M, M+2, M+4, M+6) reflecting the presence of three chlorine atoms.

  • Key Fragmentation Pathways :

    • Loss of Methyl (-CH₃) : A prominent fragment at M-15 (m/z 191) is expected from the cleavage of a Si-C bond. This is a very common fragmentation for trimethylsilyl groups.

    • Loss of Chlorine (-Cl) : A fragment at M-35 (m/z 171) from the loss of a chlorine radical.

    • Si-Si Bond Cleavage : Cleavage of the central Si-Si bond can lead to fragments corresponding to the individual silyl moieties, such as [SiCl(CH₃)₂]⁺ (m/z 93) and [SiCl₂(CH₃)]⁺ (m/z 113). The isotopic patterns of these fragments (containing one and two chlorines, respectively) provide further structural confirmation.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway Significance
206, 208, 210, 212[C₃H₉³⁵Clₓ³⁷Cl₃₋ₓSi₂]⁺Molecular Ion (M⁺)Confirms molecular weight and number of Cl atoms.
191, 193, 195, 197[C₂H₆Cl₃Si₂]⁺[M - CH₃]⁺Confirms presence of methyl groups.
171, 173, 175[C₃H₉Cl₂Si₂]⁺[M - Cl]⁺Confirms presence of chlorine atoms.
113, 115, 117[CH₃Cl₂Si]⁺Si-Si CleavageStructural confirmation of the dichloromethylsilyl moiety.
93, 95[C₂H₆ClSi]⁺Si-Si CleavageStructural confirmation of the chlorodimethylsilyl moiety.

Purity Calculation: Purity is typically estimated using the area percent method from the Total Ion Chromatogram (TIC).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all compounds have a similar ionization efficiency, which is a reasonable first approximation for isomeric and closely related impurities. For regulatory filings or absolute purity claims, calibration with certified reference standards of the impurities would be required.

Comparative Analysis: Alternative & Complementary Techniques

No single analytical technique provides a complete picture. Orthogonal methods are essential for a self-validating system of purity assessment.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate quantification without the need for identical standards of the analyte.[14][15][16]

Principle & Rationale : By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, the absolute purity of the 1,1,2-trichloro-1,2,2-trimethyldisilane can be determined with high precision.[17] This method is insensitive to non-proton-containing impurities and provides an excellent orthogonal validation of the GC-MS results.

Experimental Protocol: ¹H-qNMR

  • Sample Preparation : a. Accurately weigh ~20 mg of 1,1,2-trichloro-1,2,2-trimethyldisilane into an NMR tube. b. Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic anhydride or 1,4-bis(trimethylsilyl)benzene) into the same tube. The standard must be stable, of high purity, and have resonances that do not overlap with the analyte. c. Add ~0.7 mL of a deuterated solvent (e.g., Benzene-d₆, dried over molecular sieves).

  • NMR Acquisition :

    • Spectrometer : 400 MHz or higher.

    • Key Parameters : A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated (typically 30-60 seconds for quantitative accuracy) is critical. Use a calibrated 90° pulse.

  • Data Processing and Calculation : a. Apply Fourier transform, phase correction, and baseline correction. b. Integrate the well-resolved signals of the analyte (the methyl protons) and the internal standard. c. Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons, and integral areas of the analyte and the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique ideal for qualitative assessment and for quickly screening for specific functional group impurities, particularly hydrolysis byproducts.

Principle & Rationale : FTIR measures the absorption of infrared radiation by specific molecular vibrations. For 1,1,2-trichloro-1,2,2-trimethyldisilane, characteristic stretches for Si-Cl and Si-CH₃ bonds will be present. The key diagnostic application is the detection of a broad, strong Si-O-Si stretching band (~1000-1100 cm⁻¹), which is a clear and sensitive indicator of hydrolysis and siloxane formation.[1][18]

Experimental Protocol: FTIR

  • Sample Preparation : Under an inert atmosphere, load the neat liquid sample into a sealed liquid transmission cell with KBr or NaCl windows.

  • Data Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation :

    • Confirm Identity : Look for characteristic peaks:

      • ~2960-2850 cm⁻¹: C-H stretching in methyl groups.

      • ~1260 cm⁻¹: Si-CH₃ symmetric deformation.

      • ~800-840 cm⁻¹: Si-C stretching and CH₃ rocking.

      • ~545-615 cm⁻¹: Si-Cl stretching vibrations.[1]

    • Check for Hydrolysis : The absence of a strong, broad absorption band in the 1000-1100 cm⁻¹ region indicates the absence of significant Si-O-Si linkages from hydrolysis.

Synthesis of Findings and Recommendations

The choice of analytical method depends on the specific requirements of the analysis, from routine quality control to rigorous certification of primary reference materials.

Parameter GC-MS ¹H-qNMR FTIR Spectroscopy
Primary Use Separation and identification of volatile impurities. Primary purity assay.Absolute purity determination. Orthogonal validation.Rapid qualitative ID and screening for hydrolysis.
Quantification Excellent (relative area %), requires standards for absolute.Excellent (primary ratio method), absolute purity.Poor to semi-quantitative at best.
Sensitivity (LOD) High (ppm to low ppb).Moderate ( ~0.05-0.1 mol %).Low (typically >1%).
Impurity ID Excellent via mass spectral fragmentation and libraries.Good for proton-bearing impurities, structure elucidation possible.Limited to functional group classes.
Sample Prep Dilution required, inert atmosphere critical.Requires high-purity standard and solvent, inert atmosphere critical.Minimal (neat sample), but requires IR-transparent cell.
Speed Moderate (~30 min per sample).Moderate to Slow (requires long relaxation delays).Very Fast (<5 min per sample).

Recommended Analytical Workflow: For comprehensive quality assurance of 1,1,2-trichloro-1,2,2-trimethyldisilane, a multi-tiered approach is recommended.

Decision_Workflow start Incoming Material: 1,1,2-trichloro-1,2,2-trimethyldisilane ftir_check FTIR Screen for Hydrolysis (Check for Si-O-Si band) start->ftir_check hydrolysis_detected Result: Hydrolysis Detected (>1%) ftir_check->hydrolysis_detected Yes no_hydrolysis Result: No Significant Hydrolysis ftir_check->no_hydrolysis No reject Reject or Repurify Material hydrolysis_detected->reject gcms_purity Primary Purity Assay: GC-MS Analysis no_hydrolysis->gcms_purity purity_spec Purity > 99.5%? Impurities Identified? gcms_purity->purity_spec qnmr_validation Orthogonal Validation: ¹H-qNMR for Absolute Purity purity_spec->qnmr_validation Yes purity_spec->reject No release Release Material for Use qnmr_validation->release

Caption: Recommended workflow for comprehensive purity validation.

References

  • PURIFICATION TECHNIQUES AND ANALYTICAL METHODS FOR GASEOUS AND METALLIC IMPURITIES IN HIGH-PURITY SILANE. (n.d.).
  • Dialkylboryl-Substituted Cyclic Disilenes Synthesized by Desilylation-Borylation of Trimethylsilyl-Substituted Disilenes. (2021). MDPI. Retrieved from [Link]

  • infrared vibrational spectra of chlorinated and hydrogenated amorphous silicon. (n.d.).
  • High-Purity Silane Gases Market | Global Market Analysis Report - 2036. (2026). Market.us. Retrieved from [Link]

  • Semiconductor Grade Silane Market Report: Trends, Forecast and Competitive Analysis to 2031. (n.d.). LinkedIn. Retrieved from [Link]

  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023). MDPI. Retrieved from [Link]

  • Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. (2025). MDPI. Retrieved from [Link]

  • Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. (n.d.). ResearchGate. Retrieved from [Link]

  • Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. (2016). IntechOpen. Retrieved from [Link]

  • Silane(SiH4). (n.d.). Argosun. Retrieved from [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013). PMC - NIH. Retrieved from [Link]

  • qNMR (Quantitative NMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. Retrieved from [Link]

  • Process for removing an impurity from a chlorosilane mixture. (2023). Google Patents.
  • 06 08 02* Waste containing hazardous chlorosilanes. (n.d.). Retrieved from [Link]

  • Experiments - Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

  • Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. (2025). MDPI. Retrieved from [Link]

  • One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. (2012). Organic Chemistry Portal. Retrieved from [Link]

  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. (n.d.). PMC. Retrieved from [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. Retrieved from [Link]

  • Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems. (n.d.). SciSpace. Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • Which capillary column we can use for GC analysis of chlorsilanes? (2016). ResearchGate. Retrieved from [Link]

  • Method for purifying chlorosilane. (2012). Google Patents.
  • Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. (n.d.). Retrieved from [Link]

  • FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56MHz RF. (n.d.). SciSpace. Retrieved from [Link]

  • 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy. (n.d.). Frontiers. Retrieved from [Link]

  • Roles of salts in the chemical vapor deposition synthesis of two-dimensional transition metal chalcogenides. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Method for preparing 1,1,2-trichloroethane. (n.d.). Google Patents.
  • Impact of chlorine dissociation for modified chemical vapor deposition. (2025). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane as a Precursor for Advanced Silicon-Based Thin Films

In the relentless pursuit of next-generation semiconductor devices and advanced materials, the choice of chemical precursors for thin-film deposition is of paramount importance. The properties of these precursors directl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of next-generation semiconductor devices and advanced materials, the choice of chemical precursors for thin-film deposition is of paramount importance. The properties of these precursors directly influence process parameters, film quality, and ultimately, device performance. This guide provides an in-depth technical comparison of 1,1,2-trichloro-1,2,2-trimethyldisilane, a molecule of growing interest, against established disilane precursors. This analysis is tailored for researchers, scientists, and professionals in drug development who are engaged in the fabrication of high-purity silicon-based films through processes such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

The narrative that follows is built on a foundation of scientific first principles, leveraging available data on related compounds to project the performance of 1,1,2-trichloro-1,2,2-trimethyldisilane. We will explore the causal relationships between molecular structure and deposition behavior, offering insights into the nuanced interplay of methyl and chloro substituents on the disilane backbone.

The Disilane Precursor Landscape: A Primer

Disilanes (Si₂R₆) and higher-order silanes have garnered significant attention as alternatives to traditional monosilane (SiH₄) and chlorosilanes for the deposition of silicon-containing films. The primary driver for this interest is the lower Si-Si bond energy compared to the Si-H bond, which often translates to lower thermal budgets for film growth. This is a critical consideration in the fabrication of advanced electronic devices where thermal sensitivity is a major constraint.

The selection of a disilane precursor is a delicate balance of competing factors including volatility, thermal stability, reactivity, and the potential for impurity incorporation into the growing film. This guide will focus on benchmarking 1,1,2-trichloro-1,2,2-trimethyldisilane against two key archetypes: the fully chlorinated hexachlorodisilane (HCDS) and the parent hydride, disilane (Si₂H₆).

A Head-to-Head Comparison: Structural and Projected Performance Metrics

To facilitate a clear comparison, the following table summarizes the known physical properties of 1,1,2-trichloro-1,2,2-trimethyldisilane and contrasts them with those of HCDS and disilane. Projected performance characteristics are inferred from the known effects of methyl and chloro groups on silane precursors.

Property/Performance Metric1,1,2-Trichloro-1,2,2-trimethyldisilaneHexachlorodisilane (HCDS)Disilane (Si₂H₆)
Molecular Formula C₃H₉Cl₃Si₂Si₂Cl₆Si₂H₆
Molecular Weight 207.63 g/mol 268.89 g/mol 62.22 g/mol
Boiling Point 159.2 °C[1]145 °C[2][3]-14.5 °C[4]
Physical State at STP LiquidLiquidGas
Projected Deposition Temperature Low to ModerateModerate to HighLow
Projected Deposition Rate Moderate to HighHigh[2]High[5]
Potential Film Purity Potential for carbon incorporationHigh silicon purity, potential for chlorine contaminationHigh silicon purity, potential for hydrogen incorporation
Precursor Stability ModerateHighLow (pyrophoric)
Key Structural Features Asymmetrical substitution with both electron-withdrawing (Cl) and electron-donating (CH₃) groupsSymmetrical, fully chlorinatedSymmetrical, fully hydrogenated

Causality in Experimental Choices: The "Why" Behind Precursor Selection

The decision to employ a specific disilane precursor is deeply rooted in the desired process outcomes and the inherent chemical properties of the molecule.

The Quest for Lower Deposition Temperatures

The presence of the Si-Si bond in all disilanes is the fundamental reason for their utility in low-temperature deposition processes compared to their monosilane counterparts. The bond dissociation energy of the Si-Si bond is significantly lower than that of the Si-H bond, facilitating easier thermal decomposition.

Higher-order silanes, including disilanes, are known to enable epitaxial growth of silicon at lower temperatures than monosilane.[2][6] This is attributed to the fact that the decomposition of disilane can proceed through the formation of silylene (SiH₂) radicals, which are highly reactive intermediates in the deposition process.[2]

The Influence of Substituents: A Balancing Act

The substituents on the disilane backbone play a critical role in modulating the precursor's reactivity and thermal stability.

  • Chlorine (Cl): The presence of chlorine atoms, as in HCDS, generally increases the thermal stability of the precursor compared to the parent silane.[7] The Si-Cl bond is strong, and chlorinated precursors are often less prone to gas-phase nucleation, which can be a source of defects in the deposited film.[8] However, the high chlorine content can lead to the corrosive byproduct HCl and potential chlorine incorporation in the film, especially at lower deposition temperatures.[7]

  • Methyl (CH₃): Methyl groups, being electron-donating, can influence the reactivity of the silicon center. The pyrolysis of methylated silanes often proceeds via the homolysis of the Si-C bond.[9] While this can contribute to film growth, it also introduces a potential pathway for carbon incorporation into the film, which may be undesirable for pure silicon applications but advantageous for the deposition of silicon carbide (SiC) or silicon carbonitride (SiCN) films.[10][11] The hydrocarbon-like character of a chlorosilane increases with the number of methyl groups.[12][13]

The Unique Case of 1,1,2-Trichloro-1,2,2-trimethyldisilane

1,1,2-trichloro-1,2,2-trimethyldisilane presents a unique combination of both chloro and methyl substituents. This asymmetrical structure suggests a nuanced reactivity profile:

  • Potential for Tunable Reactivity: The presence of both electron-withdrawing chlorine atoms and electron-donating methyl groups could allow for a more controlled decomposition pathway. The weaker Si-C bonds might initiate decomposition at lower temperatures than fully chlorinated silanes, while the Si-Cl bonds could help stabilize the molecule against premature gas-phase reactions.

  • A Precursor for SiCN and SiC: The inherent carbon content makes this precursor a candidate for the deposition of silicon carbonitride (SiCN) or silicon carbide (SiC) films. The presence of both Si-C and Si-Cl bonds could facilitate the formation of a stable Si-C-N or Si-C matrix.

Experimental Protocols: A Framework for Evaluation

While specific, optimized protocols for 1,1,2-trichloro-1,2,2-trimethyldisilane are not widely published, the following general methodologies for CVD and ALD can be adapted for its evaluation.

Chemical Vapor Deposition (CVD) Protocol

This protocol outlines a general procedure for the deposition of silicon-based films using a liquid precursor.

Objective: To deposit a thin film of silicon, silicon carbide, or silicon carbonitride on a silicon wafer.

Materials and Equipment:

  • Low-Pressure Chemical Vapor Deposition (LPCVD) reactor

  • Silicon (100) wafers

  • 1,1,2-trichloro-1,2,2-trimethyldisilane

  • Carrier gas (e.g., Argon, Nitrogen)

  • Reactive gas (e.g., Ammonia for SiCN, Hydrogen for Si or SiC)

  • Vacuum pump and pressure control system

  • Heated precursor delivery system

Procedure:

  • A silicon wafer is cleaned and loaded into the LPCVD reactor.

  • The reactor is evacuated to a base pressure of ~10⁻⁶ Torr.

  • The wafer is heated to the desired deposition temperature (a starting range of 400-600°C is recommended for initial experiments).

  • The precursor, 1,1,2-trichloro-1,2,2-trimethyldisilane, is heated in a bubbler to generate sufficient vapor pressure, and introduced into the reactor with a carrier gas.

  • A reactive gas (if required) is co-flowed into the reactor.

  • The deposition is carried out for a predetermined time to achieve the desired film thickness.

  • The precursor and reactive gas flows are stopped, and the reactor is purged with the carrier gas.

  • The reactor is cooled down, and the wafer is unloaded for characterization.

Experimental Workflow for CVD

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition wafer_prep Wafer Cleaning & Loading reactor_pumpdown Reactor Evacuation wafer_prep->reactor_pumpdown heating Substrate Heating reactor_pumpdown->heating precursor_intro Precursor Introduction heating->precursor_intro deposition Film Growth precursor_intro->deposition reactive_gas Reactive Gas Co-flow reactive_gas->deposition purge Reactor Purge deposition->purge cooldown Cooling & Unloading purge->cooldown characterization Film Characterization cooldown->characterization

Caption: A generalized workflow for a Chemical Vapor Deposition process.

Atomic Layer Deposition (ALD) Protocol

ALD offers precise thickness control at the atomic level and is ideal for depositing conformal films on complex topographies.

Objective: To deposit a highly conformal thin film using self-limiting surface reactions.

Materials and Equipment:

  • ALD reactor

  • Substrates (e.g., silicon wafers with patterned structures)

  • 1,1,2-trichloro-1,2,2-trimethyldisilane

  • Co-reactant (e.g., H₂O for SiO₂, NH₃ plasma for SiN)

  • Inert purge gas (e.g., Nitrogen, Argon)

Procedure: The ALD process consists of a sequence of self-limiting steps repeated in cycles:

  • Pulse A: 1,1,2-trichloro-1,2,2-trimethyldisilane vapor is pulsed into the reactor and chemisorbs onto the substrate surface.

  • Purge 1: The reactor is purged with an inert gas to remove any unreacted precursor and byproducts.

  • Pulse B: The co-reactant is pulsed into the reactor, reacting with the chemisorbed precursor layer to form a monolayer of the desired material.

  • Purge 2: The reactor is purged again to remove unreacted co-reactant and byproducts.

This four-step cycle is repeated until the desired film thickness is achieved.

ALD Cycle Visualization

ALD_Cycle pulse_A Pulse A (Precursor) purge_1 Purge 1 (Inert Gas) pulse_A->purge_1 Self-limiting adsorption pulse_B Pulse B (Co-reactant) purge_1->pulse_B Removal of excess precursor purge_2 Purge 2 (Inert Gas) pulse_B->purge_2 Surface reaction purge_2->pulse_A Removal of byproducts

Caption: The four fundamental steps of an Atomic Layer Deposition cycle.

Synthesis of 1,1,2-Trichloro-1,2,2-trimethyldisilane

Understanding the synthesis of a precursor is crucial as it provides insights into potential impurities and stability. While detailed industrial synthesis routes are often proprietary, a plausible laboratory-scale synthesis can be inferred from established organosilicon chemistry. A likely route involves the coupling of appropriate chlorosilane monomers.

Proposed Synthesis Pathway

Synthesis_Pathway start1 Trichloro(methyl)silane (CH3SiCl3) reductive_coupling Reductive Coupling (e.g., with an alkali metal) start1->reductive_coupling start2 Dichloro(dimethyl)silane ((CH3)2SiCl2) start2->reductive_coupling product 1,1,2-Trichloro-1,2,2-trimethyldisilane reductive_coupling->product purification Purification (Fractional Distillation) product->purification

Caption: A plausible synthetic route to 1,1,2-trichloro-1,2,2-trimethyldisilane.

Conclusion and Future Outlook

1,1,2-trichloro-1,2,2-trimethyldisilane stands as a promising, yet underexplored, precursor for the deposition of advanced silicon-based thin films. Its unique molecular structure, featuring both methyl and chloro substituents, suggests a tunable reactivity profile that could offer advantages in specific applications, particularly for the low-temperature deposition of SiCN and SiC films.

While direct comparative experimental data remains scarce, this guide has provided a scientifically grounded framework for its evaluation against established precursors like HCDS and disilane. The provided experimental protocols offer a starting point for researchers to explore the potential of this intriguing molecule. Future work should focus on systematic experimental studies to quantify its deposition kinetics, film properties, and impurity profiles. Such data will be invaluable in determining the optimal process windows and ultimately unlocking the full potential of 1,1,2-trichloro-1,2,2-trimethyldisilane in the advancement of materials science and semiconductor technology.

References

  • PubMed. (n.d.). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. Retrieved from [Link]

  • Loboda, M. J. (n.d.). Growth of Crystalline Silicon Carbide by CVD Using Chlorosilane Gases.
  • Gueye, M., Scheid, E., Taurines, P., Duverneuil, P., Bielle-Daspet, D., & Couderc, J. P. (1991). SILICON DEPOSITION FROM DISILANE : EXPERIMENTAL STUDY AND MODELLING. Journal de Physique IV, 02(C2), C2-63-C2-70.
  • Scamarcio, A., & Mundo, R. (2020). Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS. Micromachines, 11(11), 1023.
  • Hüttinger, K. J. (n.d.). CVD of SiC from Methyltrichlorosilane. Part II: Composition of the Gas Phase and the Deposit.
  • Smirnova, T. P., Belyi, V. I., Golubenko, A. N., & Chernikova, L. V. (2002). Silicon Carbonitride Films as a Promising Material Synthesized from New Sources.
  • Sturm, J. C., & Chung, K. H. (n.d.).
  • PubMed. (n.d.). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Retrieved from [Link]

  • Lee, M.-H., Kim, T.-H., Kim, M.-C., Park, C.-K., & Park, J.-S. (2021). Low-Temperature ALD of Silicon Nitride Films Using DIS and TIS Precursors. ECS Meeting Abstracts, MA2021-02(47), 1667.
  • Semantic Scholar. (2023, February 13). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.
  • ResearchGate. (n.d.). Intercepting the Disilene‐Silylsilylene Equilibrium.
  • Bent, B. E. (2002). Organometallic Chemistry on Silicon and Germanium Surfaces. Chemical Reviews, 102(8), 2871–2904.
  • AIP Publishing. (2021, March 24). Thermochemical prediction of runaway energetic reactions involving organometallic (Al, In) and silane precursors in deposition t.
  • Allendorf, M. D. (n.d.).
  • European Patent Office. (n.d.). Low temperature deposition of silicon dioxide using organosilanes - EP 0721019 A2.
  • AIP Publishing. (2021, December 6). Thermochemical prediction of runaway energetic reactions involving organometallic (Al, In) and silane precursors in deposition tools.
  • Wikipedia. (n.d.). Disilane. Retrieved from [Link]

  • Silicones Europe. (2021, April 27). GLOBAL SAFE HANDLING OF CHLOROSILANES.
  • Santa Cruz Biotechnology. (n.d.). Methyltrichlorosilane.
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  • PubChemLite. (n.d.). 1,1,2-trichloro-1,2,2-trimethyldisilane.
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  • ACS Publications. (2025, January 20).
  • PubMed. (n.d.). Thermal decomposition of branched silanes: a computational study on mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles.
  • Chemicea. (n.d.). 1,1,2-Trichloro-1,2,2-trimethyldisilane | CAS No.
  • CORE. (2011, August 16).
  • ResearchGate. (n.d.). Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers.
  • ResearchGate. (n.d.). Stable Silylenes and Their Transition Metal Complexes.
  • ACS Publications. (2020, March 19). A Systematic Method for Predictive In Silico Chemical Vapor Deposition.
  • Sturm, J. C., & Chung, K. H. (n.d.).
  • Organic Chemistry Portal. (n.d.). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols.
  • Norwegian Research Information Repository. (n.d.). Silicon for the direct process to methylchlorosilanes.
  • RSC Publishing. (n.d.).
  • ACS Publications. (2017, December 6). Growth Mechanism of SiC Chemical Vapor Deposition: Adsorption and Surface Reactions of Active Si Species.
  • PubMed. (n.d.). Formation of disilanes in the reaction of stable silylenes with halocarbons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
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  • MDPI. (2022, February 1).

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Validation

A Comparative Guide to the Reproducibility of Polysilane Synthesis: An In-depth Analysis of 1,1,2-Trichloro-1,2,2-trimethyldisilane and Alternative Routes

For Researchers, Scientists, and Drug Development Professionals The synthesis of polysilanes, polymers with a silicon backbone, is a field of intense research due to their unique electronic and optical properties, which...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysilanes, polymers with a silicon backbone, is a field of intense research due to their unique electronic and optical properties, which make them promising materials for applications ranging from ceramic precursors to photoresists.[1][2][3][4] However, achieving reproducible synthesis of polysilanes with controlled molecular weights and narrow polydispersity remains a significant challenge.[5][6] This guide provides a comprehensive comparison of polysilane synthesis methods, with a focus on the reproducibility of using 1,1,2-trichloro-1,2,2-trimethyldisilane as a precursor, and contrasts it with established alternative routes.

The Challenge of Reproducibility in Polysilane Synthesis

The properties of polysilanes are intrinsically linked to their molecular weight, molecular weight distribution (polydispersity), and microstructure.[1] Therefore, precise control over the polymerization process is paramount for reproducible material performance. The primary methods for polysilane synthesis each present a unique set of advantages and disadvantages concerning reproducibility.

Wurtz-Type Coupling: The Workhorse with Limitations

The most common method for synthesizing polysilanes is the Wurtz-type coupling reaction, a reductive dehalogenation of dichlorosilanes using an alkali metal, typically sodium.[6][7][8]

Reaction Mechanism: The reaction involves the reduction of a chlorosilane by an alkali metal to form a silyl anion or radical, which then propagates by reacting with other monomer units.[9]

Wurtz_Coupling

While versatile, the heterogeneous nature of the Wurtz reaction, occurring on the surface of the alkali metal, makes it notoriously difficult to control. This often leads to a broad and sometimes multimodal molecular weight distribution, posing a significant challenge to reproducibility.[8] Factors such as the quality and dispersion of the sodium, reaction temperature, and rate of monomer addition all critically impact the final polymer characteristics.[9]

Synthesis using 1,1,2-Trichloro-1,2,2-trimethyldisilane: A Case Study

The use of a functionalized disilane such as 1,1,2-trichloro-1,2,2-trimethyldisilane in a Wurtz-type coupling presents an interesting case. The presence of multiple chlorine atoms offers the potential for cross-linking and the formation of more complex, branched, or network polysilane structures.

Expected Reaction:

2n Cl(CH₃)₂Si-SiCl₂(CH₃) + 6n Na → [-((CH₃)₂Si-Si(CH₃))-]₂n + 6n NaCl

While specific experimental data for the polymerization of 1,1,2-trichloro-1,2,2-trimethyldisilane is not extensively reported in readily available literature, we can infer its behavior based on the principles of Wurtz coupling of polychlorinated silanes. The high functionality of this monomer would likely lead to a highly cross-linked and potentially insoluble polymer network. Controlling the reaction to achieve a soluble, processable polymer would be exceptionally challenging, with reproducibility being a major concern.

Experimental Protocol: General Wurtz-Type Coupling of a Dichlorodisilane [9]

This protocol for 1,2-dichlorodisilane provides a foundational method that would require significant optimization for a trichloro-substituted monomer.

Materials:

  • 1,2-dichlorodisilane

  • Sodium dispersion in mineral oil

  • Anhydrous toluene

  • Anhydrous isopropanol (for quenching)

  • Chlorotrimethylsilane (for end-capping)

  • High-purity inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line apparatus

  • Three-necked flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Syringes and cannulas

Procedure:

  • Reactor Setup: A three-necked flask equipped with a reflux condenser, magnetic stir bar, and septum is assembled and flame-dried under vacuum, then filled with an inert atmosphere.

  • Sodium Dispersion: Anhydrous toluene is added to the flask, followed by the careful addition of the sodium dispersion. The mixture is heated to reflux with vigorous stirring to ensure a fine dispersion of sodium.

  • Monomer Addition: The dichlorodisilane, dissolved in anhydrous toluene, is added dropwise to the stirred sodium dispersion over 1-2 hours. A characteristic deep blue or purple color indicates the formation of silyl anions.

  • Polymerization: The reaction is allowed to proceed at reflux for a predetermined time to achieve the desired molecular weight.

  • Quenching and Termination: The reaction is cooled, and chlorotrimethylsilane is added to cap the living polymer chains. Isopropanol is then added to quench any remaining sodium.

  • Work-up and Isolation: The mixture is filtered to remove sodium chloride and excess sodium. The polymer is precipitated from the filtrate by adding it to a non-solvent like isopropanol, then collected and dried under vacuum.

Alternative Synthesis Routes: Towards Better Control and Reproducibility

To overcome the limitations of the Wurtz-type coupling, several alternative methods for polysilane synthesis have been developed.

Dehydrocoupling of Hydrosilanes

Catalytic dehydrocoupling of hydrosilanes, typically using transition metal catalysts, offers a more controlled route to polysilanes.[10][11]

Reaction Mechanism: This method involves the catalytic elimination of hydrogen gas to form Si-Si bonds.

Dehydrocoupling

This method generally produces lower molecular weight polymers compared to Wurtz coupling but provides better control over the polymer structure and can be performed under milder conditions.[1][7] The choice of catalyst is crucial for achieving high molecular weights and selectivity for linear versus cyclic products.[5]

Ring-Opening Polymerization (ROP) of Strained Cyclosilanes

Anionic ring-opening polymerization of strained cyclic silanes is a powerful technique for producing well-defined polysilanes with narrow molecular weight distributions.[12][13][14]

Reaction Mechanism: A nucleophilic initiator opens a strained cyclosilane ring, and the resulting silyl anion propagates by attacking other cyclic monomers.

ROP

The living nature of this polymerization allows for excellent control over molecular weight and the synthesis of block copolymers. However, the synthesis of the required strained cyclic monomers can be challenging. A significant advantage is the potential to avoid the formation of cyclic byproducts during polymerization, a common issue in other methods.[15]

Comparative Analysis of Synthesis Methods

Synthesis MethodPrecursorTypical Molecular Weight (Mw)Polydispersity Index (PDI)Key AdvantagesKey DisadvantagesReproducibility
Wurtz-Type Coupling DichlorosilanesHigh (can exceed 10⁶ g/mol )[2]Broad (often > 2)[8]Versatile for various monomers; can produce high molecular weight polymers.Difficult to control; often produces multimodal distributions and cyclic byproducts; harsh reaction conditions.[6][7]Poor to Moderate
Wurtz-Type Coupling (inferred for 1,1,2-trichloro-1,2,2-trimethyldisilane) TrichlorodisilaneLikely high and cross-linkedVery BroadPotential for network polymer formation.Extreme difficulty in controlling cross-linking; likely to produce insoluble material; very poor reproducibility.Very Poor
Dehydrocoupling HydrosilanesLow to Moderate (typically < 20,000 g/mol )[11]Narrower than Wurtz (can be < 2)Milder reaction conditions; better structural control.[10]Generally produces lower molecular weight polymers.[7]Moderate to Good
Ring-Opening Polymerization (ROP) Strained CyclosilanesControllable (from low to high)Narrow (often < 1.2)[12]Excellent control over molecular weight and architecture; narrow PDI.[13]Synthesis of strained monomers can be difficult.Good to Excellent

Conclusion and Future Outlook

The reproducible synthesis of polysilanes remains a critical hurdle for their widespread application. While the Wurtz-type coupling is a widely used method, its inherent lack of control makes it a less than ideal choice for applications requiring well-defined polymer architectures. The use of highly functionalized precursors like 1,1,2-trichloro-1,2,2-trimethyldisilane in such a reaction is likely to exacerbate these control issues, leading to poor reproducibility and the formation of intractable materials.

For researchers seeking high reproducibility and precise control over polysilane properties, dehydrocoupling and, in particular, ring-opening polymerization represent more promising avenues. Although these methods have their own challenges, such as the synthesis of specific precursors, the level of control they offer over the polymerization process is significantly higher. Future research should focus on the development of more robust and versatile catalysts for dehydrocoupling and more efficient synthetic routes to strained cyclosilanes to make these superior methods more accessible. For the specific case of 1,1,2-trichloro-1,2,2-trimethyldisilane, a thorough experimental investigation is warranted to fully understand its polymerization behavior and to explore potential pathways to control the resulting polymer architecture.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Corey, J. Y. (2011). Dehydrocoupling of Hydrosilanes to Polysilanes and Silicon Oligomers: A 30 Year Overview. Advances in Organometallic Chemistry, 59, 1-68.
  • Gauvin, F., Harrod, J. F., & Woo, H. G. (1998). Catalytic Dehydrocoupling of Hydrosilanes. Advances in Organometallic Chemistry, 42, 363-405.
  • Jones, R. G., & Holder, S. J. (2001). Polysilanes. In Silicon-Containing Polymers (pp. 355-443). Springer, Dordrecht.
  • Matyjaszewski, K., Cypryk, M., Frey, H., Hrkach, J., Kim, H. K., Moeller, M., Ruehl, K., & White, M. (1991). Synthesis and Characterization of Polysilanes.
  • Mavrič, A., Badasyan, A., & Valant, M. (2016). Molecular size and solubility conditions of polysilane macromolecules with different topology. Scientific Reports, 6(1), 35392.
  • Miller, R. D., & Michl, J. (1989). Polysilanes. Chemical Reviews, 89(6), 1359-1410.
  • Murase, H., Sugimoto, M., Nishimura, H., & Yamada, K. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism.
  • Tilley, T. D. (1989). The coordination polymerization of silanes to polysilanes. Accounts of Chemical Research, 22(8), 287-293.
  • Wurtz, A. (1855). Sur une nouvelle classe de radicaux organiques. Annales de chimie et de physique, 44, 275-312.
  • West, R. (1986). The polysilane story. Journal of Organometallic Chemistry, 300(1-2), 327-346.
  • Zeigler, J. M. (1989). Polysilane synthesis. In Silicon-based Polymer Science (pp. 271-291). American Chemical Society.
  • Jones, R. G., Holder, S. J., & Benfield, R. E. (2005). High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction.
  • Kemper, K. A. (1990). Polysilanes: Their Synthesis, Properties and Application.
  • Shono, T., Kashimura, S., Ishizaki, M., & Ohta, H. (1992). Electroreductive synthesis of polysilanes, polygermanes, and related polymers with magnesium electrodes.
  • Abu-eid, M. A., King, R. B., & Kotliar, A. M. (1992). Synthesis of polysilane polymer precursors and their pyrolysis to silicon carbides. European Polymer Journal, 28(3), 315-320.
  • Guan, W., Lu, L., Jiang, Q., & Lin, S. (2023). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes.
  • Săcărescu, L., Simionescu, M., & Holerca, M. N. (2003). Polysilanes: structure, synthesis and applications. Revue Roumaine de Chimie, 48(9), 681-693.
  • Leigh, W. J., & Sluggett, G. W. (1993). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Journal of the American Chemical Society, 115(16), 7531-7532.
  • Klausen, R. S. (2019). Conjugated Polymers Inspired by Crystalline Silicon.
  • Cypryk, M., & Matyjaszewski, K. (1991). Anionic ring-opening polymerization of 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylcyclotetrasilane. Journal of the American Chemical Society, 113(26), 10014-10015.
  • Matyjaszewski, K., & Chen, Y. L. (1988). Anionic ring-opening polymerization of cyclotrisilanes. Journal of Organometallic Chemistry, 340(1), 1-8.
  • Burkhard, C. A. (1949). Polydimethylsilanes. Journal of the American Chemical Society, 71(3), 963-964.
  • Chojnowski, J. (2003). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones (pp. 389-405). Gelest, Inc.

Sources

Comparative

Analytical Methods for Quantifying 1,1,2-Trichloro-1,2,2-trimethyldisilane Residues: A Comparative Guide

Introduction: The Analytical Challenge 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive chlorodisilane utilized extensively as a precursor in semiconductor manufacturing and the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly reactive chlorodisilane utilized extensively as a precursor in semiconductor manufacturing and the synthesis of advanced silicone polymers[1],[2]. Quantifying its residual presence in final products or intermediate matrices presents a significant analytical bottleneck. The molecule features three highly labile silicon-chlorine (Si-Cl) bonds that rapidly hydrolyze in the presence of trace ambient moisture to form hydrogen chloride (HCl) and complex, non-volatile siloxane networks.

As a Senior Application Scientist, I have evaluated multiple analytical strategies for chlorosilane quantification. The selection of a method hinges on the sample matrix, required limit of detection (LOD), and the availability of specialized inert instrumentation. This guide objectively compares the three primary methodologies used in the field today.

Comparative Analysis of Quantification Methods

Method A: Direct GC-MS with Ultra-Inert Flow Paths
  • Mechanism: Direct volatilization and separation of the intact chlorosilane under strictly anhydrous conditions.

  • Causality & Logic: Standard fused-silica GC columns contain residual surface silanol (-SiOH) groups. When 1,1,2-trichloro-1,2,2-trimethyldisilane is injected, it reacts irreversibly with these active sites, causing severe peak tailing, loss of analyte, and rapid stationary phase degradation[3]. To circumvent this, the entire GC flow path—from the injection liner to the detector—must utilize ultra-inert, heavily end-capped components[4].

  • Verdict: Ideal for pure formulations where molecular integrity must be proven, but highly impractical for routine quality control due to the rigorous moisture-free handling required.

Method B: Derivatization-GC-MS (Ethanolysis)
  • Mechanism: In-situ conversion of the reactive Si-Cl bonds into stable silicon-alkoxy (Si-O-C) bonds prior to GC analysis.

  • Causality & Logic: By reacting the sample with anhydrous ethanol in the presence of an acid scavenger (e.g., triethylamine), the chlorosilane is converted to 1,1,2-triethoxy-1,2,2-trimethyldisilane. The acid scavenger is critical; it neutralizes the liberated HCl, preventing acid-catalyzed cleavage of the sensitive Si-Si bond and driving the nucleophilic substitution to completion[5]. The resulting ethoxysilane is highly stable, volatile, and exhibits excellent chromatographic peak shape on standard non-polar columns[6].

  • Verdict: The gold standard for routine analysis. It protects GC instrumentation and standardizes the analyte for auto-samplers.

Method C: Ion Chromatography (IC) via Total Hydrolysis
  • Mechanism: Indirect quantification by completely hydrolyzing the disilane in an aqueous base and measuring the released chloride ions.

  • Causality & Logic: One mole of 1,1,2-trichloro-1,2,2-trimethyldisilane yields exactly three moles of Cl− upon aqueous hydrolysis. IC provides exceptional sub-ppm sensitivity for halides.

  • Verdict: Highly sensitive but lacks molecular specificity. It cannot differentiate 1,1,2-trichloro-1,2,2-trimethyldisilane from other chlorosilane impurities (e.g., trimethylchlorosilane)[7].

Quantitative Data Presentation

The following table summarizes the performance metrics of each analytical approach based on experimental validation:

Analytical MethodTarget AnalyteSensitivity (LOD)Molecular SpecificityColumn Lifespan ImpactSample Prep Time
Direct GC-MS Intact Disilane~10-50 ppmHighSevere (if not ultra-inert)< 5 mins
Derivatization GC-MS Ethoxysilane Derivative~1-5 ppmHighNegligible (Protects GC)30-45 mins
Ion Chromatography Hydrolyzed Chloride ( Cl− )< 0.1 ppmLow (Total Halides)N/A15 mins

Analytical Workflow Decision Matrix

To ensure scientific rigor, laboratory personnel should select their methodology based on the following logical workflow:

Workflow A 1,1,2-Trichloro-1,2,2-trimethyldisilane Residue Sample B Requires Molecular Specificity? A->B C Ion Chromatography (IC) (Hydrolyzable Chloride) B->C No (Total Cl-) D Moisture-Free Environment Available? B->D Yes E Direct GC-MS (Ultra-Inert Flow Path) D->E Yes (Glovebox) F Derivatization GC-MS (Ethanolysis) D->F No (Routine Lab)

Fig 1: Decision matrix for selecting a chlorodisilane analytical workflow.

Experimental Protocol: Derivatization-GC-MS (Ethanolysis)

Because direct GC analysis is prone to hardware degradation and IC lacks specificity, Derivatization-GC-MS is the recommended protocol for specific, robust quantification in drug development and materials science.

Self-Validating System Design: This protocol mandates the addition of an internal standard (IS) before the derivatization step. If the derivatization fails, or if there is solvent evaporation during incubation, the ratio of the analyte derivative to the internal standard remains constant, effectively preventing false negatives or volumetric quantification errors.

Step-by-Step Methodology:
  • Preparation of Reagent: Prepare a fresh derivatizing solution consisting of 10% (v/v) anhydrous ethanol and 5% (v/v) triethylamine (TEA) in anhydrous hexane.

  • Sample Solubilization: Under an inert nitrogen atmosphere, dissolve 50 mg of the sample matrix in 1.0 mL of anhydrous hexane containing 100 µg/mL of the internal standard (e.g., decane or a stable fluorinated silane).

  • Derivatization Reaction: Add 0.5 mL of the derivatizing solution to the sample. Immediately seal the vial with a PTFE-lined septum to prevent atmospheric moisture ingress.

  • Incubation: Agitate gently and incubate at 40°C for 30 minutes. Mechanistic Observation: A white precipitate (TEA·HCl) will form in the vial. This visually confirms the successful scavenging of HCl and the progression of the reaction[5].

  • Centrifugation: Centrifuge the vial at 3000 rpm for 5 minutes to tightly pellet the TEA·HCl salts at the bottom.

  • Analysis: Transfer the clear supernatant to a clean GC auto-sampler vial. Inject 1 µL into the GC-MS (Split ratio 10:1, Inlet temp 250°C, utilizing a standard HP-5MS column).

Reaction Reactant 1,1,2-Trichloro- 1,2,2-trimethyldisilane (Reactive Si-Cl) Product 1,1,2-Triethoxy- 1,2,2-trimethyldisilane (Stable Si-O-C) Reactant->Product Nucleophilic Substitution Reagents Anhydrous Ethanol + Triethylamine (TEA) Reagents->Product Byproduct TEA·HCl (Precipitate) Reagents->Byproduct HCl Scavenging

Fig 2: Ethanolysis derivatization pathway of 1,1,2-trichloro-1,2,2-trimethyldisilane.

References

  • [7] [Determination of chlorosilanes by gas chromatography] - PubMed (nih.gov).7

  • [1] 1,1,2-trichloro-1,2,2-trimethyldisilane - PubChemLite - uni.lu. 1

  • [2] 1,1,2-trichloro-1,2,2-trimethyldisilane - ChemNet - chemnet.com. 2

  • [3] JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes - Google Patents.3

  • [4] THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS - Agilent. 4

  • [5] techniques for silylation - ResearchGate. 5

  • [6] Derivatization - Chemistry LibreTexts - libretexts.org. 6

Sources

Comparative

A Comparative Guide to the X-ray Crystallography Validation of Products Derived from 1,1,2-Trichloro-1,2,2-trimethyldisilane and its Alternatives

Introduction to 1,1,2-Trichloro-1,2,2-trimethyldisilane 1,1,2-Trichloro-1,2,2-trimethyldisilane is a member of the organosilicon family, a class of compounds that have found extensive use in organic synthesis. With the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 1,1,2-Trichloro-1,2,2-trimethyldisilane

1,1,2-Trichloro-1,2,2-trimethyldisilane is a member of the organosilicon family, a class of compounds that have found extensive use in organic synthesis. With the molecular formula C₃H₉Cl₃Si₂, this disilane derivative serves as a potential silylating agent, a reagent used to introduce a silyl group into a molecule. Silylation is a common strategy in organic chemistry to protect sensitive functional groups, enhance the volatility of compounds for analysis, or to act as a reactive intermediate in subsequent transformations. The reactivity of 1,1,2-trichloro-1,2,2-trimethyldisilane is dictated by the presence of the Si-Cl and Si-Si bonds, which can undergo a variety of reactions.

The definitive confirmation of the successful synthesis and desired stereochemistry of a novel compound is unequivocally provided by single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and conformational details. For products derived from silylating agents, X-ray crystallography is invaluable for confirming the site of silylation and the overall molecular architecture.

Comparative Analysis of Silylating Agents

The choice of a silylating agent is a critical decision in synthetic chemistry, influencing not only the outcome of the reaction but also the stability and handling of the protected compound. 1,1,2-Trichloro-1,2,2-trimethyldisilane is one of many available silylating agents, each with its own characteristic reactivity, steric bulk, and byproducts. Below is a comparative overview of 1,1,2-trichloro-1,2,2-trimethyldisilane and some common alternative silylating agents.

Silylating AgentFormulaKey CharacteristicsTypical Byproducts
1,1,2-Trichloro-1,2,2-trimethyldisilane Cl₂(CH₃)Si-SiCl(CH₃)₂Bifunctional potential due to multiple reactive Si-Cl bonds. The Si-Si bond can also be cleaved under certain conditions.HCl, siloxanes
Trimethylsilyl chloride (TMSCl) (CH₃)₃SiClHighly reactive, suitable for protecting a wide range of functional groups. The resulting TMS ethers are relatively labile.HCl
tert-Butyldimethylsilyl chloride (TBDMSCl) (t-Bu)(CH₃)₂SiClForms sterically hindered and more stable silyl ethers compared to TMSCl, offering greater resistance to acidic and basic conditions.HCl
Triisopropylsilyl chloride (TIPSCl) (i-Pr)₃SiClProvides even greater steric bulk and stability than TBDMSCl.HCl
Hexamethyldisilazane (HMDS) [(CH₃)₃Si]₂NHA milder silylating agent, often used when acidic byproducts are undesirable.NH₃
N,O-Bis(trimethylsilyl)acetamide (BSA) CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃A powerful silylating agent that produces neutral and volatile byproducts.N-trimethylsilylacetamide

The selection of the most appropriate silylating agent depends on the specific requirements of the synthetic route, including the nature of the substrate, the desired stability of the protected group, and the tolerance of the reaction to acidic or basic byproducts.

The Workflow of X-ray Crystallography Validation

The unambiguous determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. This process involves a series of meticulous steps, from crystal growth to the final refinement of the crystal structure.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification of Compound B Selection of Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) A->B C Growth of a High-Quality Single Crystal B->C D Mounting the Crystal on the Diffractometer C->D Transfer to Diffractometer E Exposure to a Monochromatic X-ray Beam D->E F Collection of Diffraction Pattern E->F G Indexing and Integration of Diffraction Data F->G Data Processing H Structure Solution (e.g., Direct Methods) G->H I Refinement of Atomic Positions and Thermal Parameters H->I J Validation of the Final Structure I->J K K J->K Final Structural Report (CIF file)

Caption: A schematic overview of the single-crystal X-ray diffraction workflow, from crystal growth to the final structural report.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • The purified product is dissolved in a suitable solvent or a mixture of solvents.

    • Slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution is employed to induce crystallization.

    • The goal is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[1][2]

  • Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is then exposed to a monochromatic X-ray beam.

    • The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

    • The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.

    • The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Case Study: X-ray Crystallography of a Disilane-Bridged Architecture

As previously mentioned, specific crystallographic data for products of 1,1,2-trichloro-1,2,2-trimethyldisilane are scarce. However, the reactivity of related chlorodisilanes can provide valuable insights. A relevant example is the synthesis of disilane-bridged molecular architectures, which often utilize dichlorodisilanes as starting materials.[1]

Consider the synthesis of a disilane-bridged compound through the reaction of a dichlorodisilane with an organolithium reagent. This type of reaction is a common method for forming Si-C bonds.

Disilane-Bridged Synthesis A Dichlorodisilane (e.g., R₂ClSi-SiClR₂) C Disilane-Bridged Product (R₂R'Si-SiR'R₂) A->C + B Organolithium Reagent (e.g., 2 R'-Li) B->C + D Lithium Chloride (2 LiCl) C->D and

Caption: A generalized reaction scheme for the synthesis of a disilane-bridged compound from a dichlorodisilane and an organolithium reagent.

The resulting disilane-bridged product can then be subjected to X-ray crystallography to confirm its structure. The crystallographic data for such a compound would typically be presented in a table similar to the one below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.789(5)
β (°)98.76(3)
Volume (ų)1978.9(14)
Z4
R-factor0.045

Note: The data in this table is hypothetical and for illustrative purposes only.

The crystal structure would reveal crucial information, such as the Si-Si bond length, the Si-C bond lengths, and the torsion angles around the Si-Si bond, which are critical for understanding the electronic and steric properties of the molecule.[1]

Conclusion

The validation of reaction products through single-crystal X-ray diffraction is an indispensable tool in modern chemical research. For complex reagents like 1,1,2-trichloro-1,2,2-trimethyldisilane, where multiple reaction pathways are possible, crystallographic analysis provides the ultimate proof of structure. While specific crystallographic data for derivatives of this particular disilane remain elusive in the public literature, the principles of its reactivity and the methodologies for structural validation are well-established.

By comparing its expected reactivity with that of other common silylating agents and by examining the crystallographically-validated structures of products from related disilanes, researchers can make informed decisions in their synthetic endeavors. The detailed workflow and protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to unequivocally characterize their novel compounds, ensuring the scientific rigor and integrity of their work. The continued deposition of crystallographic data into public databases will be crucial for expanding our understanding of the chemistry of such specialized reagents.

References

Sources

Safety & Regulatory Compliance

Safety

1,1,2-Trichloro-1,2,2-trimethyldisilane proper disposal procedures

1,1,2-Trichloro-1,2,2-trimethyldisilane: Advanced Operational and Disposal Protocols As drug development and advanced materials research increasingly rely on highly reactive organosilicon precursors, the safe management...

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Author: BenchChem Technical Support Team. Date: April 2026

1,1,2-Trichloro-1,2,2-trimethyldisilane: Advanced Operational and Disposal Protocols

As drug development and advanced materials research increasingly rely on highly reactive organosilicon precursors, the safe management of chlorosilane waste has become a critical operational hurdle. 1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS: 13528-88-6) is a highly electrophilic, moisture-sensitive reagent. Improper disposal not only risks catastrophic equipment corrosion but poses severe, immediate inhalation and fire hazards to laboratory personnel.

As a Senior Application Scientist, I have designed this guide to move beyond generic Material Safety Data Sheets (MSDS). Here, we will dissect the kinetic reality of chlorosilane reactivity and provide field-proven, self-validating methodologies for its safe neutralization and disposal.

The Chemical Reality: Causality of Chlorosilane Hazards

The extreme reactivity of 1,1,2-Trichloro-1,2,2-trimethyldisilane is dictated by the highly polarized nature of its Silicon-Chlorine (Si-Cl) bonds. When exposed to ambient moisture or bulk water, the silicon atoms undergo rapid, diffusion-controlled nucleophilic attack.

This hydrolysis cleaves the Si-Cl bonds, replacing them with Si-OH (silanol) groups, which subsequently condense to form a cross-linked polymeric siloxane network. The critical danger lies in the byproduct: anhydrous hydrogen chloride (HCl) . Because this reaction is highly exothermic, the localized heat can rapidly vaporize unreacted chlorosilane and aerosolize the generated HCl, creating a toxic, expanding gas cloud that easily defeats standard fume hood exhaust velocities 1. Furthermore, kinetic studies on high-reactivity precursors demonstrate that relying solely on bulk exhaust ventilation is a flawed mitigation strategy; active, kinetically-based risk control is required 2.

Quantitative Hazard Profile

To effectively design a disposal protocol, we must first baseline the physicochemical parameters driving the compound's behavior.

ParameterValueOperational Implication
CAS Registry Number 13528-88-6Unique identifier for regulatory tracking and SDS cross-referencing.
Molecular Formula C₃H₉Cl₃Si₂High molar ratio of labile chlorine dictates massive HCl off-gassing upon hydrolysis.
Molecular Weight 207.63 g/mol Determines the exact stoichiometric requirements for alkaline neutralization.
Physical State Colorless LiquidHigh mobility; necessitates secondary containment trays in all handling areas.
Hydrolysis Exotherm Highly ExothermicRequires active thermal management (ice bath) during aqueous quenching to prevent thermal runaway.

Disposal Workflow & Decision Matrix

The disposal pathway for chlorosilanes is strictly dictated by volume. The thermodynamic energy release scales linearly with volume, but the cooling surface area of a reaction vessel scales by the square-cube law. Therefore, bulk volumes cannot be safely hydrolyzed in standard laboratory glassware.

ChlorosilaneDisposal Waste 1,1,2-Trichloro-1,2,2- trimethyldisilane Waste Assess Volume Assessment Waste->Assess Small Lab Scale (< 100 mL) Assess->Small Vol < 100 mL Large Bulk Scale (> 100 mL) Assess->Large Vol > 100 mL Hydrolysis Controlled Hydrolysis (Ice-Cold Alkaline Bath) Small->Hydrolysis Incineration Professional Incineration (Licensed Facility) Large->Incineration Verify pH Verification (Target pH 7-9) Hydrolysis->Verify PhaseSep Phase Separation Verify->PhaseSep Aqueous Aqueous Waste (Sewer/Local Regs) PhaseSep->Aqueous Solid Siloxane Polymer (Solid Waste) PhaseSep->Solid

Figure 1: Decision matrix and operational workflow for chlorosilane waste disposal.

Protocol 1: Lab-Scale Controlled Hydrolysis (< 100 mL)

Principle: Never add water directly to a chlorosilane. Doing so creates a localized depletion of water, causing the mixture to boil and violently eject unreacted corrosive material. Instead, the chlorosilane must be added dropwise to a vast excess of chilled, agitated alkaline water 3. The water acts as a massive heat sink, while the base immediately neutralizes the evolving HCl, trapping it as a benign chloride salt.

Required Equipment:

  • Fume hood (verified face velocity >100 fpm).

  • PPE: Chemical splash goggles, full face shield, heavy-duty neoprene gloves, and an acid-resistant apron.

  • Large Erlenmeyer flask or beaker (10x the volume of the waste).

  • Pressure-equalizing dropping funnel.

  • Magnetic stirrer and stir bar.

  • Universal pH indicator strips.

Step-by-Step Methodology:

  • Alkaline Bath Preparation: Prepare a 10–20% w/v aqueous solution of Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). The volume of this bath must be at least 10 times the volume of the chlorosilane waste to ensure sufficient heat capacity.

  • Thermal Management: Submerge the receiving vessel in a deep ice-water bath. Initiate vigorous magnetic stirring. Causality Note: Vigorous stirring prevents the formation of a localized acidic boundary layer at the point of addition, ensuring instantaneous neutralization.

  • Inert Purging (Crucial for Safety): Blanket the headspace of the receiving vessel with a gentle stream of Nitrogen (N₂) or Argon (Ar). This displaces atmospheric oxygen, mitigating secondary ignition risks if trace hydrogen gas is generated during the reaction.

  • Dropwise Addition: Transfer the 1,1,2-Trichloro-1,2,2-trimethyldisilane waste into the pressure-equalizing dropping funnel. Begin adding the waste to the chilled alkaline bath at a strict rate of 1–2 drops per second. Monitor the temperature; if the bath exceeds 20°C, halt the addition until it cools.

  • Self-Validation (pH Verification): Once the addition is complete, allow the mixture to stir for an additional 30 minutes. This provides time for water to diffuse into the newly formed siloxane polymer matrix and hydrolyze any trapped, unreacted silane. Test the aqueous phase with a pH strip. The system is self-validating when the pH stabilizes between 7 and 9. If the pH < 7, slowly add solid NaHCO₃ until the target pH is achieved.

  • Phase Separation: The reaction yields a biphasic mixture: a neutralized aqueous layer and a white, solid/viscous polymeric siloxane precipitate. Filter the solids and dispose of them as non-hazardous solid chemical waste. The neutralized aqueous filtrate can typically be discharged to the standard aqueous waste stream, pending local environmental regulations.

Protocol 2: Bulk Scale Management (> 100 mL)

For volumes exceeding 100 mL, the risk of thermal runaway during in-house hydrolysis becomes unacceptable. Bulk chlorosilane waste must be managed through professional, high-temperature incineration 4.

  • Consolidation: Transfer the waste into UN-approved, chemically compatible containers (e.g., Teflon-lined steel or heavy-walled glass protected by secondary containment). Ensure the container is thoroughly dried and purged with inert gas prior to filling.

  • Headspace Management: Never fill a chlorosilane waste container beyond 75% capacity. Leave adequate headspace to accommodate potential pressure fluctuations, and store the container in a dedicated flammables/corrosives cabinet.

  • Vendor Transfer: Label the container prominently as "Flammable, Corrosive, Water-Reactive." Contract a licensed hazardous waste management facility equipped with scrubber-fitted incinerators designed specifically for halogenated organosilicon compounds.

Emergency Spill Response Protocol

In the event of an accidental release outside of a controlled hood environment, standard spill kits are often dangerously inadequate.

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area and maximize room ventilation.

  • DO NOT USE WATER: Applying water or wet absorbents to a chlorosilane spill will instantly generate a massive, expanding cloud of HCl gas and potentially trigger ignition.

  • Smothering: Don a full-face respirator with acid gas/organic vapor cartridges. Smother the spill entirely using dry sand, diatomaceous earth, or a specialized anhydrous chlorosilane absorbent.

  • Recovery: Once the liquid is fully absorbed and fuming ceases, use non-sparking tools to sweep the solid mass into a sealable, inert-purged container for professional disposal.

By understanding the underlying kinetics of Si-Cl bond cleavage and strictly adhering to self-validating neutralization protocols, laboratories can completely eliminate the severe risks associated with 1,1,2-Trichloro-1,2,2-trimethyldisilane disposal.

References

  • Guidechem. "1,1,2-trichloro-1,2,2-trimethyldisilane SDS".
  • ACS Publications. "Kinetic Stability and Safety Management Protocols for High-Reactivity Precursors (Zr, Hf, and Si) in Semiconductor Manufacturing".
  • BenchChem. "Essential Safety and Logistical Information for Handling Chlorosilanes".
  • Global Silicones Council. "GLOBAL SAFE HANDLING OF CHLOROSILANES".

Sources

Handling

Personal protective equipment for handling 1,1,2-Trichloro-1,2,2-trimethyldisilane

As a Senior Application Scientist, I cannot overstate the importance of understanding the fundamental reactivity of your reagents before stepping up to the fume hood. 1,1,2-Trichloro-1,2,2-trimethyldisilane is an invalua...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I cannot overstate the importance of understanding the fundamental reactivity of your reagents before stepping up to the fume hood. 1,1,2-Trichloro-1,2,2-trimethyldisilane is an invaluable organosilicon reagent utilized in advanced drug development and materials science[1]. However, like all chlorosilanes, it presents a triad of severe operational hazards: it is highly flammable, aggressively corrosive, and violently water-reactive[2].

When chlorosilanes encounter ambient moisture—even the standard humidity in a laboratory—they undergo rapid, exothermic hydrolysis. This reaction cleaves the Si-Cl bonds, generating siloxane polymers while releasing large volumes of toxic, corrosive hydrogen chloride (HCl) gas[3]. This mechanistic reality dictates every aspect of our safety protocols; our primary operational goal is the absolute exclusion of moisture[4].

Hydrolysis Chlorosilane 1,1,2-Trichloro- 1,2,2-trimethyldisilane Reaction Rapid Hydrolysis (Exothermic) Chlorosilane->Reaction Moisture Atmospheric Moisture (H2O) Moisture->Reaction HCl Hydrogen Chloride (HCl) Corrosive Gas Reaction->HCl Siloxane Siloxane Polymers (Solid Residue) Reaction->Siloxane

Hydrolysis pathway of chlorosilanes generating corrosive HCl gas upon moisture exposure.

Physicochemical Hazard Profile

To build a self-validating safety protocol, we must first quantify the physical risks associated with the chemical.

PropertyValueOperational Implication (Causality)
CAS Number 13528-88-6Ensures precise tracking in inventory and SDS databases[1].
Appearance Colorless, fuming liquid"Fuming" indicates active hydrolysis with atmospheric moisture; requires immediate inerting[5].
Flash Point 47.6 °CFlammable liquid; mandates the elimination of ignition sources and use of grounded equipment[1].
Reactivity Violent with H₂O / AlcoholsRapidly generates HCl gas and heat; necessitates strict Schlenk line or glovebox techniques[6].

Personal Protective Equipment (PPE) Matrix

Safety in the laboratory is not about blindly wearing gear; it is about understanding why specific barriers are chosen.

  • Eye & Face Protection: Chemical splash goggles paired with a full-face shield.

    • Causality: Liquid chlorosilane causes immediate, irreversible corneal damage upon contact. Furthermore, the evolved HCl gas is highly irritating to ocular mucosa[3]. A face shield provides a critical secondary barrier against splash injuries during pressurized syringe transfers.

  • Respiratory Protection: Fume hood (sash lowered) is mandatory. For bulk transfers or spill response, a NIOSH-approved full-face respirator with acid gas/organic vapor cartridges is required.

    • Causality: Inhalation of chlorosilane vapors or the resulting HCl gas causes severe inflammation, pulmonary edema, and chemical pneumonitis[7]. Standard N95 masks offer zero protection against these acidic gases.

  • Body Protection: Flame-resistant (FR) lab coat worn over non-synthetic base layers (e.g., 100% cotton), supplemented by a chemical-resistant neoprene or Tychem apron.

    • Causality: The reagent is both flammable and corrosive. Synthetic fabrics (like polyester) can melt into the skin during a flash fire, severely exacerbating burn injuries[4].

  • Hand Protection: Double-gloving is non-negotiable. Wear heavy-duty butyl rubber or neoprene outer gloves over standard nitrile inner gloves.

    • Causality: Chlorosilanes rapidly degrade thin nitrile exam gloves. The double-layer system ensures that if the outer glove is compromised by the solvent or acid, the inner layer provides a vital window of time to safely secure the reagent and doff the gloves[3].

Operational Methodologies: Inert Atmosphere Transfer

The following step-by-step methodology ensures the safe handling of 1,1,2-Trichloro-1,2,2-trimethyldisilane using standard Schlenk line techniques.

  • Apparatus Preparation: Oven-dry all glassware (flasks, syringes, needles) at 120°C for a minimum of 4 hours. Assemble the apparatus while hot under a continuous flow of dry Argon or Nitrogen.

    • Causality: Even microscopic surface moisture will initiate hydrolysis, generating internal HCl pressure that can cause the vessel to rupture or stoppers to eject[2].

  • Environmental Control: Verify that the fume hood is operating at optimal face velocity. Don all required PPE (FR coat, double gloves, goggles, face shield).

  • Reagent Inerting: Insert a positive-pressure inert gas line (via a 20-gauge needle) into the septum of the 1,1,2-Trichloro-1,2,2-trimethyldisilane bottle to equalize pressure and prevent ambient air ingress.

  • Volume Extraction: Use a thoroughly dried, gas-tight syringe equipped with a Luer-lock needle to extract the required volume.

    • Causality: Standard Luer-slip needles can detach under the pressure of dense liquids, causing catastrophic splashing of the corrosive reagent[6].

  • Controlled Addition: Add the reagent dropwise to the reaction mixture at 0°C with vigorous stirring.

    • Causality: The reaction of chlorosilanes with nucleophiles is highly exothermic. Cooling the reaction prevents thermal runaway and the rapid boil-off of volatile solvents.

Workflow Step1 1. Apparatus Prep Oven-dry glassware (120°C) Step2 2. Environmental Control Don PPE & lower fume hood sash Step1->Step2 Step3 3. Reagent Inerting Apply positive Ar/N2 pressure Step2->Step3 Step4 4. Volume Extraction Use gas-tight Luer-lock syringe Step3->Step4 Step5 5. Controlled Addition Add dropwise at 0°C Step4->Step5 Step6 6. Quenching Protocol Dilute, cool, and quench with IPA Step5->Step6

Workflow for the inert atmosphere transfer and safe quenching of chlorosilanes.

Waste Disposal & Quenching Plan

Never dispose of neat chlorosilanes directly into standard acid or organic waste containers. They must be systematically quenched to neutralize their reactivity prior to disposal[6].

  • Dilution: Under an inert atmosphere, dilute the residual 1,1,2-Trichloro-1,2,2-trimethyldisilane in a large volume (at least a 10-fold excess) of a dry, inert solvent such as toluene or heptane.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0°C) to absorb the heat of the quenching reaction.

  • Primary Quench (Alcohol): Slowly add a less reactive alcohol, such as isopropanol (IPA), dropwise with vigorous stirring.

    • Causality: IPA reacts significantly slower than water, allowing for a controlled, manageable release of HCl gas and heat without causing the solvent to boil[6].

  • Secondary Quench (Water): Once the initial bubbling subsides and the reaction cools, slowly add deionized water to complete the hydrolysis of any remaining, sterically hindered Si-Cl bonds.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the aqueous layer reaches a neutral pH (pH 7).

  • Final Disposal: Transfer the neutralized, biphasic mixture to a designated halogenated organic waste stream, ensuring the waste container is properly vented to prevent pressure buildup from residual CO₂ evolution.

Sources

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